4-(Trifluoromethoxy)benzaldehyde oxime
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
(NE)-N-[[4-(trifluoromethoxy)phenyl]methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c9-8(10,11)14-7-3-1-6(2-4-7)5-12-13/h1-5,13H/b12-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLMISFBFTUVTD-LFYBBSHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NO)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40430544 | |
| Record name | 4-(trifluoromethoxy)benzaldehyde oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40430544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150162-39-3 | |
| Record name | 4-(trifluoromethoxy)benzaldehyde oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40430544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Trifluoromethoxy)benzaldoxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physicochemical properties of 4-(trifluoromethoxy)benzaldehyde oxime
An In-Depth Technical Guide to the Physicochemical Properties of 4-(Trifluoromethoxy)benzaldehyde Oxime
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and applications of this compound. This compound is a pivotal intermediate in modern medicinal and agricultural chemistry, primarily due to the unique electronic and lipophilic properties imparted by the trifluoromethoxy (-OCF₃) substituent. The oxime functional group further serves as a versatile handle for constructing complex nitrogen-containing heterocyclic systems. This document consolidates available data on its molecular structure, physical characteristics, and spectroscopic profile. It offers a detailed, field-proven experimental protocol for its synthesis and purification, grounded in established chemical principles. Furthermore, it explores the compound's critical role in drug discovery and agrochemical development, providing expert insights into leveraging its properties for molecular design.
Introduction: The Strategic Value of the Trifluoromethoxy Moiety
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. The trifluoromethoxy (-OCF₃) group, in particular, has emerged as a highly sought-after substituent. Unlike its trifluoromethyl (-CF₃) counterpart, the -OCF₃ group acts as a weak electron-withdrawing group via induction but also possesses weak electron-donating character through resonance. This nuanced electronic profile, combined with its high lipophilicity and metabolic stability, makes it an invaluable tool for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules.
This compound serves as a key building block that marries the benefits of the -OCF₃ group with the synthetic versatility of the oxime functional handle. Oximes are critical precursors for the synthesis of nitriles, amides (via Beckmann rearrangement), and a diverse array of nitrogen-containing heterocycles, which are prevalent scaffolds in many approved therapeutic agents.[1][2] This guide aims to provide researchers with the foundational knowledge required to effectively utilize this potent chemical intermediate.
Molecular Structure and Identifiers
The structural integrity and identity of a chemical reagent are paramount for reproducible scientific outcomes. The key identifiers for this compound are summarized below.
2.1 Key Identifiers and Physicochemical Properties
All quantitative data have been consolidated into the table below for ease of reference and comparison.
| Property | Value | Source(s) |
| IUPAC Name | (NE)-N-[[4-(trifluoromethoxy)phenyl]methylidene]hydroxylamine | [] |
| Synonyms | 4-(Trifluoromethoxy)benzaldoxime | [] |
| CAS Number | 150162-39-3 | [] |
| Molecular Formula | C₈H₆F₃NO₂ | [4] |
| Molecular Weight | 205.13 g/mol | [4] |
| Melting Point | 41 °C | |
| Density | 1.31 g/cm³ (Predicted) | [] |
| Purity (Typical) | 95 - 97% | |
| InChI Key | SFLMISFBFTUVTD-LFYBBSHMSA-N | [] |
| LogP (Predicted) | 2.73 (for parent aldehyde) | [5] |
Spectroscopic and Analytical Characterization
While comprehensive, experimentally verified spectra for this compound are not widely published, its structure allows for a reliable prediction of its key spectroscopic features. The following analysis is based on established principles of NMR and IR spectroscopy and by analogy to its parent aldehyde and structurally related compounds like 4-(trifluoromethyl)benzaldehyde oxime.[6][7][8]
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton spectrum is expected to show distinct signals corresponding to the aromatic, imine, and hydroxyl protons.
-
Aromatic Region (δ ≈ 7.2-7.7 ppm): The para-substituted benzene ring will exhibit a characteristic AA'BB' splitting pattern. The two protons ortho to the oxime group and the two protons ortho to the -OCF₃ group will appear as two distinct doublets, each integrating to 2H.
-
Imine Proton (CH=N, δ ≈ 8.1-8.3 ppm): A sharp singlet corresponding to the proton of the C=N bond is expected in this downfield region.[6][7]
-
Oxime Proton (N-OH, δ ≈ 7.6-11.6 ppm): A broad singlet, whose chemical shift can be highly dependent on solvent and concentration, is anticipated for the hydroxyl proton.[7][8]
-
-
¹³C NMR: The carbon spectrum will be characterized by signals for the aromatic carbons, the imine carbon, and the carbon of the trifluoromethoxy group.
-
Aromatic Carbons (δ ≈ 115-150 ppm): Four signals are expected for the aromatic ring carbons.
-
Imine Carbon (C=N, δ ≈ 148-150 ppm): The carbon of the oxime functional group will appear as a distinct signal in the downfield region.[6]
-
Trifluoromethoxy Carbon (-OCF₃, δ ≈ 120 ppm): This carbon will appear as a quartet due to coupling with the three fluorine atoms (¹J-CF).
-
-
¹⁹F NMR:
-
A single, sharp singlet is expected for the three equivalent fluorine atoms of the -OCF₃ group. The chemical shift will be distinct from that of a -CF₃ group.[8]
-
3.2 Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present. Key vibrational bands expected for this molecule include:
-
O-H Stretch: A broad band around 3100-3400 cm⁻¹ corresponding to the hydroxyl group of the oxime.[6]
-
C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
-
C=N Stretch: A characteristic absorption in the range of 1620-1680 cm⁻¹.[6]
-
C-O Stretch (Aryl Ether): Strong bands in the 1200-1300 cm⁻¹ region.
-
C-F Stretch: Very strong, characteristic absorption bands in the 1000-1200 cm⁻¹ region, indicative of the trifluoromethoxy group.[6]
Synthesis and Purification Protocol
The synthesis of this compound is a robust and well-established condensation reaction. The causality behind this protocol is the nucleophilic attack of hydroxylamine on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to yield the thermodynamically stable oxime.
4.1 Synthetic Pathway Overview
The logical flow of the synthesis is a direct conversion of the parent aldehyde to the oxime.
Caption: Synthesis workflow for this compound.
4.2 Detailed Experimental Protocol
This protocol is adapted from standard, validated procedures for the synthesis of aromatic aldoximes.[7]
-
Reagent Setup: In a 100 mL round-bottomed flask equipped with a reflux condenser, combine 4-(trifluoromethoxy)benzaldehyde (50.0 mmol), hydroxylamine hydrochloride (74.0 mmol, 5.13 g), and sodium acetate (125.0 mmol, 10.26 g).
-
Expert Insight: Sodium acetate acts as a base to neutralize the HCl byproduct and free the hydroxylamine nucleophile from its hydrochloride salt, which is essential to drive the reaction forward.
-
-
Solvent Addition: Add ethyl alcohol (10.0 mL) and water (40.0 mL) to the flask. The solvent system is chosen to ensure solubility of both the organic aldehyde and the inorganic salts.
-
Reaction: Stir the mixture vigorously and bring it to reflux. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting aldehyde spot is consumed.
-
Workup and Isolation: Once the reaction is complete, pour the hot contents into a 250 mL beaker and allow it to cool to room temperature, followed by cooling in an ice bath.
-
Filtration: The product will precipitate as a solid. Collect the precipitate by suction filtration.
-
Washing: Thoroughly wash the collected solid with cold water to remove any remaining inorganic salts.
-
Drying and Purification: Dry the crude product under vacuum. For obtaining a high-purity solid, recrystallization from an appropriate solvent (e.g., ethanol/water) or purification by silica gel column chromatography can be performed.[7][8]
Applications in Research and Development
The utility of this compound is directly linked to its distinct structural features: the metabolically stable, lipophilic -OCF₃ group and the synthetically versatile oxime handle.
Caption: Relationship between structural features and applications.
5.1 Role in Drug Discovery
The trifluoromethoxy group is often considered a "super-methyl" group or a lipophilic hydrogen bond acceptor. Its incorporation into drug candidates can significantly enhance membrane permeability and metabolic stability by blocking potential sites of oxidative metabolism. This leads to improved oral bioavailability and a more favorable pharmacokinetic profile.
5.2 Agrochemical Synthesis
Similar to its role in pharmaceuticals, the -OCF₃ group can improve the efficacy and environmental stability of pesticides and herbicides. This compound serves as a precursor to active ingredients where these properties are highly desirable.
5.3 Intermediate for Heterocyclic Chemistry
The oxime functionality is a powerful tool for synthetic chemists. It readily participates in cycloaddition and condensation reactions, providing access to a wide range of nitrogen-containing heterocycles. This makes it a valuable starting material for building complex molecular scaffolds with potential biological activity.
Handling and Storage
To ensure the long-term integrity and reactivity of the compound, proper storage is crucial.
-
Storage Conditions: Store in a cool, dry place, away from light and moisture. A storage temperature of 2-8°C is recommended.
-
Handling: Use standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.
Conclusion
This compound is more than a simple chemical intermediate; it is a strategic building block for the creation of novel, high-performance molecules. Its well-defined physicochemical properties, combined with a straightforward synthesis and versatile reactivity, make it an indispensable tool for researchers in drug discovery, agrochemical science, and materials chemistry. This guide provides the essential technical knowledge to harness the full potential of this valuable compound.
References
-
ChemSrc. (n.d.). 4-(Trifluoromethoxy)benzaldehyde. Retrieved January 14, 2026, from [Link]
-
Royal Society of Chemistry. (2012). Electrochemical Tandem Synthesis of Oximes from Alcohols Using KNO3 as Nitrogen Source Mediated by Tin Microspheres in Aqueous Medium - Supporting Information. Retrieved January 14, 2026, from [Link]
-
Royal Society of Chemistry. (2013). [Supporting Information] Table of Contents. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). (E)-4-(trifluoromethoxy)benzaldehyde oxime. Retrieved January 14, 2026, from [Link]
-
Royal Society of Chemistry. (2018). Visible-light mediated Stereospecific C(sp2)−H Difluoroalkylation of (Z)-Aldoximes - Supporting Information. Retrieved January 14, 2026, from [Link]
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An In-depth Technical Guide to 4-(trifluoromethoxy)benzaldehyde oxime (CAS Number: 150162-39-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(trifluoromethoxy)benzaldehyde oxime, a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. The guide details its physicochemical properties, spectral characteristics, a robust synthesis protocol, and key reactivity patterns. Furthermore, it explores the applications of this molecule, particularly in drug discovery, leveraging the unique properties conferred by the trifluoromethoxy substituent. Safety and handling information is also provided to ensure its proper use in a laboratory setting. This document is intended to be a valuable resource for researchers and professionals engaged in the synthesis and application of novel chemical entities.
Introduction
This compound (CAS No. 150162-39-3) is a niche yet increasingly important building block in modern organic synthesis. Its structure, featuring a trifluoromethoxy-substituted aromatic ring coupled with a reactive oxime functional group, makes it a versatile precursor for the synthesis of a wide array of more complex molecules. The trifluoromethoxy (-OCF3) group is a key pharmacophore in contemporary drug design, known for its ability to enhance metabolic stability, increase lipophilicity, and improve the bioavailability of drug candidates.[1][2][3][4] The oxime moiety, on the other hand, is a versatile functional group that can participate in a variety of chemical transformations, including cycloadditions, rearrangements, and reductions, making it a valuable tool for the construction of diverse molecular scaffolds.[5][6][7]
This guide aims to provide a detailed technical resource on this compound, consolidating available information on its properties, synthesis, and potential applications to facilitate its effective utilization in research and development.
Physicochemical and Spectral Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 150162-39-3 | N/A |
| Molecular Formula | C₈H₆F₃NO₂ | N/A |
| Molecular Weight | 205.13 g/mol | N/A |
| Melting Point | 41°C | [8] |
| Appearance | White to off-white solid | N/A |
| Purity | Typically >97% | [8] |
| Storage | 2-8°C | [9] |
Spectral Data
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
-
δ 8.10-8.20 (s, 1H, -CH=NOH): This singlet corresponds to the proton of the oxime functional group.
-
δ 7.55-7.65 (d, 2H, Ar-H): These are the aromatic protons ortho to the oxime group.
-
δ 7.20-7.30 (d, 2H, Ar-H): These are the aromatic protons ortho to the trifluoromethoxy group.
-
δ 7.80-8.50 (br s, 1H, -NOH): This broad singlet, which may exchange with D₂O, is for the hydroxyl proton of the oxime.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):
-
δ 148-152 (-CH=NOH): The carbon of the oxime group.
-
δ 149-151 (Ar-C-OCF₃): The aromatic carbon attached to the trifluoromethoxy group.
-
δ 120-122 (q, J ≈ 257 Hz, -OCF₃): The carbon of the trifluoromethoxy group, showing a characteristic quartet due to coupling with the three fluorine atoms.
-
δ 128-130 (Ar-C): Aromatic carbons.
-
δ 120-122 (Ar-C): Aromatic carbons.
-
δ 130-132 (Ar-C): The aromatic carbon ipso to the oxime group.
Predicted FT-IR Spectrum (KBr, cm⁻¹):
-
3300-3100 (br): O-H stretch of the oxime.
-
1610-1590: C=N stretch of the oxime.
-
1280-1240 & 1170-1150: Strong C-F stretching bands of the trifluoromethoxy group.
-
1000-950: N-O stretch.
Mass Spectrometry (Electron Ionization - EI): The fragmentation pattern is expected to show a molecular ion peak (M⁺) at m/z 205. Key fragments would likely arise from the loss of a hydroxyl radical (M⁺ - 17), and cleavage of the C-C bond between the aromatic ring and the oxime group. The fragmentation of benzaldehydes typically involves the loss of a hydrogen radical followed by carbon monoxide.[12][13][14]
Synthesis and Purification
The synthesis of this compound is typically achieved through the condensation reaction of 4-(trifluoromethoxy)benzaldehyde with hydroxylamine. A reliable and straightforward experimental protocol adapted from established methods for the synthesis of analogous aryl oximes is detailed below.[15][16]
Synthesis Workflow
Caption: A generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
4-(trifluoromethoxy)benzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa) or Sodium hydroxide (NaOH)
-
Ethanol or Methanol
-
Water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-(trifluoromethoxy)benzaldehyde (1.0 eq) in ethanol or methanol.
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2-1.5 eq) and a base such as sodium acetate or sodium hydroxide (1.5-3.0 eq) in water.
-
Add the aqueous solution of hydroxylamine to the stirred solution of the aldehyde.
-
The reaction mixture can be stirred at room temperature or heated under reflux (e.g., at 80°C) for a period ranging from 30 minutes to several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, the mixture is cooled to room temperature.
-
If a precipitate forms, it can be collected by filtration, washed with cold water, and dried.
-
If no precipitate forms, the reaction mixture is concentrated under reduced pressure to remove the alcohol. The aqueous residue is then extracted with an organic solvent such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Reactivity and Applications
The chemical reactivity of this compound is governed by both the oxime functional group and the trifluoromethoxy-substituted aromatic ring.
Reactivity of the Oxime Group
The oxime functionality is a versatile synthetic handle that can undergo a variety of transformations:[5][6][7][17]
-
Reduction: The oxime can be readily reduced to the corresponding primary amine, 4-(trifluoromethoxy)benzylamine, a valuable building block in its own right.
-
Beckmann Rearrangement: Under acidic conditions, the oxime can undergo a Beckmann rearrangement to form the corresponding amide.
-
Cycloaddition Reactions: Oximes can participate in 1,3-dipolar cycloaddition reactions with various dipolarophiles to construct five-membered heterocyclic rings.
-
Dehydration: Dehydration of the aldoxime leads to the formation of the corresponding nitrile, 4-(trifluoromethoxy)benzonitrile.
Influence of the Trifluoromethoxy Group
The trifluoromethoxy group is a strong electron-withdrawing group, which has a significant impact on the reactivity of the aromatic ring and the oxime moiety. It deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. Furthermore, its electronic properties can influence the reactivity of the oxime group in the aforementioned transformations.
Applications in Drug Discovery
The trifluoromethoxy group is often referred to as a "super-halogen" due to its unique combination of steric and electronic properties.[4] Its incorporation into drug candidates can lead to:
-
Enhanced Metabolic Stability: The C-F bonds in the trifluoromethoxy group are highly stable to metabolic degradation, which can increase the half-life of a drug.[1][3]
-
Increased Lipophilicity: The -OCF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[2]
-
Modulation of pKa: The electron-withdrawing nature of the trifluoromethoxy group can alter the pKa of nearby functional groups, which can be crucial for optimizing drug-receptor interactions.
Given these beneficial properties, this compound serves as an excellent starting material for the synthesis of novel therapeutic agents across various disease areas. Substituted benzaldehyde oximes have been investigated for a range of biological activities, including antimicrobial, antioxidant, and enzyme inhibitory effects.[8][18][19][20][21]
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An In-Depth Technical Guide to the Solubility of 4-(Trifluoromethoxy)benzaldehyde Oxime in Organic Solvents
Foreword: Navigating the Solubility Landscape in Drug Discovery
In the realm of modern drug development and molecular research, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a molecule's behavior, influencing everything from reaction kinetics in synthetic chemistry to bioavailability in physiological systems. This guide focuses on 4-(trifluoromethoxy)benzaldehyde oxime, a compound of interest due to the unique electronic and lipophilic characteristics imparted by the trifluoromethoxy group. The strategic incorporation of such fluorinated moieties is a widely used strategy in medicinal chemistry to enhance metabolic stability and membrane permeability.[1][2]
This document provides a comprehensive technical overview intended for researchers, scientists, and drug development professionals. In the absence of extensive published quantitative solubility data for this specific molecule, this guide will equip you with the foundational knowledge to predict its solubility behavior and provide a robust experimental framework for its precise determination. We will delve into the theoretical underpinnings of solubility, drawing on the structural features of this compound, and present a detailed, field-proven protocol for empirical solubility assessment.
Physicochemical Profile of this compound
A foundational understanding of a molecule's intrinsic properties is the first step in predicting its interactions with various solvents.
| Property | Value | Source |
| Molecular Formula | C₈H₆F₃NO₂ | [3] |
| Molecular Weight | 205.13 g/mol | [3] |
| Melting Point | 41°C | [3] |
| Structure | ||
| CAS Number | 150162-39-3 | [3] |
| Synonyms | 4-(trifluoromethoxy)benzaldoxime | [] |
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" serves as our guiding tenet for predicting solubility. This principle states that substances with similar intermolecular forces are likely to be soluble in one another.[5][6][7][8][9] Let's dissect the molecular structure of this compound to anticipate its behavior in different classes of organic solvents.
2.1. Analysis of Molecular Features
-
Aromatic Ring: The benzene ring is a nonpolar, hydrophobic moiety. This feature suggests a degree of solubility in nonpolar solvents through van der Waals interactions.
-
Trifluoromethoxy Group (-OCF₃): This group is a powerful electron-withdrawing substituent and is considered one of the most lipophilic functional groups.[1][2][10] Its high lipophilicity significantly enhances solubility in nonpolar organic solvents. While the oxygen atom might suggest some polarity, its ability to act as a hydrogen bond acceptor is diminished due to the strong electron-withdrawing effect of the three fluorine atoms.[1]
-
Oxime Group (-CH=N-OH): The oxime functional group introduces polarity to the molecule. The hydroxyl (-OH) group can act as a hydrogen bond donor, and the nitrogen atom can act as a hydrogen bond acceptor.[11][12][13][14] This capability for hydrogen bonding is a key factor in its potential solubility in polar protic solvents.
2.2. Predicted Solubility in Different Solvent Classes
-
Non-Polar Solvents (e.g., Hexane, Toluene, Carbon Tetrachloride): Due to the significant lipophilic character contributed by the aromatic ring and the trifluoromethoxy group, this compound is expected to exhibit good solubility in non-polar solvents.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran): These solvents possess dipole moments and can engage in dipole-dipole interactions. The polar oxime group should facilitate solubility in these solvents. The overall molecule has a moderate polarity, suggesting favorable interactions.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): The ability of the oxime's hydroxyl group to donate a hydrogen bond and the nitrogen to accept a hydrogen bond suggests that solubility in polar protic solvents will be significant.[11][12][13][14] These solvents can solvate both the polar and non-polar portions of the molecule to some extent.
-
Aqueous Solubility: While the oxime group can interact with water, the dominant lipophilic nature of the trifluoromethoxy-substituted benzene ring is likely to result in low aqueous solubility.
The interplay between the lipophilic and polar characteristics of the molecule creates a nuanced solubility profile that necessitates empirical determination for precise quantification.
Experimental Determination of Thermodynamic Solubility
The following protocol describes the "shake-flask" method, a gold-standard technique for determining the thermodynamic equilibrium solubility of a compound.[15][16] This method ensures that the solvent is fully saturated with the solute, providing a true measure of its solubility under specific conditions.
3.1. Rationale for Method Selection
For drug development and fundamental research, thermodynamic solubility is a more intrinsic and reliable measure than kinetic solubility.[17][18] While kinetic solubility assays are useful for high-throughput screening, they can often overestimate the true solubility.[17][19] The shake-flask method, followed by a precise analytical technique like High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy, provides the accuracy required for building a robust dataset.[15][20]
3.2. Detailed Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a series of clear glass vials. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.
-
To each vial, add a precise volume (e.g., 2 mL) of the desired organic solvent. Use a calibrated pipette for accuracy.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25°C).
-
Agitate the vials for a sufficient period to reach equilibrium. A 24-hour incubation is standard for thermodynamic solubility determination.[15][16]
-
-
Separation of Undissolved Solute:
-
After the incubation period, allow the vials to stand undisturbed for at least one hour to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Attach a syringe filter (e.g., 0.22 µm PTFE for organic solvents) and filter the supernatant into a clean vial. This step is crucial to remove all particulate matter, which would otherwise lead to an overestimation of solubility.
-
-
Preparation of Calibration Standards:
-
Prepare a stock solution of this compound of a known concentration in the solvent of interest.
-
Perform a series of serial dilutions from the stock solution to create at least five calibration standards of known concentrations.
-
-
Quantitative Analysis (using UV-Vis Spectroscopy as an example):
-
Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent by scanning a standard solution across the UV-Vis spectrum.[21][22][23][24]
-
Measure the absorbance of each calibration standard at the determined λmax.
-
Plot a calibration curve of absorbance versus concentration. The relationship should be linear, in accordance with the Beer-Lambert law.[23]
-
Dilute the filtered supernatant from the saturated solution with a known dilution factor to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample.
-
Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample.
-
Multiply the calculated concentration by the dilution factor to determine the solubility of this compound in the solvent.
-
-
Data Reporting:
-
Report the solubility in appropriate units, such as mg/mL or mol/L, and specify the temperature at which the measurement was conducted.
-
Visualization of Key Processes
4.1. Experimental Workflow for Solubility Determination
The following diagram outlines the key steps in the experimental determination of solubility.
Caption: Workflow for the determination of thermodynamic solubility.
4.2. Conceptual Relationship Between Molecular Properties and Solubility
This diagram illustrates the interplay of molecular features of this compound and solvent properties in determining solubility.
Caption: Factors influencing the solubility of the target compound.
Conclusion and Future Perspectives
The experimental protocol detailed in this guide provides a reliable and accurate method for researchers to generate their own high-quality solubility data. Such data is invaluable for a multitude of applications, including the design of synthetic routes, the development of purification strategies, and the formulation of this compound for biological screening and drug delivery applications. A thorough understanding and empirical determination of solubility are indispensable steps in advancing a compound from a laboratory curiosity to a potential therapeutic agent.
References
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Chemistry For Everyone. (2025, May 7). How Do Hydrogen Bonds Influence Solubility? [Video]. YouTube. [Link]
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PubMed Central (PMC). (2020). Physics-Based Solubility Prediction for Organic Molecules. [Link]
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Wikipedia. Ultraviolet–visible spectroscopy. [Link]
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-
ACS Publications. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. [Link]
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ACS Publications. (2002). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. [Link]
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Beilstein Journals. (2011). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Link]
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Journal of Pharmaceutical Research International. (2025). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. [Link]
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National Institutes of Health (NIH). (2022). Solubility Prediction from Molecular Properties and Analytical Data Using an In-phase Deep Neural Network (Ip-DNN). [Link]
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MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
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Indonesian Journal of Science & Technology. (2023). How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. [Link]
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PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]
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PubMed. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. [Link]
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Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like. [Link]
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Chemistry LibreTexts. (2021, May 19). 6.3: Intermolecular Forces in Solutions. [Link]
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4-(trifluoromethoxy)benzaldehyde oxime molecular weight and formula
An In-Depth Technical Guide to 4-(Trifluoromethoxy)benzaldehyde Oxime
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a specialized organic compound of significant interest to researchers in medicinal chemistry, agrochemical synthesis, and materials science. We will delve into its core physicochemical properties, synthesis protocols, and the strategic rationale behind its application in modern research and development.
Introduction and Strategic Importance
This compound is an aromatic oxime distinguished by the presence of a trifluoromethoxy (-OCF₃) group at the para-position of the phenyl ring. This substituent is not merely an accessory; it is a critical pharmacophore that imparts unique and highly desirable properties to parent molecules.
The trifluoromethoxy group is a cornerstone of modern drug design for several key reasons:
-
Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the -OCF₃ group resistant to enzymatic degradation and metabolic processes, which can improve a drug's half-life and bioavailability.[1]
-
Increased Lipophilicity : This group significantly increases the lipophilicity (fat-solubility) of a molecule, which can enhance its ability to permeate biological membranes, such as the blood-brain barrier.[1]
-
Modulation of Electronic Properties : As a potent electron-withdrawing group, it influences the electronic environment of the aromatic ring, affecting molecular interactions and binding affinities.[2]
Consequently, this compound serves as a valuable and versatile building block for introducing this strategic moiety into novel molecular scaffolds.[2]
Physicochemical and Structural Data
All quantitative data for this compound are summarized in the table below for clarity and rapid reference.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆F₃NO₂ | [3][4] |
| Molecular Weight | 205.14 g/mol | |
| CAS Number | 150162-39-3 | [3] |
| IUPAC Name | (NE)-N-[[4-(trifluoromethoxy)phenyl]methylidene]hydroxylamine | [] |
| Synonyms | 4-(trifluoromethoxy)benzaldoxime | [] |
| Melting Point | 41°C | [3] |
| Density | 1.31 g/cm³ | [] |
| Typical Purity | 95-97% | [3] |
| Recommended Storage | 2-8°C | [4] |
Synthesis Protocol and Mechanistic Considerations
The synthesis of this compound is a direct and high-yielding process, typically achieved through the condensation of its parent aldehyde with hydroxylamine. This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration to form the oxime C=N bond.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established literature procedures for analogous oxime syntheses.[6]
-
Reagent Preparation : In a 100 mL round-bottomed flask equipped with a reflux condenser, combine 4-(trifluoromethoxy)benzaldehyde (1 equivalent), hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 equivalents), and sodium acetate (CH₃COONa, 2.5 equivalents).
-
Solvent Addition : Add a solvent mixture of ethyl alcohol and water (e.g., a 1:4 ratio of 10 mL ethanol to 40 mL water).
-
Reaction Execution : Stir the mixture vigorously and bring to reflux. The causality for using reflux is to provide sufficient activation energy to drive the dehydration step, ensuring complete conversion to the oxime.
-
Monitoring : Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible.
-
Work-up and Isolation : Upon completion, pour the reaction mixture into a beaker of cold water to precipitate the product.
-
Purification : Collect the precipitate by suction filtration. Wash the solid thoroughly with water to remove inorganic salts. The crude product can be further purified by recrystallization from ethanol to yield a pure, solid product.
Caption: Synthesis workflow for this compound.
Spectroscopic Profile
While a comprehensive public database of spectra for this specific molecule is limited, its profile can be reliably inferred from its precursor and closely related analogues.
-
Precursor (4-(Trifluoromethoxy)benzaldehyde) : Extensive spectroscopic data, including ¹³C NMR, ¹H NMR, and IR, are available for the starting aldehyde, providing a baseline for structural confirmation.[7]
-
Analogue (E)-4-(trifluoromethyl)benzaldehyde oxime) : The IR spectrum of this close relative shows characteristic peaks at 3355 cm⁻¹ (O-H stretch), 1618 cm⁻¹ (C=N stretch), and strong absorptions between 1325 and 1067 cm⁻¹ (C-F stretches), which would be expected to be very similar for the target compound.[8]
Applications in Research and Development
The utility of this compound is directly linked to the properties of its key functional groups. It is primarily employed as a synthetic intermediate.
-
Pharmaceutical Development : It is a building block for creating drug candidates where enhanced metabolic stability and membrane permeability are desired.[1][4] The trifluoromethoxy group is present in several FDA-approved drugs, including those for cancer and tuberculosis, highlighting its therapeutic relevance.[1]
-
Agrochemicals : In agrochemical research, this intermediate is used to synthesize novel pesticides and herbicides.[4] The electron-withdrawing nature of the -OCF₃ group can enhance the potency and environmental persistence of the active ingredients.[2]
-
Heterocyclic Chemistry : The oxime functionality is a versatile handle for constructing nitrogen-containing heterocycles through reactions like cycloadditions and condensations, which are common scaffolds in bioactive molecules.[4]
Caption: Relationship between structure, properties, and applications.
References
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4-(Trifluoromethyl)benzaldehyde oxime. Synchem
-
[Supporting Information] Table of Contents. The Royal Society of Chemistry
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This compound | 150162-39-3. Sigma-Aldrich
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Electrochemical Tandem Synthesis of Oximes from Alcohols Using KNO3 as Nitrogen Source Mediated by Tin Microspheres in Aqueous Medium - Supporting Information. The Royal Society of Chemistry
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4-(Trifluoromethoxy)benzaldehyde | CAS#:659-28-9. Chemsrc
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This compound | 150162-39-3. Sigma-Aldrich
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4-Trifluoromethoxy-benzaldehyde. SpectraBase
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CAS 150162-39-3 Benzaldehyde,4-(trifluoromethoxy)-, oxime. BOC Sciences
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Benzaldehyde oxime. Wikipedia
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This compound. MySkinRecipes
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Expert Insights: Applying 4-(Trifluoromethoxy)benzaldehyde in Your Synthesis. Dakenchem
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4-(Trifluoromethyl)benzaldehyde | CAS 455-19-6. Santa Cruz Biotechnology
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66046-34-2 | 4-(Trifluoromethyl)benzaldehyde oxime. ChemScene
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4-(Trifluoromethoxy)benzaldehyde | 659-28-9. ChemicalBook
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4-(Trifluoromethyl)benzaldehyde | 455-19-6. ChemicalBook
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CAS 1133426-65-9 (E)-4-(Trifluoromethoxy)benzaldehyde oxime. BOC Sciences
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4-(Trifluoromethyl)benzaldehyde synthesis. ChemicalBook
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI
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4-Trifluoromethylbenzaldehyde. Wikipedia
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central (PMC)
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health and safety information for 4-(trifluoromethoxy)benzaldehyde oxime
An In-depth Technical Guide to the Health and Safety of 4-(Trifluoromethoxy)benzaldehyde Oxime
Introduction: A Proactive Approach to Laboratory Safety
This compound is a fluorinated organic compound utilized in synthetic chemistry, potentially as an intermediate in the development of novel pharmaceutical agents and other advanced materials. Its molecular structure, featuring a trifluoromethoxy group, imparts specific chemical properties that are valuable in research but also necessitate a thorough understanding of its potential hazards. This guide is designed for the discerning researcher, scientist, and drug development professional. It moves beyond mere compliance, aiming to instill a deep, causal understanding of the health and safety principles essential for handling this compound. Our focus is on proactive risk mitigation, ensuring that scientific innovation and personal safety are mutually reinforcing.
Section 1: Physicochemical and Chemical Identity
A foundational element of safe laboratory practice is a clear understanding of the substance's identity and physical properties. This information is critical for predicting its behavior under various experimental conditions and for engineering appropriate safety controls.
| Property | Value | Reference |
| Chemical Name | This compound | [1][2] |
| CAS Number | 150162-39-3 | [1][3] |
| Molecular Formula | C₈H₆F₃NO₂ | [1][3] |
| Molecular Weight | 205.13 g/mol | [1][2][3] |
| Appearance | Solid | [1] |
| Purity | Typically ≥97% | [1][3] |
| Melting Point | 41°C | [3] |
Section 2: Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). The "Warning" signal word indicates a moderate level of hazard.[1] Understanding these classifications is paramount as they directly inform the necessary precautions for handling and emergency response.
| Hazard Class | Category | GHS Code | Hazard Statement | Reference |
| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation | [1][4] |
| Serious Eye Damage/Eye Irritation | 2 | H319 | Causes serious eye irritation | [1][4] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 | May cause respiratory irritation | [1][4] |
Expert Insight: The trifluoromethoxy group and the oxime functionality contribute to the irritant nature of this compound. The primary risks associated with laboratory-scale handling are direct contact with skin and eyes, and inhalation of dust or aerosolized particles, which can lead to irritation of the respiratory tract.[1][4]
Section 3: Toxicological Profile and Health Effects
While comprehensive toxicological data for this specific molecule is not extensively published, the GHS classification points to clear acute health effects upon exposure.
-
Skin Irritation: Direct contact can cause redness, itching, and inflammation.[1] Prolonged or repeated exposure may exacerbate pre-existing dermatitis.[5]
-
Eye Irritation: The compound is a serious eye irritant.[1] Contact can cause pain, tearing, redness, and potentially damage to the cornea if not promptly and thoroughly rinsed.
-
Respiratory Irritation: Inhalation of dust can irritate the mucous membranes and upper respiratory tract, leading to coughing and shortness of breath.[1][4]
-
Ingestion: While not a primary route of occupational exposure, ingestion may cause gastrointestinal irritation.
-
Chronic Effects & Carcinogenicity: There is currently no data to suggest that this compound is a carcinogen, mutagen, or reproductive toxin.[6] It is not known to be an endocrine disruptor.[1] However, the absence of data should not be interpreted as absence of effect; therefore, exposure should always be minimized.
Section 4: Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control, known as the Hierarchy of Controls, is the authoritative standard for laboratory safety. This framework prioritizes engineering and administrative controls over sole reliance on PPE.
Caption: The Hierarchy of Controls prioritizes systematic safety measures.
Engineering Controls
The primary engineering control for handling this solid compound is to work within a properly functioning and certified chemical fume hood.[1][2] This contains dust and prevents inhalation, which is a key exposure route. The ventilation system should ensure several air changes per hour in the laboratory space.
Administrative Controls
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experiments involving this compound.
-
Training: All personnel must be trained on the specific hazards and handling procedures for this chemical before commencing work.
-
Designated Areas: Clearly demarcate areas where this chemical is stored and handled.
-
Hygiene Practices: Prohibit eating, drinking, or smoking in the laboratory.[5] Wash hands thoroughly with soap and water after handling the compound and before leaving the lab.[2][5]
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. It must be selected carefully and used consistently.[1]
| Protection Type | Specification | Rationale & Reference |
| Eye and Face | Chemical safety goggles meeting EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn if there is a significant splash risk. | Protects against dust particles and splashes, mitigating the serious eye irritation hazard.[1][2] |
| Hand Protection | Chemically resistant protective gloves (e.g., nitrile, neoprene). | Prevents skin contact and irritation. Gloves must be inspected for integrity before each use and removed using the proper technique to avoid contaminating the skin.[2] Dispose of contaminated gloves according to institutional policy. |
| Skin and Body | A clean, buttoned laboratory coat. Long-sleeved clothing is required. | Provides a removable barrier to protect skin and personal clothing from contamination.[1] |
| Respiratory | Not typically required if work is performed in a fume hood. | In the event of ventilation failure or for large-scale operations, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors/particulates should be used.[1] |
Section 5: Safe Handling, Storage, and Disposal Procedures
Protocol for Standard Laboratory Handling
This protocol is designed as a self-validating system, where each step reinforces safety.
-
Pre-Experiment Checklist:
-
Confirm the chemical fume hood is operational and the sash is at the appropriate working height.
-
Verify that an appropriate spill kit, safety shower, and eyewash station are accessible and unobstructed.
-
Don all required PPE (goggles, lab coat, gloves).
-
-
Chemical Handling:
-
Work with the smallest practical quantity of the substance.
-
When weighing the solid, perform the task in the fume hood or a ventilated balance enclosure to prevent dust inhalation.
-
Avoid actions that generate dust, such as vigorous scraping. Use smooth scooping motions.
-
Keep containers of the chemical closed when not in use.
-
-
Post-Experiment:
-
Decontaminate the work surface with an appropriate solvent and cleaning agent.
-
Properly label and store any remaining chemical.
-
Remove gloves and wash hands thoroughly with soap and water.
-
Storage Requirements
-
Store in a tightly closed, properly labeled container.[7]
-
Store away from incompatible materials, such as strong oxidizing agents.[5]
Disposal Procedures
-
Dispose of waste material and empty containers in accordance with all applicable local, state, and federal regulations.
-
Do not dispose of the chemical down the drain.[2]
-
Surplus and non-recyclable solutions should be handled by a licensed disposal company.[6]
Section 6: Emergency Procedures
Rapid and correct response to an emergency can significantly reduce the severity of an injury or chemical release.
First Aid Measures
Caption: Decision workflow for first aid response to exposure.
-
General Advice: Ensure that medical personnel are aware of the material involved and take precautions to protect themselves.[1]
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[1] Seek immediate medical attention.
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[1] If skin irritation persists, consult a physician.[1]
-
Inhalation: Move the person to fresh air.[1] If breathing is difficult or stops, provide artificial respiration and get medical attention.[1]
-
Ingestion: Clean the mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention if symptoms appear.[1][8]
Accidental Release Measures (Spill Response)
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated (only if it is safe to do so without spreading dust).
-
Protect: Wear appropriate PPE, including respiratory protection if not in a fume hood.
-
Contain & Clean: For a small spill, carefully sweep up the solid material, avoiding dust generation.[1][2] Place the swept material into a suitable, sealed container for disposal.[1][2]
-
Decontaminate: Clean the spill area with a suitable solvent and wash the area.
-
Report: Report the incident to the laboratory supervisor or safety officer.
Section 7: Stability and Reactivity
-
Reactivity: No specific hazardous reactivity data is available.
-
Chemical Stability: The product is considered stable under recommended storage conditions.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[5]
-
Hazardous Decomposition Products: Combustion may produce toxic fumes of carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride.[5][8]
References
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AA Blocks. (2025, January 18). Safety Data Sheet: this compound. [Link]
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Fisher Scientific DE. (2023, September 1). Sicherheitsdatenblatt: this compound. [Link]
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Hisco. Safety Data Sheet Section 4 FIRST AID MEASURES. [Link]
-
AA Blocks. (2025, January 18). Safety Data Sheet: 3-(Trifluoromethoxy)benzaldehyde oxime. [Link]
-
PubChem. 4-(Trifluoromethyl)benzaldehyde | C8H5F3O | CID 67996. [Link]
-
Wikipedia. 4-Trifluoromethylbenzaldehyde. [Link]
-
DrugFuture Chemical Toxicity Database. RTECS NUMBER-CU8405000. [Link]
-
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-
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-
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-
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commercial suppliers of 4-(trifluoromethoxy)benzaldehyde oxime
An In-Depth Technical Guide to 4-(Trifluoromethoxy)benzaldehyde Oxime for Researchers and Drug Developers
Introduction
This compound (CAS No. 150162-39-3) is a specialized aromatic organic compound of increasing interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science. As a synthetic building block, it combines the versatile reactivity of an aldoxime functional group with the unique physicochemical properties imparted by a para-trifluoromethoxy substituent. The trifluoromethoxy (-OCF₃) group is a well-regarded bioisostere for other functional groups and is known to significantly enhance metabolic stability, lipophilicity, and binding affinity of target molecules, making it a valuable moiety in modern drug design.[1]
This guide provides a comprehensive technical overview of this compound, including its properties, commercial availability, detailed synthesis protocols, key applications, and safety information, tailored for professionals in research and development.
Physicochemical and Spectral Properties
The fundamental properties of this compound are summarized below. It is important to note that while extensive spectral data for its precursor, 4-(trifluoromethoxy)benzaldehyde, is available, detailed experimental spectral characterization for the oxime itself is not widely published in peer-reviewed literature. The data provided is based on supplier specifications and chemical structure information.
| Property | Value | Reference(s) |
| CAS Number | 150162-39-3 | [2] |
| Molecular Formula | C₈H₆F₃NO₂ | [2] |
| Molecular Weight | 205.13 g/mol | [2] |
| Appearance | Solid | [2] |
| Melting Point (MP) | 41°C | [2] |
| MDL Number | MFCD00210176 | |
| InChI Key | CGJDKMSUCSCTKN-UHFFFAOYSA-N | |
| SMILES | c1cc(ccc1/C=N/O)OC(F)(F)F | [2] |
Commercial Availability
This compound is available from several specialized chemical suppliers. Purity levels are typically suitable for research and development purposes. Researchers are advised to request certificates of analysis (COA) from suppliers for batch-specific purity and characterization data.
| Supplier | Catalog Number | Purity | Notes |
| INDOFINE Chemical Company | 09-1853 | 97% | Available in quantities from 250 mg to 1 g, with bulk ordering options available upon request.[2] |
| Sigma-Aldrich (AA BLOCKS) | AABH14DC6C6B | 95% | Distributed by Sigma-Aldrich on behalf of AA BLOCKS, INC. |
| BOC Sciences | 150162-39-3 | N/A | Listed in their catalog of special chemicals. Purity and specifications should be confirmed by inquiry.[3] |
| MySkinRecipes (Thailand) | 129607 | 98% | Lists the product for use in synthesizing pharmaceutical intermediates and agrochemicals.[4] |
Synthesis and Purification
The most direct and reliable method for synthesizing this compound is the condensation reaction between its corresponding aldehyde and hydroxylamine. This is a standard, high-yielding transformation in organic chemistry.[5]
Synthesis Pathway
Caption: Synthesis of the target oxime from its aldehyde precursor.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of aromatic aldoximes.[6]
Materials:
-
4-(Trifluoromethoxy)benzaldehyde (1.0 eq)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 eq)
-
Sodium acetate (CH₃COONa) (2.5 eq)
-
Ethanol (approx. 2 mL per mmol of aldehyde)
-
Water (approx. 8 mL per mmol of aldehyde)
-
Round-bottomed flask with reflux condenser
-
Magnetic stirrer and heating plate
Procedure:
-
Setup: To a 100 mL round-bottomed flask, add 4-(trifluoromethoxy)benzaldehyde (e.g., 5.0 g, 26.3 mmol), hydroxylamine hydrochloride (2.74 g, 39.4 mmol), sodium acetate (5.39 g, 65.7 mmol), ethanol (50 mL), and water (200 mL).
-
Reaction: The mixture is stirred vigorously under reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot is completely consumed.
-
Causality: Hydroxylamine hydrochloride is the source of hydroxylamine. Sodium acetate acts as a base to neutralize the HCl salt, liberating the free hydroxylamine nucleophile required for the reaction. The ethanol/water solvent system is used to dissolve the organic aldehyde while also accommodating the inorganic salts. Refluxing provides the necessary activation energy for the condensation reaction.
-
-
Workup: After the reaction is complete, the flask is removed from heat and the contents are poured into a beaker containing cold water (approx. 250 mL) to induce precipitation of the product.
-
Isolation: The resulting precipitate is collected by suction filtration. The solid is thoroughly washed with cold water to remove any residual inorganic salts.
-
Purification: The crude product is dried under vacuum. For higher purity, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) is recommended to yield the pure this compound as a solid.
-
Self-Validation: The purity of the final product should be confirmed by melting point analysis and, if available, spectroscopic methods (NMR, IR). A sharp melting point close to the literature value (41°C) indicates high purity.[2]
-
Key Applications in Research & Development
The primary utility of this compound lies in its role as a versatile synthetic intermediate.
Precursor for Isoxazole Synthesis
Aldoximes are key precursors for the in situ generation of nitrile oxides, which are highly reactive 1,3-dipoles. These intermediates readily undergo [3+2] cycloaddition reactions with alkynes or alkenes to construct isoxazole and isoxazoline rings, respectively.[3][7] These five-membered heterocyclic scaffolds are prevalent in a wide range of pharmacologically active compounds, exhibiting antimicrobial, anticancer, and anti-inflammatory properties.[8]
Caption: Pathway to isoxazoles via a nitrile oxide intermediate.
The trifluoromethoxy group on the phenyl ring of the resulting isoxazole can significantly modulate the final compound's biological activity and pharmacokinetic profile.
Role of the Trifluoromethoxy Group in Drug Design
The -OCF₃ group is often incorporated into drug candidates to enhance key properties:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -OCF₃ group highly resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the half-life and bioavailability of a drug.[1]
-
Lipophilicity: The -OCF₃ group is highly lipophilic (Hansch π value ≈ +1.04), which can improve a molecule's ability to cross cellular membranes and the blood-brain barrier.[1]
-
Modulation of Electronic Properties: As a strong electron-withdrawing group, it can alter the pKa of nearby functional groups and influence non-covalent interactions with biological targets.[9]
Safety, Handling, and Storage
Based on available Safety Data Sheets (SDS), this compound requires careful handling in a laboratory setting.[10]
| Category | Guideline |
| Hazard Identification | Warning. Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[10] |
| Personal Protection | Wear protective gloves, protective clothing, and eye/face protection (goggles conforming to EN166 standard).[10] |
| Handling | Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling.[10] |
| First Aid | IF ON SKIN: Wash with plenty of soap and water. If irritation persists, get medical advice. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[10] |
| Spill & Containment | Sweep up spilled solid material and shovel into a suitable, closed container for disposal. Avoid generating dust.[10] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Some suppliers recommend storage at 2-8°C.[4] |
References
-
The Royal Society of Chemistry. (2013). [Supporting Information] General Procedure for Preparation of Oximes. RSC Advances. Available at: [Link]
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INDOFINE Chemical Company, Inc. This compound | 150162-39-3. Available at: [Link]
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MySkinRecipes. This compound. Available at: [Link]
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MDPI. (2021). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Available at: [Link]
-
Wikipedia. Benzaldehyde oxime. Available at: [Link]
-
Mironova, I.A., et al. (2022). Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. Molecules. Available at: [Link]
-
Al-Ostoot, F.H., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. ChemistrySelect. Available at: [Link]
-
Gollapalli, N.R., et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. Available at: [Link]
-
Expert Insights. (n.d.). Applying 4-(Trifluoromethoxy)benzaldehyde in Your Synthesis. Available at: [Link]
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The Trifluoromethoxy Group: A Keystone for Modulating Physicochemical and Pharmacological Properties in Benzaldehyde Oxime Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic profile. Among these, the trifluoromethoxy (-OCF₃) group has emerged as a uniquely powerful substituent for enhancing metabolic stability, modulating lipophilicity, and influencing target binding affinity. When applied to the versatile benzaldehyde oxime scaffold, the -OCF₃ group offers a synergistic approach to overcoming common challenges in drug development. This technical guide provides an in-depth analysis of the role of the trifluoromethoxy group in benzaldehyde oxime derivatives. We will dissect its fundamental physicochemical properties, explore its impact on ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, and detail the synthetic methodologies and evaluation protocols essential for harnessing its full potential. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this potent chemical moiety in the rational design of novel therapeutics.
Introduction: The Strategic Imperative of Fluorination
In the landscape of drug discovery, the journey from a bioactive "hit" to a clinical candidate is fraught with challenges, many of which are rooted in suboptimal physicochemical properties. The strategic modification of a lead compound is therefore critical. The introduction of fluorine atoms or fluorine-containing moieties has revolutionized this process, with fluorinated compounds now representing a significant portion of all approved drugs.[1] The unique properties of fluorine—its high electronegativity, small size, and the exceptional strength of the carbon-fluorine bond—allow for simultaneous modulation of electronic, lipophilic, and steric parameters.[2][3]
The trifluoromethoxy (-OCF₃) group, in particular, has garnered increasing attention as a "super-halogen" or pseudohalogen bioisostere.[3][4] It offers a distinct set of advantages over more common substituents like methoxy (-OCH₃) or even the trifluoromethyl (-CF₃) group.[5] Concurrently, the benzaldehyde oxime scaffold serves as a valuable platform in synthetic and medicinal chemistry. The oxime functionality (C=N-OH) is not only a stable and versatile synthetic handle for constructing complex nitrogen-containing heterocycles but can also be integral to a molecule's pharmacophore.[6]
This guide explores the powerful synergy achieved by incorporating the trifluoromethoxy group into benzaldehyde oxime derivatives. We will examine how the potent electronic and steric nature of the -OCF₃ group can be strategically employed to engineer molecules with superior drug-like properties, including enhanced metabolic stability, optimized membrane permeability, and improved target engagement.
The Trifluoromethoxy Group: A Physicochemical Powerhouse
The utility of the -OCF₃ group stems from a unique combination of potent electronic effects, high lipophilicity, and exceptional stability. Understanding these foundational characteristics is crucial for its rational application in molecular design.
Electronic Effects: A Tale of Induction and Resonance
The trifluoromethoxy group is a strongly deactivating substituent on an aromatic ring due to the powerful electron-withdrawing inductive effect (-I) of the three highly electronegative fluorine atoms.[7][8] This effect significantly reduces the electron density of the aromatic π-system, making the ring less susceptible to electrophilic attack compared to benzene.[7]
While the oxygen atom possesses lone pairs that can be donated to the ring via a resonance effect (+M), this donation is severely attenuated by the strong pull of the adjacent trifluoromethyl moiety.[7] The net result is that the inductive withdrawal overwhelmingly dominates, yet the group still directs incoming electrophiles to the ortho and para positions, a characteristic trait of substituents with lone pairs adjacent to the ring.[2] This dual nature allows chemists to decrease the overall reactivity of the ring while still controlling the position of further substitutions.
Lipophilicity and Permeability
Lipophilicity is a critical parameter that governs a drug's ability to cross biological membranes, influencing its absorption and distribution.[9] The trifluoromethoxy group is one of the most lipophilic substituents used in drug design, with a Hansch-Fujita lipophilicity parameter (π) of +1.04.[4][5] This value is significantly higher than that of a methoxy group (π = -0.02) and even surpasses the trifluoromethyl group (π = +0.88).[5][10]
The strategic replacement of a more polar group (like a hydroxyl or methoxy) with an -OCF₃ group can dramatically increase a molecule's overall lipophilicity. This often leads to enhanced cell membrane permeability and improved oral bioavailability.[8][11] However, this must be carefully balanced, as excessive lipophilicity can lead to poor aqueous solubility and increased off-target toxicity.[10]
| Substituent | Hansch-Fujita π Constant | Physicochemical Character |
| -H | 0.00 | Reference |
| -OCH₃ | -0.02 | Polar, H-bond acceptor |
| -Cl | +0.71 | Lipophilic, Halogen bonder |
| -CF₃ | +0.88 | Lipophilic, Electron-withdrawing |
| -OCF₃ | +1.04 | Highly Lipophilic, Electron-withdrawing |
Metabolic Stability
One of the most compelling reasons to incorporate an -OCF₃ group is to enhance a molecule's metabolic stability. A common metabolic pathway for compounds containing a methoxy group is oxidative O-demethylation, mediated by Cytochrome P450 (CYP) enzymes.[12] This process can lead to rapid clearance and the formation of potentially reactive metabolites.
The trifluoromethoxy group is exceptionally resistant to this type of enzymatic degradation.[5][10] The strong electron-withdrawing effect of the fluorine atoms decreases the electron density on the oxygen, making it less susceptible to oxidation.[5] Furthermore, the steric bulk and the strength of the O-CF₃ bond present a significant barrier to enzymatic cleavage. By replacing a metabolically labile methoxy group with a robust trifluoromethoxy group, medicinal chemists can effectively block this metabolic hotspot, prolonging the drug's half-life and improving its pharmacokinetic profile.[11][12]
Synthetic Strategies and Evaluation Protocols
The successful application of the trifluoromethoxy group in benzaldehyde oxime derivatives relies on robust synthetic methodologies and rigorous analytical evaluation.
Experimental Protocol: Synthesis of a Trifluoromethoxy Benzaldehyde Oxime
This protocol describes a general procedure for the synthesis of a benzaldehyde oxime derivative from its corresponding aldehyde via condensation with hydroxylamine hydrochloride. This is a standard, high-yielding transformation.[6][13]
Objective: To synthesize (E/Z)-4-(trifluoromethoxy)benzaldehyde oxime from 4-(trifluoromethoxy)benzaldehyde.
Materials:
-
4-(Trifluoromethoxy)benzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (NaOAc) or Pyridine
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-(trifluoromethoxy)benzaldehyde (e.g., 1.90 g, 10 mmol).
-
Reagent Addition: Add ethanol (30 mL) to dissolve the aldehyde. In a separate beaker, dissolve hydroxylamine hydrochloride (0.83 g, 12 mmol, 1.2 eq) and sodium acetate (1.15 g, 14 mmol, 1.4 eq) in a minimal amount of water (approx. 10 mL). Add this aqueous solution to the flask. Causality Note: A base like sodium acetate or pyridine is required to neutralize the HCl salt and liberate the free hydroxylamine nucleophile.
-
Reaction: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Workup: Allow the mixture to cool to room temperature. Reduce the volume of the solvent using a rotary evaporator. Add deionized water (50 mL) to the residue, which may cause the product to precipitate.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 40 mL). Self-Validation: The organic layers should contain the desired product, which is more lipophilic than the inorganic salts.
-
Washing: Combine the organic layers and wash sequentially with deionized water (1 x 50 mL) and brine (1 x 50 mL) to remove residual salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product, typically a white solid or oil, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure oxime. The product is often a mixture of E/Z isomers.
Protocol: In Vitro Microsomal Stability Assay
This assay is a standard method to assess a compound's susceptibility to metabolism by Phase I enzymes, primarily CYPs.[12]
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a trifluoromethoxy benzaldehyde oxime derivative compared to its methoxy analog.
Materials:
-
Test compounds (10 mM stock in DMSO)
-
Pooled liver microsomes (e.g., human, rat)
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (containing NADP⁺, glucose-6-phosphate, and G6P dehydrogenase)
-
Ice-cold acetonitrile with an internal standard (for quenching and analysis)
-
96-well plate, incubator (37°C), LC-MS/MS system
Procedure:
-
Preparation: Prepare a working solution of the test compound (e.g., 1 µM) in phosphate buffer by diluting the DMSO stock. Prepare the liver microsome solution (e.g., 0.5 mg/mL) in the same buffer.
-
Incubation Setup: In a 96-well plate, add the liver microsome solution to designated wells. Add the test compound working solution and pre-incubate the plate at 37°C for 10 minutes to equilibrate.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells. The 0-minute time point is taken immediately by adding an ice-cold quenching solution before the NADPH solution.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold acetonitrile/internal standard solution.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.
-
Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point relative to the internal standard.
-
Data Interpretation: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the line (k) is the elimination rate constant. The half-life is calculated as t₁/₂ = 0.693 / k. Intrinsic clearance (CLᵢₙₜ) is calculated from the half-life and incubation conditions.
| Compound | Predicted Metabolic Pathway | Expected Half-life (t₁/₂) | Expected Intrinsic Clearance (CLᵢₙₜ) |
| Methoxy-benzaldehyde oxime | O-Demethylation | Shorter | Higher |
| Trifluoromethoxy-benzaldehyde oxime | Metabolically Robust | Longer | Lower |
Conclusion and Future Perspectives
The trifluoromethoxy group is a powerful and versatile tool in the medicinal chemist's arsenal.[5][14] When incorporated into the benzaldehyde oxime scaffold, it provides a robust strategy for enhancing metabolic stability, increasing lipophilicity for better membrane permeability, and modulating the electronic environment of the molecule.[7][10][11] The ability to block common metabolic pathways, such as O-demethylation, can significantly improve a compound's pharmacokinetic profile, leading to a longer half-life and potentially lower required doses.[12]
The synthetic accessibility of trifluoromethoxy benzaldehyde oximes via straightforward condensation reactions makes them attractive starting points for further chemical exploration.[6] These derivatives can serve as pivotal intermediates in the synthesis of complex nitrogen- and oxygen-containing heterocycles, which are privileged structures in many therapeutic areas.[6]
Future research will likely focus on exploring the full potential of these derivatives in various disease contexts. By leveraging the unique physicochemical advantages conferred by the trifluoromethoxy group, researchers can rationally design next-generation benzaldehyde oxime-based therapeutics with optimized efficacy, selectivity, and drug-like properties. The continued exploration of this potent substituent promises to expand the toolbox available to scientists aiming to address unmet medical needs.
References
- Guan, L., et al. (2025).
- Guan, L., et al. (2025).
- DiMagno, S. G., & Lin, T. Y. (n.d.). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. PubMed.
- BenchChem. (2025). A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. BenchChem.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- O'Hagan, D. (n.d.).
- BenchChem. (2025). A Comparative Guide to the Lipophilicity of Fluorocyclopropane and Trifluoromethyl Groups. BenchChem.
- Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC - NIH.
- Guan, L., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.
- BenchChem. (2025). The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. BenchChem.
- Grokipedia. (2026). Trifluoromethoxy group. Grokipedia.
- BenchChem. (2025). A Comparative Guide to the Influence of Trifluoromethoxy vs.
- Leroux, F. R., et al. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals.
- BenchChem. (n.d.). 2-(Trifluoromethyl)benzaldehyde oxime. BenchChem.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD.
- Kumar, P., et al. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
- Sparr, C., et al. (n.d.). Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals.
- PrepChem.com. (n.d.). Synthesis of 3-(Difluoromethoxy)benzaldehyde Oxime. PrepChem.com.
- Tlili, A., & Billard, T. (n.d.). Synthetic Approaches to Trifluoromethoxy-Substituted Compounds.
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A Comprehensive Technical Guide to 4-(Trifluoromethoxy)benzaldehyde Oxime: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed exploration of 4-(trifluoromethoxy)benzaldehyde oxime, a fluorinated organic compound of increasing interest in medicinal chemistry and materials science. The strategic incorporation of the trifluoromethoxy group imparts unique physicochemical properties, including enhanced metabolic stability and lipophilicity, making this molecule a valuable building block for the synthesis of novel bioactive compounds and functional materials. This document covers the synthesis, structural elucidation, spectroscopic characterization, and known applications of this compound, offering practical insights for its utilization in research and development.
Introduction: The Significance of Fluorinated Scaffolds
The introduction of fluorine and fluorine-containing moieties into organic molecules has become a cornerstone of modern drug discovery and materials science. The trifluoromethoxy (-OCF₃) group, in particular, is highly sought after due to its unique electronic properties and steric profile. It is a strong electron-withdrawing group, which can significantly influence the reactivity of adjacent functional groups and the overall properties of the molecule. Furthermore, the -OCF₃ group is known to enhance metabolic stability and lipophilicity, crucial parameters in the optimization of pharmacokinetic profiles of drug candidates.
This compound serves as a key intermediate, combining the advantageous properties of the trifluoromethoxy group with the versatile reactivity of the oxime functionality. Oximes are well-established precursors for a variety of chemical transformations, including the synthesis of nitriles, amides via the Beckmann rearrangement, and various heterocyclic systems. This guide will delve into the specifics of this promising molecule.
Synthesis and Purification
General Experimental Protocol
A widely used method for the preparation of benzaldehyde oximes involves the reaction of the corresponding aldehyde with hydroxylamine hydrochloride in the presence of a base.
Materials:
-
4-(Trifluoromethoxy)benzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa) or other suitable base
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-(trifluoromethoxy)benzaldehyde (1.0 eq) in ethanol.
-
In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride (1.1-1.5 eq) and sodium acetate (1.5-2.0 eq).
-
Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the stirred solution of the aldehyde at room temperature.
-
The reaction mixture is stirred at room temperature or gently heated under reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature. If a precipitate forms, it can be collected by filtration, washed with cold water, and dried.
-
If no precipitate forms, the ethanol is removed under reduced pressure. The aqueous residue is then extracted with an organic solvent such as ethyl acetate (3 x volumes).
-
The combined organic layers are washed with water and then with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Diagram of the Synthetic Workflow:
Caption: General workflow for the synthesis of this compound.
Physicochemical and Spectroscopic Characterization
While a complete set of experimentally determined data for this compound is not available in the public literature, its properties can be inferred from available data for closely related analogs and its precursor.
Table 1: Physicochemical Properties
| Property | Value | Source/Reference |
| Molecular Formula | C₈H₆F₃NO₂ | [1] |
| Molecular Weight | 205.13 g/mol | [1] |
| CAS Number | 150162-39-3 | [1] |
| Appearance | White to off-white solid (predicted) | General knowledge of similar oximes |
| Purity | Typically >97% (commercial) | [1] |
Spectroscopic Data (Predicted and Comparative)
Table 2: Comparative Spectroscopic Data
| Technique | (E)-4-(Trifluoromethyl)benzaldehyde Oxime Data[] | Predicted Data for this compound |
| ¹H NMR (CDCl₃, 300 MHz) | δ = 8.18 (s, 1H), 8.00 (s, 1H), 7.80-7.50 (m, 4H) | The aromatic protons are expected to show a similar splitting pattern, likely with slight shifts due to the difference in the electronic effect of -OCF₃ vs. -CF₃. The oxime proton (N-OH) signal may be broad and its chemical shift can be concentration-dependent. |
| ¹³C NMR (CDCl₃, 75 MHz) | δ = 149.2, 127.4, 125.9, 125.9, 125.8, 125.8 | The chemical shifts of the aromatic carbons will be influenced by the -OCF₃ group. The carbon of the C=NOH group is expected around 148-152 ppm. The CF₃ carbon in the -OCF₃ group will appear as a quartet due to C-F coupling. |
| IR (liquid film, cm⁻¹) | ν = 3355 (O-H), 2928 (C-H), 1618 (C=N), 1412, 1325, 1168, 1128, 1067 (C-F) | A broad O-H stretch around 3300-3400 cm⁻¹, C=N stretch around 1620-1680 cm⁻¹, and strong C-F stretching bands in the 1000-1300 cm⁻¹ region are expected. |
| Mass Spectrometry | - | The molecular ion peak (M⁺) would be expected at m/z = 205. Fragmentation would likely involve loss of -OH, -OCF₃, and other characteristic fragments. |
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dictated by the interplay between the oxime functional group and the electron-withdrawing trifluoromethoxy substituent on the aromatic ring.
Reactivity of the Oxime Group
The oxime functionality is a versatile synthetic handle for various transformations:
-
Dehydration to Nitriles: Aldoximes can be readily dehydrated to the corresponding nitriles using a variety of reagents, such as acetic anhydride, thionyl chloride, or Burgess reagent. This provides a convenient route to 4-(trifluoromethoxy)benzonitrile, a valuable synthetic intermediate.
-
Beckmann Rearrangement: Under acidic conditions (e.g., using PCl₅, H₂SO₄, or polyphosphoric acid), aldoximes can undergo the Beckmann rearrangement to yield amides. In this case, 4-(trifluoromethoxy)benzamide would be the expected product.
-
Reduction to Amines: The oxime can be reduced to the corresponding primary amine, 4-(trifluoromethoxy)benzylamine, using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
-
Cycloaddition Reactions: The oxime can be converted into a nitrile oxide, a 1,3-dipole, which can then participate in [3+2] cycloaddition reactions with various dipolarophiles to construct five-membered heterocyclic rings.
Diagram of Key Reactions:
Caption: Key synthetic transformations of this compound.
Influence of the Trifluoromethoxy Group
The strongly electron-withdrawing nature of the 4-trifluoromethoxy group enhances the electrophilicity of the imine carbon in the oxime. This can influence the rates and outcomes of nucleophilic additions to the C=N double bond.
Applications in Drug Discovery and Agrochemicals
While specific examples detailing the use of this compound are not abundant in the literature, its potential as a building block in the synthesis of bioactive molecules is significant, drawing from the established roles of both the trifluoromethoxy group and the oxime functionality.
Medicinal Chemistry
The trifluoromethoxy group is often incorporated into drug candidates to improve their metabolic stability and membrane permeability. Oxime-containing compounds have been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Therefore, derivatives of this compound are attractive targets for the development of new therapeutic agents. For instance, the oxime moiety can be a key pharmacophore or a precursor to other functional groups in the synthesis of complex drug molecules.
Agrochemicals
In the agrochemical industry, fluorinated compounds are prevalent as active ingredients in pesticides and herbicides. The trifluoromethoxy group can enhance the efficacy and environmental persistence of these agents. Benzaldehyde oxime derivatives, in general, are used as precursors for the synthesis of various agrochemicals, including fungicides and herbicides.[3] The unique properties of this compound make it a promising starting material for the development of novel crop protection agents.
Safety and Handling
Based on the Safety Data Sheet (SDS), this compound is classified with the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
It is essential to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment.
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its unique combination of a reactive oxime functionality and a property-enhancing trifluoromethoxy group makes it a highly attractive starting material for the development of novel pharmaceuticals, agrochemicals, and advanced materials. While detailed characterization and specific applications are still emerging in the scientific literature, the foundational knowledge of oxime chemistry and the well-documented benefits of the trifluoromethoxy group strongly suggest a promising future for this compound in various fields of chemical research and development. This guide provides a solid framework for researchers to understand and effectively utilize this compound in their synthetic endeavors.
References
Sources
Methodological & Application
Application Note: High-Resolution ¹H NMR Characterization of 4-(trifluoromethoxy)benzaldehyde oxime
Abstract & Introduction
4-(trifluoromethoxy)benzaldehyde oxime is a versatile synthetic intermediate in medicinal chemistry and materials science, valued for the unique electronic properties conferred by the trifluoromethoxy (-OCF₃) substituent. The synthesis of this and related compounds requires unambiguous structural confirmation, for which Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique available.[1] ¹H NMR, in particular, provides precise information about the molecular structure, electronic environment, and connectivity of protons within the molecule.[2][3]
This application note provides a comprehensive guide to the ¹H NMR characterization of this compound. It details a field-proven protocol for sample preparation and data acquisition, followed by an in-depth analysis of the resulting spectrum. The discussion elucidates the influence of the electron-withdrawing -OCF₃ group and the oxime moiety on the chemical shifts and coupling patterns of the aromatic and functional group protons. This guide is intended for researchers and drug development professionals who require robust methods for the structural verification of fluorinated organic compounds.
Experimental Methodology
The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.[4] The following protocol is optimized for acquiring high-resolution ¹H NMR data for this compound.
Protocol: Sample Preparation
The objective is to prepare a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality by causing line broadening.[4][5]
-
Material Weighing: Accurately weigh 10-20 mg of high-purity this compound into a clean, dry vial. For ¹H NMR of small molecules, this concentration range provides an excellent signal-to-noise ratio in a minimal amount of time.[6][7]
-
Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of dimethyl sulfoxide-d₆ (DMSO-d₆) to the vial. DMSO-d₆ is the solvent of choice for this compound for two critical reasons:
-
Internal Standard: The DMSO-d₆ should contain 0.03-0.05% v/v tetramethylsilane (TMS) as an internal reference standard. TMS is chemically inert, and its 12 equivalent protons produce a single, sharp signal defined as 0.00 ppm, against which all other chemical shifts are measured.[10]
-
Homogenization & Transfer: Gently agitate the vial to ensure the sample is fully dissolved. Once a clear solution is obtained, filter it through a small plug of glass wool packed into a Pasteur pipette directly into a 5 mm NMR tube.[5] This step is crucial to remove any micro-particulates that can disrupt the magnetic field homogeneity and degrade spectral resolution.
-
Final Volume & Labeling: Ensure the final sample height in the NMR tube is between 4-5 cm (approximately 0.6-0.7 mL) to optimize the signal received by the spectrometer's coils.[4] Cap the tube and label it clearly.
Protocol: NMR Data Acquisition
The following parameters are typical for a 400 or 500 MHz NMR spectrometer.
-
Instrument Setup: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the DMSO-d₆ solvent. This lock signal compensates for any magnetic field drift during the experiment.[5]
-
Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample volume. This process is essential for achieving sharp lines and high resolution.
-
Acquisition Parameters:
-
Experiment: Standard 1D Proton (zg30)
-
Pulse Angle: 30 degrees (A smaller flip angle allows for a shorter relaxation delay).
-
Spectral Width: 0-16 ppm
-
Acquisition Time: ~2-3 seconds
-
Relaxation Delay (d1): 1-2 seconds
-
Number of Scans: 8-16 (Sufficient for high signal-to-noise with the recommended sample concentration).
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Integrate all signals and calibrate the spectrum by setting the TMS peak to 0.00 ppm.
Diagram: Experimental Workflow
The following diagram outlines the logical flow from sample preparation to final data analysis.
Caption: Workflow for ¹H NMR characterization.
Spectral Analysis & Interpretation
The ¹H NMR spectrum of this compound in DMSO-d₆ displays four distinct signals, consistent with its molecular structure. The analysis is based on established principles of chemical shift theory, spin-spin coupling, and confirmed by literature data.[11]
Diagram: Molecular Structure & Proton Assignments
The structure below highlights the chemically distinct protons analyzed in the spectrum.
Caption: Structure of this compound.
Detailed Peak Assignments
Table 1: Summary of ¹H NMR Data for this compound in DMSO-d₆
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| Hₓ | 11.62 | Singlet (s) | - | 1H | Oxime hydroxyl (-NH ) |
| Hₐ | 8.26 | Singlet (s) | - | 1H | Imine proton (-CH =N) |
| Hᵦ | 7.82 | Doublet (d) | 8.5 | 2H | Aromatic (H-2, H-6) |
| H꜀ | 7.77 | Doublet (d) | 8.5 | 2H | Aromatic (H-3, H-5) |
| Data consistent with literature values.[11] |
-
Oxime Hydroxyl Proton (Hₓ, δ 11.62): This proton appears as a sharp singlet far downfield. Labile protons, such as those in hydroxyl groups, often have variable chemical shifts and can appear as broad signals due to rapid chemical exchange.[12] However, in DMSO-d₆, strong hydrogen bonding to the solvent's oxygen atom slows this exchange, resulting in a sharp peak.[8][13] Its significant downfield shift is characteristic of oxime protons in this solvent environment.[14]
-
Imine Proton (Hₐ, δ 8.26): The proton on the C=N double bond resonates as a singlet at 8.26 ppm. Its downfield position is attributed to the deshielding effect of the adjacent aromatic ring and the electronegative nitrogen atom. It appears as a singlet because it has no adjacent protons within a three-bond coupling distance.
-
Aromatic Protons (Hᵦ & H꜀, δ 7.82 and 7.77): The para-substitution pattern on the benzene ring results in a symmetrical AA'BB' spin system, which simplifies to appear as two distinct doublets.[15]
-
Splitting Pattern: The signal at 7.82 ppm (Hᵦ) is a doublet because these protons (at C-2 and C-6) are coupled to their ortho neighbors (H꜀ at C-3 and C-5). Likewise, the signal at 7.77 ppm (H꜀) is a doublet due to coupling with Hᵦ. The coupling constant for both is J = 8.5 Hz, a value typical for ortho-coupling in aromatic rings.[16][17] Meta and para couplings are generally too small to be resolved in this type of spectrum.[17][18]
-
Chemical Shift Assignment: Both the oxime (-CH=NOH) and trifluoromethoxy (-OCF₃) groups are electron-withdrawing, which deshields all aromatic protons relative to benzene (δ ~7.3 ppm).[19] The trifluoromethoxy group is a particularly strong inductively withdrawing group.[20] The subtle difference in chemical shifts arises from the combined electronic effects of these substituents. The protons ortho to the imine group (Hᵦ) are slightly more deshielded (δ 7.82) than those ortho to the trifluoromethoxy group (H꜀, δ 7.77).
-
Conclusion
This application note has detailed a robust and reproducible protocol for the ¹H NMR characterization of this compound. The use of DMSO-d₆ as the NMR solvent is critical for obtaining a high-quality spectrum, particularly for the sharp resolution of the labile oxime proton. The spectral analysis confirms the molecular structure through the unambiguous assignment of four distinct proton signals, with chemical shifts and coupling patterns that align perfectly with theoretical principles and literature precedents. This methodology provides a reliable framework for the routine structural verification of this compound and can be adapted for related fluorinated aromatics in research and industrial settings.
References
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NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]
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proton 1H NMR spectrum of benzaldehyde C6H5CHO. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
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NMR Sample Preparation. (n.d.). University of Notre Dame Department of Chemistry & Biochemistry. Retrieved from [Link]
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Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). University of Wisconsin-La Crosse. Retrieved from [Link]
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Interpreting Aromatic NMR Signals. (2021, March 24). YouTube. Retrieved from [Link]
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Why para aromatic has a low J constant and why ortho has high J constant? (n.d.). Study.com. Retrieved from [Link]
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Sample Preparation. (n.d.). University College London Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
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Aromatic Splitting of Benzaldehyde. (2025, October 16). Filo. Retrieved from [Link]
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Short Summary of 1H-NMR Interpretation. (n.d.). St. Olaf College. Retrieved from [Link]
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Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]
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NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]
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¹H NMR Spectra and Interpretation (Part I). (n.d.). KPU Pressbooks. Retrieved from [Link]
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NMR 5: Coupling Constants. (2023, May 15). YouTube. Retrieved from [Link]
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Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Supporting Information. (2013). The Royal Society of Chemistry. Retrieved from [Link]
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¹H NMR spectrum of oxime 6 in CDCl3 at 25 oC. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Coupling Constants Identify Coupled Protons. (2014, August 21). Chemistry LibreTexts. Retrieved from [Link]
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Why don't labile protons such as -OH and -NH have a characteristic chemical shift? (2016, March 16). Stack Exchange. Retrieved from [Link]
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Electrochemical Tandem Synthesis of Oximes from Alcohols - Supporting Information. (2012). The Royal Society of Chemistry. Retrieved from [Link]
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NMR Coupling Constants. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]
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Solvent Effects in NMR Spectroscopy. (n.d.). Semantic Scholar. Retrieved from [Link]
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Nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved from [Link]
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NMR Analysis of Benzaldehyde. (2023, August 24). Brainly.com. Retrieved from [Link]
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¹H NMR of Labile Protons: Temporal Resolution. (2025, May 22). JoVE. Retrieved from [Link]
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The Effect of Fluorine in 1H NMR. (2024, September 3). Reddit. Retrieved from [Link]
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Chemical shift of the hydroxyl proton of oximes in dimethyl sulfoxide. (n.d.). ACS Publications. Retrieved from [Link]
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An Introduction to Biological NMR Spectroscopy. (n.d.). National Institutes of Health. Retrieved from [Link]
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Determination of ¹H and ¹³C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule. (2019, May 31). DergiPark. Retrieved from [Link]
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Primary Studies on Variation in Position of Trifluoromethyl Groups. (2025, August 6). ResearchGate. Retrieved from [Link]
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Nuclear Magnetic Resonance Spectroscopy. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]
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NMR Spectroscopy. (n.d.). BYJU'S. Retrieved from [Link]
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Know Your Techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy. (2021, November 17). inChemistry. Retrieved from [Link]
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¹H NMR (300 MHz, DMSO-d₆) of 4-methoxybenzaldehyde oxime (21). (n.d.). ResearchGate. Retrieved from [Link]
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¹H NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]
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Proton NMR Table. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]
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Proton chemical shifts in NMR. Part 14. (n.d.). RSC Publishing. Retrieved from [Link]
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Application Note: FT-IR Analysis of 4-(Trifluoromethoxy)benzaldehyde Oxime
Introduction & Significance
4-(Trifluoromethoxy)benzaldehyde oxime is a fluorinated organic compound of significant interest in medicinal chemistry and materials science. The incorporation of the trifluoromethoxy (-OCF₃) group can substantially alter a molecule's pharmacokinetic and physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. The oxime functional group (C=N-OH) is a versatile moiety used in the synthesis of various pharmaceuticals, agrochemicals, and as a key component in ligation chemistry. [1][2] Accurate structural confirmation and quality control are paramount during the synthesis and application of such compounds. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly effective analytical technique for identifying functional groups within a molecule. [1]By measuring the absorption of infrared radiation, which excites molecular vibrations, FT-IR provides a unique spectral "fingerprint." This application note provides a detailed protocol and theoretical framework for the analysis of this compound using Attenuated Total Reflectance (ATR) FT-IR spectroscopy.
Principles of Analysis: Key Vibrational Modes
The FT-IR spectrum of this compound is defined by the vibrational modes of its constituent functional groups. Understanding the expected absorption regions is critical for accurate spectral interpretation.
-
Oxime Group (-CH=N-OH): This group gives rise to several characteristic bands. A broad absorption in the 3550–3100 cm⁻¹ region is typical for the O-H stretching vibration, often broadened due to hydrogen bonding. [1][3][4]The C=N stretching vibration is expected in the 1690–1640 cm⁻¹ range, though its intensity can be variable. [5]A key band for confirming the oxime is the N-O stretch, which typically appears in the 960–930 cm⁻¹ region. [1][4]* Trifluoromethoxy Group (-OCF₃): This group is characterized by very strong and distinct C-F stretching absorptions. Due to the three fluorine atoms, these vibrations are complex and typically result in multiple strong bands in the 1280–1100 cm⁻¹ region. The C-O stretching of the aryl-ether linkage is also expected in this vicinity.
-
Aromatic Ring (p-disubstituted benzene): The spectrum will show characteristic aromatic C-H stretching vibrations just above 3000 cm⁻¹. Aromatic C=C ring stretching vibrations appear as a series of bands in the 1620–1450 cm⁻¹ region. Additionally, strong C-H out-of-plane bending vibrations are indicative of the substitution pattern; for a 1,4- (or para-) disubstituted ring, a strong band is expected between 840–800 cm⁻¹. [6]
Experimental Protocol: ATR-FTIR Analysis
Attenuated Total Reflectance (ATR) is the preferred sampling technique for this analysis due to its minimal sample preparation, reproducibility, and ease of use for solid powder samples. [7][8][9]The IR beam interacts only with the first few microns of the sample surface, providing a high-quality spectrum. [9][10]
Materials and Equipment
-
FT-IR Spectrometer: Equipped with a deuterated triglycine sulfate (DTGS) detector or similar.
-
ATR Accessory: A single-reflection diamond ATR crystal is recommended for its durability and broad applicability. [7][11]* Sample: this compound, as a solid powder.
-
Cleaning Supplies: Reagent-grade isopropanol or acetone and lint-free wipes (e.g., Kimwipes). [11]
Step-by-Step Procedure
-
Instrument Preparation: Power on the FT-IR spectrometer and allow it to stabilize for at least 15-30 minutes to ensure thermal equilibrium of the source and detector. If required by the instrument, purge the sample compartment with dry air or nitrogen to minimize atmospheric H₂O and CO₂ interference.
-
ATR Crystal Cleaning: Before acquiring any spectra, thoroughly clean the surface of the ATR crystal. Moisten a lint-free wipe with isopropanol and gently wipe the crystal surface. Repeat with a dry wipe to ensure the crystal is completely clean and dry. [7][11]
-
Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This scan measures the ambient environment (atmosphere and the ATR crystal itself) and is essential for obtaining a clean spectrum of the sample. The software will automatically subtract this from the sample spectrum. A typical background scan consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.
-
Sample Application: Place a small amount of the this compound powder onto the center of the diamond ATR crystal. Only enough powder to completely cover the crystal surface is needed (typically 1-2 mg). [7]
-
Apply Pressure: Use the ATR's pressure arm to apply firm, consistent pressure to the powder. This ensures optimal contact between the sample and the crystal surface, which is critical for a high-quality spectrum with good peak intensity. [7][11]
-
Sample Spectrum Acquisition: Acquire the sample spectrum using the same parameters as the background scan (e.g., spectral range 4000–400 cm⁻¹, 16-32 scans, 4 cm⁻¹ resolution).
-
Data Processing & Cleaning: After the measurement is complete, retract the pressure arm and remove the sample. Clean the ATR crystal surface thoroughly with solvent and a lint-free wipe as described in step 2. The acquired spectrum can be processed using the spectrometer software, which may include baseline correction or an ATR correction to make the spectrum appear more like a traditional transmission spectrum. [10]
Experimental Workflow Diagram
Caption: Workflow for ATR-FTIR analysis.
Data Interpretation and Discussion
The resulting FT-IR spectrum should be analyzed by assigning the observed absorption bands to the specific vibrational modes of the molecule. The table below summarizes the expected key absorptions for this compound.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| 3400 - 3100 | Broad, Medium | O-H stretch | Oxime (hydrogen-bonded) |
| ~3050 | Medium-Weak | C-H stretch | Aromatic Ring |
| 1655 - 1640 | Medium-Weak | C=N stretch | Oxime |
| 1610, 1580, 1510 | Medium | C=C stretch | Aromatic Ring Skeletal Vibrations |
| 1280 - 1200 | Very Strong | C-F stretch (asymmetric) | Trifluoromethoxy (-OCF₃) |
| 1180 - 1100 | Very Strong | C-F stretch (symmetric) & C-O stretch | Trifluoromethoxy (-OCF₃) & Aryl Ether |
| 960 - 930 | Medium-Strong | N-O stretch | Oxime |
| 840 - 800 | Strong | C-H out-of-plane bend | 1,4-Disubstituted Aromatic Ring |
Discussion of Key Features:
-
The most prominent features in the spectrum will undoubtedly be the extremely strong C-F stretching bands between 1280 and 1100 cm⁻¹. Their high intensity is due to the large change in dipole moment during the C-F bond vibration.
-
Confirmation of the oxime functionality relies on the concurrent observation of the broad O-H stretch, the C=N stretch, and, most diagnostically, the N-O stretch in the fingerprint region (960-930 cm⁻¹). [1][4]* The strong band around 840-800 cm⁻¹ is a clear indicator of the para- (1,4-) substitution pattern on the benzene ring, confirming the intended isomer was synthesized. [6]
Molecular Structure and Key Vibrational Groups
Caption: Structure of this compound.
Conclusion
FT-IR spectroscopy, particularly with an ATR accessory, is a powerful and efficient method for the structural verification of this compound. By following the outlined protocol, researchers can rapidly obtain high-quality spectra. Correct interpretation, based on the characteristic absorption bands of the oxime, trifluoromethoxy, and p-disubstituted aromatic functionalities, allows for unambiguous confirmation of the compound's identity and purity. This technique is an indispensable tool in the workflow of synthetic chemistry and drug development for ensuring material quality and confirming reaction outcomes.
References
- Bruker. (n.d.). ALPHA II - Compact FT-IR Spectrometer Standard Operating Procedure. Retrieved from University of Toronto Scarborough website.
- Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
- Phan, C. M., Hoang, S. A., Vu, S. H., & Yusa, S. (2018). IR absorbance of oxime, showing characteristic bands: 3418 cm −1 (O-H bond) and 1643 cm −1 (C=N-OH bond) [Image].
- BenchChem. (2025). A Comparative Guide to Confirming the Oxime Functional Group Using IR Spectroscopy.
- Hadži, D. (1956). The Infrared Spectra of α and β Oximes.
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- Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy [Video]. YouTube.
- Wiley-VCH GmbH. (n.d.). 4-Trifluoromethoxy-benzaldehyde. SpectraBase.
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- Wang, H. F., Mundy, C. J., & Eisenthal, K. B. (2006). Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy. The Journal of Physical Chemistry B, 110(51), 26089–26097.
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- Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table.
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- Hasenstab-Riedel, S. (2024). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Refubium - Freie Universität Berlin.
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using 4-(trifluoromethoxy)benzaldehyde oxime in heterocyclic synthesis
An Application Guide to Heterocyclic Synthesis Using 4-(Trifluoromethoxy)benzaldehyde Oxime
Authored by: A Senior Application Scientist
Introduction: The Strategic Advantage of the Trifluoromethoxy Moiety and Oxime Functionality
In the landscape of modern drug discovery and materials science, the incorporation of fluorine-containing functional groups is a cornerstone strategy for fine-tuning molecular properties. The trifluoromethoxy (-OCF3) group, in particular, has emerged as a uniquely powerful substituent. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] The -OCF3 group serves as a bioisostere for other functionalities and can drastically alter the pharmacokinetic and pharmacodynamic profile of a lead compound.[1]
This guide focuses on a versatile and highly valuable building block that leverages these benefits: This compound . The oxime functional group is a cornerstone of synthetic chemistry, serving as a stable, yet reactive, precursor for a variety of transformations. Its most prominent application, which will be a central theme of this note, is its role as a precursor to nitrile oxides. These 1,3-dipoles are exceptional reagents for [3+2] cycloaddition reactions, providing a direct and efficient route to five-membered heterocycles like isoxazoles and isoxazolines.[3][4]
By combining the strategic importance of the trifluoromethoxy group with the synthetic flexibility of the oxime, this compound offers chemists a direct entry point to novel heterocyclic scaffolds. These structures are of immense interest to researchers aiming to develop next-generation pharmaceuticals and advanced organic materials. This document provides detailed protocols and mechanistic insights into the use of this key intermediate.
Part 1: Preparation of the Core Reagent: this compound
Before exploring its applications, it is essential to have a reliable method for the preparation of the title compound. The synthesis is a straightforward condensation reaction between the parent aldehyde and hydroxylamine.
Protocol 1: Synthesis of this compound
This protocol describes the conversion of 4-(trifluoromethoxy)benzaldehyde to its corresponding oxime. The reaction relies on the nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration.
Materials:
-
4-(Trifluoromethoxy)benzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Pyridine or Sodium Acetate (NaOAc)
-
Ethanol (EtOH)
-
Deionized Water
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Condenser (optional, for heating)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 4-(trifluoromethoxy)benzaldehyde in a suitable volume of ethanol (e.g., 5-10 mL per gram of aldehyde).
-
Hydroxylamine Solution: In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.2 equivalents) and a mild base like pyridine (1.2 equivalents) or sodium acetate (1.5 equivalents) in a minimal amount of water and ethanol. The base is crucial to liberate the free hydroxylamine from its hydrochloride salt.
-
Reaction: Add the hydroxylamine solution to the aldehyde solution at room temperature with stirring.
-
Monitoring: The reaction can be stirred at room temperature or gently heated to reflux (e.g., 60-70 °C) to increase the rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been consumed (typically 1-4 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly add cold deionized water to precipitate the oxime product.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove any residual salts.
-
Drying: Dry the purified this compound under vacuum. The product is typically a white to off-white solid.[5][6]
Causality and Insights:
-
Choice of Base: Pyridine or sodium acetate are used as they are sufficiently basic to deprotonate the hydroxylamine hydrochloride but mild enough to avoid side reactions.
-
Precipitation: The oxime product is significantly less soluble in aqueous mixtures than in pure ethanol, allowing for efficient isolation by precipitation.
Part 2: Synthesis of Isoxazoles and Isoxazolines via [3+2] Cycloaddition
One of the most powerful applications of aldoximes is their conversion to nitrile oxides for 1,3-dipolar cycloaddition reactions. This method provides a highly convergent and regioselective route to construct the isoxazole or isoxazoline core.[4][7]
Mechanism: In-Situ Generation of Nitrile Oxide and Cycloaddition
The process begins with the oxidation of the this compound to an intermediate hydroximoyl halide (e.g., a chloride). In the presence of a base, this intermediate undergoes elimination to generate the highly reactive 4-(trifluoromethoxy)phenyl nitrile oxide. This 1,3-dipole is not isolated but is trapped in situ by a dipolarophile (an alkene or alkyne) to yield the five-membered heterocyclic ring.[3][4][8]
Caption: Mechanism of isoxazole synthesis via nitrile oxide cycloaddition.
Protocol 2: Synthesis of a 3-(4-(Trifluoromethoxy)phenyl)-5-substituted-isoxazole
This protocol details a general procedure for the reaction between the in situ-generated nitrile oxide and a terminal alkyne.
Materials:
-
This compound (1.0 eq.)
-
Terminal alkyne (e.g., phenylacetylene) (1.1 eq.)
-
N-Chlorosuccinimide (NCS) (1.1 eq.) or Sodium Hypochlorite (Bleach)
-
Triethylamine (Et₃N) or Pyridine (1.2 eq.)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar, round-bottom flask
Procedure:
-
Initial Setup: Dissolve this compound (1.0 eq.) and the terminal alkyne (1.1 eq.) in DCM in a round-bottom flask. Cool the solution to 0 °C using an ice bath.
-
Oxidant Addition: Add N-Chlorosuccinimide (NCS) (1.1 eq.) portion-wise to the stirred solution. Causality: This step forms the hydroximoyl chloride intermediate. Adding it slowly at 0 °C controls the exotherm and prevents unwanted side reactions.
-
Base Addition: After stirring for 15-20 minutes, add triethylamine (1.2 eq.) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The triethylamine facilitates the elimination of HCl to generate the nitrile oxide, which is immediately trapped by the alkyne.[7]
-
Monitoring: Follow the consumption of the oxime using TLC.
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure isoxazole product.
Self-Validation and Trustworthiness: The success of the reaction can be confirmed by NMR and mass spectrometry. The disappearance of the characteristic oxime proton (~8-9 ppm) and alkyne protons in ¹H NMR and the appearance of a new aromatic proton on the isoxazole ring (~6-7 ppm) are key indicators. High-resolution mass spectrometry should confirm the expected molecular weight of the cycloadduct.
Part 3: Synthesis of 1,2,4-Oxadiazoles
An alternative and equally valuable synthetic route using this compound is the construction of 1,2,4-oxadiazoles. This class of heterocycles is a well-known bioisostere for esters and amides and is prevalent in medicinal chemistry.[9][10] The synthesis typically involves the reaction of an amidoxime with an acylating agent, followed by cyclodehydration.
Mechanism: O-Acylation and Cyclodehydration
The synthesis begins by converting the starting nitrile (which can be derived from the oxime) to the corresponding 4-(trifluoromethoxy)benzamidoxime using hydroxylamine. This amidoxime is then acylated on the oxime oxygen by a carboxylic acid derivative (e.g., an acid chloride or anhydride). The resulting O-acylamidoxime intermediate undergoes thermal or base-catalyzed cyclodehydration to furnish the stable 1,2,4-oxadiazole ring.[11][12]
Caption: General workflow for 1,2,4-oxadiazole synthesis.
Protocol 3: One-Pot Synthesis of a 3-(4-(Trifluoromethoxy)phenyl)-5-substituted-1,2,4-oxadiazole
This protocol outlines a one-pot procedure starting from the corresponding nitrile. The initial step to form the amidoxime from the oxime is a known transformation, but starting from the nitrile is often more direct for this specific synthesis.
Materials:
-
4-(Trifluoromethoxy)benzonitrile (1.0 eq.)
-
Hydroxylamine hydrochloride (1.5 eq.)
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH) (2.0 eq.)
-
Carboxylic acid or Acyl chloride (1.1 eq.)
-
Coupling agent (if using carboxylic acid, e.g., EDC, HBTU)
-
Solvent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Magnetic stirrer and stir bar, round-bottom flask
Procedure:
-
Amidoxime Formation: To a solution of 4-(trifluoromethoxy)benzonitrile in aqueous ethanol, add hydroxylamine hydrochloride and a base like K₂CO₃. Heat the mixture to reflux and stir until the nitrile is consumed (monitored by TLC or GC-MS). After cooling, the amidoxime can be isolated or used directly in the next step.
-
One-Pot Acylation and Cyclization: a. In a flask, dissolve the prepared 4-(trifluoromethoxy)benzamidoxime (1.0 eq.) and a carboxylic acid (1.1 eq.) in DMSO. b. Add a coupling agent and a base (e.g., t-BuOK) and stir at room temperature.[9] c. Alternatively, dissolve the amidoxime in pyridine or DCM and cool to 0 °C. Slowly add an acyl chloride (1.1 eq.). Allow the reaction to warm to room temperature and then heat to reflux (e.g., in toluene or xylene) to effect cyclodehydration.
-
Monitoring: The formation of the oxadiazole can be monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture and pour it into ice water. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the desired 1,2,4-oxadiazole.[10]
Summary of Synthetic Applications
The following table summarizes the key transformations and conditions for synthesizing heterocycles from this compound and its direct precursors.
| Heterocycle Class | Key Reaction Type | Required Co-reagents | Typical Conditions | Key Advantages |
| Isoxazoles | [3+2] Cycloaddition | Alkyne, Oxidant (NCS), Base (Et₃N) | DCM, 0 °C to RT | High regioselectivity, mild conditions, broad substrate scope. |
| Isoxazolines | [3+2] Cycloaddition | Alkene, Oxidant (NCS), Base (Et₃N) | DCM, 0 °C to RT | Access to saturated heterocyclic rings, creation of stereocenters. |
| 1,2,4-Oxadiazoles | Acylation & Cyclodehydration | Amidoxime, Acyl Chloride/Acid | Pyridine/Toluene, Heat | Modular synthesis, introduces two points of diversity. |
Conclusion
This compound is a powerful and versatile intermediate for modern organic synthesis. Its primary utility lies in its ability to serve as a stable precursor to the 4-(trifluoromethoxy)phenyl nitrile oxide, enabling direct access to a wide array of substituted isoxazoles and isoxazolines via 1,3-dipolar cycloaddition. Furthermore, related amidoxime chemistry provides an efficient pathway to 1,2,4-oxadiazoles. The protocols and mechanistic insights provided herein are designed to empower researchers, scientists, and drug development professionals to leverage this key building block in their synthetic programs, facilitating the discovery of novel molecules with enhanced physicochemical and biological properties.
References
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Gomtsyan, A. (2012). Synthesis of 1,2,4-Oxadiazoles. In Comprehensive Organic Synthesis II (pp. 416-448). Elsevier. Available at: [Link]
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La Spina, R., et al. (2020). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. ACS Omega. Available at: [Link]
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Fershtat, L. L., & Makhova, N. N. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39(10), 527-535. Available at: [Link]
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Mendelsohn, J., et al. (2014). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules. Available at: [Link]
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Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]
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Zhang, L., et al. (2010). Synthesis of novel oxime-containing pyrazole derivatives and discovery of regulators for apoptosis and autophagy in A549 lung cancer cells. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Wang, H., et al. (2021). Electrochemical synthesis of 1,2,4-oxadiazoles from amidoximes through dehydrogenative cyclization. Green Chemistry. Available at: [Link]
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Rostamizadeh, S., et al. (2013). A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Journal of Chemical Sciences. Available at: [Link]
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Wang, B-L., et al. (2013). Synthesis and Biological Activities of Novel Pyrazole Oxime Derivatives Containing a 2-Chloro-5-thiazolyl Moiety. Journal of Agricultural and Food Chemistry. Available at: [Link]
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Liu, X-H., et al. (2015). Design, Synthesis, and Biological Activities of Novel Pyrazole Oxime Compounds Containing a Substituted Pyridyl Moiety. Molecules. Available at: [Link]
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ResearchGate. 1,3-Dipolar cycloaddition reaction of nitrile oxides. Available at: [Link]
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Aggarwal, S., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
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Mezo, A. V., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Available at: [Link]
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ResearchGate. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]
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da Silva, J. B. P., et al. (2017). Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. Journal of the Brazilian Chemical Society. Available at: [Link]
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Chem Help ASAP. (2020). 1,3-dipolar cycloaddition reactions. YouTube. Available at: [Link]
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Chem-Station. (2014). 1,3-Dipolar Cycloaddition of Nitrile Oxide. Available at: [Link]
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Royal Society of Chemistry. Trifluoromethyl nitrogen heterocycles: synthetic aspects and potential biological targets. Available at: [Link]
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Fujiwara, Y., et al. (2012). Innate C-H trifluoromethylation of heterocycles. PNAS. Available at: [Link]
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Autechem. The Synthesis and Utility of 4-(Trifluoromethyl)benzaldehyde in Organic Chemistry. Available at: [Link]
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Kumar, A., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Available at: [Link]
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Organic Chemistry Portal. Synthesis of (4-Trifluoromethyl)isoxazoles through a Tandem Trifluoromethyloximation/Cyclization/Elimination Reaction of α,β-Unsaturated Carbonyls. Available at: [Link]
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Li, Y., et al. (2022). Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. Molecules. Available at: [Link]
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Smith, A. B., et al. (2022). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Chemistry. Available at: [Link]
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Organic Chemistry Portal. Isoxazole synthesis. Available at: [Link]
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Jia, J., et al. (2006). (E)-4-(Trifluoromethyl)benzaldehyde oxime. Acta Crystallographica Section E. Available at: [Link]
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Carboni, F., et al. (2014). Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors. Organic Letters. Available at: [Link]
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Baran, J., & Mayr, H. (1989). Mechanistic Impact of Oxime Formation Accompanying 1,3-Dipolar Cycloadditions of Nitrile Oxides. The Journal of Organic Chemistry. Available at: [Link]
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Application Notes and Protocols for 4-(Trifluoromethoxy)benzaldehyde Oxime in Medicinal Chemistry
Introduction: The Strategic Importance of the Trifluoromethoxy Moiety
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention for its unique ability to modulate the physicochemical and pharmacokinetic properties of bioactive molecules.[1] Unlike the more common trifluoromethyl (-CF₃) group, the trifluoromethoxy substituent offers a distinct electronic profile and enhanced lipophilicity, which can lead to improved metabolic stability, better membrane permeability, and increased oral bioavailability of drug candidates.[1][2][3]
4-(Trifluoromethoxy)benzaldehyde oxime serves as a versatile and highly valuable building block for introducing this key pharmacophore into a diverse array of molecular scaffolds. Its oxime functionality is a gateway to a rich variety of chemical transformations, making it a crucial intermediate in the synthesis of complex nitrogen-containing heterocycles and other motifs of interest in medicinal chemistry. This guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols and insights into the rationale behind its use in the synthesis of potential therapeutic agents.
Physicochemical Properties and Synthetic Overview
The presence of the electron-withdrawing trifluoromethoxy group on the phenyl ring of this compound influences its reactivity and the properties of its downstream products. This section outlines the key characteristics of this compound and provides a general protocol for its synthesis.
| Property | Value | Significance in Medicinal Chemistry |
| Molecular Formula | C₈H₆F₃NO₂ | Provides the elemental composition. |
| Molecular Weight | 205.13 g/mol | Important for stoichiometric calculations in synthesis. |
| Appearance | White to off-white solid | Basic physical characteristic. |
| Lipophilicity (LogP) | The -OCF₃ group significantly increases lipophilicity. | Enhanced lipophilicity can improve cell membrane permeability and oral absorption of drug candidates.[1][2] |
| Metabolic Stability | The C-F bonds in the -OCF₃ group are exceptionally strong. | Increased resistance to metabolic degradation by cytochrome P450 enzymes, leading to a longer in vivo half-life.[1][2] |
Protocol 1: Synthesis of this compound
This protocol describes the straightforward synthesis of the title compound from its corresponding aldehyde.
Reaction Scheme:
A straightforward oximation reaction.
Materials:
-
4-(Trifluoromethoxy)benzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃)
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve 4-(trifluoromethoxy)benzaldehyde (1.0 eq.) in ethanol (approximately 30 mL per 10 mmol of aldehyde).
-
To this solution, add hydroxylamine hydrochloride (1.1 eq.) and sodium carbonate (1.1 eq.).
-
Add a minimal amount of deionized water to aid in the dissolution of the inorganic reagents.
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 hexane:ethyl acetate).
-
Upon completion, remove the ethanol under reduced pressure.
-
Add deionized water to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Expert Insight: The use of a mild base like sodium carbonate is crucial to neutralize the HCl released from hydroxylamine hydrochloride without promoting side reactions. The reaction is typically clean and proceeds to high conversion at room temperature.
Application in the Synthesis of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are privileged scaffolds in medicinal chemistry, forming the core of a vast number of approved drugs.[4][5][6] this compound is an excellent precursor for the synthesis of various five-membered heterocycles, such as 1,2,4-oxadiazoles and isoxazoles.
Application 1: Synthesis of 1,2,4-Oxadiazoles
1,2,4-Oxadiazoles are an important class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The synthesis often involves the cyclization of an O-acyl amidoxime intermediate. A common and efficient method is the reaction of an amidoxime with an aldehyde, followed by oxidative cyclization.
General workflow for 1,2,4-oxadiazole synthesis.
Protocol 2: Synthesis of a 3-(4-(Trifluoromethoxy)phenyl)-1,2,4-oxadiazole Derivative
This protocol is a two-step process starting from the corresponding nitrile, which can be obtained from this compound (see Protocol 3).
Step A: Synthesis of 4-(Trifluoromethoxy)benzamidoxime
-
To a solution of 4-(trifluoromethoxy)benzonitrile (1.0 eq.) in a 1:1 mixture of ethanol and water, add hydroxylamine hydrochloride (1.5 eq.) and potassium carbonate (1.5 eq.).
-
Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain the amidoxime, which can be used in the next step without further purification.
Step B: Synthesis of the 1,2,4-Oxadiazole
-
In a round-bottom flask, dissolve the 4-(trifluoromethoxy)benzamidoxime (1.0 eq.) and a suitable aromatic or aliphatic aldehyde (1.0 eq.) in dimethyl sulfoxide (DMSO).
-
Add powdered sodium hydroxide (NaOH) (2.0 eq.) to the solution.
-
Stir the mixture vigorously at room temperature in a flask open to the air for 12-24 hours. The atmospheric oxygen acts as the oxidant.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expert Insight: The reaction of amidoximes with aldehydes in the presence of a base like NaOH in DMSO is a highly efficient, one-pot method for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles.[3] The trifluoromethoxy group is stable under these reaction conditions.
Application 2: [3+2] Cycloaddition Reactions for Isoxazole Synthesis
The oxime functionality can be converted in situ to a nitrile oxide, a highly reactive 1,3-dipole. This intermediate can then undergo a [3+2] cycloaddition reaction with an alkyne or alkene to generate isoxazoles or isoxazolines, respectively. These heterocycles are also prevalent in medicinal chemistry.
In situ generation of nitrile oxide for cycloaddition.
Protocol 3: Synthesis of a 3-(4-(Trifluoromethoxy)phenyl)-5-substituted Isoxazole
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) in anhydrous chloroform (CHCl₃) or dichloromethane (DCM).
-
Add a catalytic amount of pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-chlorosuccinimide (NCS) (1.1 eq.) portion-wise to the stirred solution.
-
Allow the reaction to stir at room temperature for 1-2 hours to form the intermediate hydroximoyl chloride.
-
In a separate flask, dissolve the desired alkyne (1.2 eq.) in the same solvent.
-
To the alkyne solution, add the freshly prepared hydroximoyl chloride solution dropwise at room temperature.
-
Add triethylamine (Et₃N) (1.5 eq.) dropwise to the reaction mixture. This will generate the nitrile oxide in situ, which will then react with the alkyne.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expert Insight: The in situ generation of the nitrile oxide is crucial as these species are generally unstable and cannot be isolated. The choice of base (triethylamine) is important to facilitate the elimination of HCl to form the 1,3-dipole without promoting side reactions.
Application as a Precursor to 4-(Trifluoromethoxy)benzonitrile
Nitriles are versatile intermediates in organic synthesis, readily converted to amines, amides, carboxylic acids, and tetrazoles. The dehydration of aldoximes is a direct and efficient route to nitriles.
Protocol 4: Dehydration to 4-(Trifluoromethoxy)benzonitrile
This protocol utilizes a catalytic Appel-type reaction for a rapid and high-yielding conversion.
Reaction Scheme:
A rapid, catalytic dehydration reaction.
Materials:
-
This compound
-
Triphenylphosphine oxide (Ph₃PO)
-
Triethylamine (Et₃N)
-
Oxalyl chloride ((COCl)₂)
-
Anhydrous acetonitrile (MeCN)
-
Schlenk tube or a flame-dried round-bottom flask with a septum
-
Magnetic stirrer and stir bar
Procedure:
-
To a Schlenk tube containing a magnetic stir bar, add this compound (1.0 eq.) and triphenylphosphine oxide (0.01 eq., 1 mol%).
-
Seal the tube and purge with nitrogen or argon.
-
Add anhydrous acetonitrile via syringe.
-
Add triethylamine (3.0 eq.) via syringe.
-
Cool the mixture to 0 °C.
-
Slowly add oxalyl chloride (2.0 eq.) dropwise via syringe. An exothermic reaction may be observed.
-
After the addition is complete, remove the ice bath and stir at room temperature. The reaction is typically complete in less than 10 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure 4-(trifluoromethoxy)benzonitrile.
Expert Insight: This catalytic Appel-type dehydration is extremely fast and efficient.[1] The use of catalytic triphenylphosphine oxide is a significant advantage over stoichiometric Appel reactions, which require a full equivalent of triphenylphosphine, leading to large amounts of triphenylphosphine oxide as a byproduct that can complicate purification.
Conclusion
This compound is a synthetically versatile building block that provides a reliable entry point for incorporating the medicinally important trifluoromethoxy-phenyl moiety into complex molecular architectures. Its ability to be readily converted into nitriles or to participate in cycloaddition reactions to form key heterocyclic systems like 1,2,4-oxadiazoles and isoxazoles underscores its value to researchers, scientists, and drug development professionals. The protocols detailed herein offer robust and efficient methods for leveraging the reactivity of this compound, enabling the exploration of novel chemical space in the quest for new and improved therapeutic agents.
References
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Molecules. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]
-
Molecules. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Available at: [Link]
-
ResearchGate. Dehydration of oxime to nitriles. Available at: [Link]
-
MySkinRecipes. This compound. Available at: [Link]
-
Molecules. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Available at: [Link]
-
Expert Insights. Applying 4-(Trifluoromethoxy)benzaldehyde in Your Synthesis. Available at: [Link]
-
European Patent Office. Benzaldehyde oxime derivatives, production and use thereof - EP 0633252 A1. Available at: [Link]
-
MDPI. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Available at: [Link]
-
NIH. Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Available at: [Link]
-
NIH. Metal Free Sequential [3+2]-Dipolar Cycloadditions using Cyclooctynes and 1,3-Dipoles of Different Reactivity. Available at: [Link]
-
NIH. Heterocycles in Medicinal Chemistry. Available at: [Link]
-
Der Pharma Chemica. A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Available at: [Link]
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Application Notes and Protocols: 4-(Trifluoromethoxy)benzaldehyde Oxime as a Versatile Precursor for Next-Generation Agrochemicals
For Researchers, Scientists, and Agrochemical Development Professionals
Abstract
The strategic incorporation of the trifluoromethoxy (-OCF₃) group has become a cornerstone in the design of modern agrochemicals, imparting enhanced metabolic stability, lipophilicity, and biological efficacy. This document provides a comprehensive technical guide on the utility of 4-(trifluoromethoxy)benzaldehyde oxime as a pivotal precursor in the synthesis of novel agrochemical candidates. We present detailed, field-proven protocols for the synthesis of the oxime and its subsequent transformation into isoxazoline-based structures, a prominent class of insecticides. The causality behind experimental choices, safety considerations, and the underlying chemical principles are elucidated to empower researchers in the development of next-generation crop protection agents.
Introduction: The Significance of the Trifluoromethoxy Moiety in Agrochemical Design
The trifluoromethoxy group (-OCF₃) is a privileged substituent in contemporary agrochemical research. Unlike the more common trifluoromethyl (-CF₃) group, the -OCF₃ moiety offers a unique combination of properties. The strong electron-withdrawing nature of the fluorine atoms, coupled with the oxygen atom's potential for resonance, allows for fine-tuning of a molecule's electronic and steric profile.
Key advantages conferred by the trifluoromethoxy group include:
-
Enhanced Lipophilicity: The -OCF₃ group significantly increases a molecule's lipophilicity, which can improve its ability to penetrate biological membranes, leading to enhanced bioavailability and efficacy.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group resistant to metabolic degradation by enzymes within the target pest or the environment. This can result in a longer half-life and sustained activity of the agrochemical.
-
Modulation of Physicochemical Properties: The unique electronic nature of the -OCF₃ group can influence a molecule's acidity, basicity, and hydrogen bonding capacity, which are critical for target binding and overall performance.
4-(Trifluoromethoxy)benzaldehyde is a readily available starting material that serves as an excellent entry point for introducing this valuable functional group into a diverse range of molecular scaffolds. Its conversion to the corresponding oxime provides a versatile intermediate that can be further elaborated into various heterocyclic systems with known agrochemical activity.
Synthesis of this compound
The synthesis of this compound is a straightforward and high-yielding condensation reaction between the parent aldehyde and hydroxylamine. The protocol below is a robust and scalable method suitable for laboratory synthesis.
Materials and Reagents
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Supplier |
| 4-(Trifluoromethoxy)benzaldehyde | C₈H₅F₃O₂ | 190.12 | 659-28-9 | Sigma-Aldrich |
| Hydroxylamine hydrochloride | NH₂OH·HCl | 69.49 | 5470-11-1 | Sigma-Aldrich |
| Pyridine | C₅H₅N | 79.10 | 110-86-1 | Sigma-Aldrich |
| Ethanol (95%) | C₂H₅OH | 46.07 | 64-17-5 | Fisher Scientific |
| Ethyl acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Fisher Scientific |
| Deionized water | H₂O | 18.02 | 7732-18-5 | - |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | 7487-88-9 | Sigma-Aldrich |
Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 19.0 g (0.1 mol) of 4-(trifluoromethoxy)benzaldehyde in 100 mL of 95% ethanol.
-
Addition of Reagents: To the stirred solution, add 8.34 g (0.12 mol) of hydroxylamine hydrochloride, followed by the dropwise addition of 15.8 g (16.1 mL, 0.2 mol) of pyridine. The addition of pyridine is crucial as it acts as a base to neutralize the HCl released from the hydroxylamine hydrochloride, driving the reaction to completion.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.
-
Extraction: To the residue, add 100 mL of deionized water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts and wash with 50 mL of 1M HCl to remove any remaining pyridine, followed by 50 mL of saturated sodium bicarbonate solution, and finally 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Crystallization: Recrystallize the crude solid from a minimal amount of hot ethanol or a mixture of ethyl acetate and hexane to obtain pure this compound as a white crystalline solid.
Characterization Data
-
Appearance: White crystalline solid
-
Molecular Formula: C₈H₆F₃NO₂
-
Molecular Weight: 205.14 g/mol
-
Purity (by HPLC): >95%
Safety Precautions
-
This compound is classified as a skin and eye irritant.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Perform all operations in a well-ventilated fume hood.
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.
Application as a Precursor for Isoxazoline Agrochemicals
This compound is a valuable precursor for the synthesis of isoxazoline-containing agrochemicals. The isoxazoline scaffold is a key feature of several modern insecticides, including fluralaner. The general synthetic strategy involves the conversion of the aldoxime to a nitrile oxide, which then undergoes a 1,3-dipolar cycloaddition reaction with an appropriate alkene to form the isoxazoline ring.
Proposed Synthetic Pathway
The following diagram illustrates the transformation of this compound into a model isoxazoline structure.
Detailed Protocol: Synthesis of a Model Isoxazoline
This protocol describes the synthesis of 3-(4-(trifluoromethoxy)phenyl)-5-phenyl-4,5-dihydroisoxazole, a model compound demonstrating the utility of this compound as a precursor.
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Supplier |
| This compound | C₈H₆F₃NO₂ | 205.14 | 150162-39-3 | In-house |
| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | 133.53 | 128-09-6 | Sigma-Aldrich |
| Pyridine | C₅H₅N | 79.10 | 110-86-1 | Sigma-Aldrich |
| Styrene | C₈H₈ | 104.15 | 100-42-5 | Sigma-Aldrich |
| Chloroform | CHCl₃ | 119.38 | 67-66-3 | Fisher Scientific |
-
Generation of the Hydroxamoyl Chloride: In a 100 mL round-bottom flask, dissolve 2.05 g (10 mmol) of this compound in 30 mL of chloroform. To this solution, add 1.34 g (10 mmol) of N-chlorosuccinimide (NCS) in one portion. Stir the mixture at room temperature for 1 hour. The formation of the intermediate hydroxamoyl chloride is a key step in activating the oxime for the subsequent elimination reaction.
-
In Situ Generation of the Nitrile Oxide and Cycloaddition: To the reaction mixture, add 1.25 g (12 mmol) of styrene. Cool the flask in an ice bath and add a solution of 0.79 g (10 mmol) of pyridine in 10 mL of chloroform dropwise over 15 minutes. The pyridine acts as a base to facilitate the elimination of HCl from the hydroxamoyl chloride, generating the highly reactive nitrile oxide intermediate in situ. This intermediate then undergoes a rapid 1,3-dipolar cycloaddition with styrene.
-
Reaction Completion and Work-up: After the addition of pyridine, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC. Once the starting materials are consumed, wash the reaction mixture with 20 mL of 1M HCl, 20 mL of water, and 20 mL of brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 0% to 10% ethyl acetate) to afford the pure isoxazoline product.
Rationale and Mechanistic Insights
The conversion of an aldoxime to an isoxazoline proceeds through a well-established mechanistic pathway. The initial chlorination of the oxime with NCS forms a hydroxamoyl chloride. Subsequent treatment with a base, such as pyridine, induces the elimination of HCl to generate a nitrile oxide. This highly reactive 1,3-dipole then readily participates in a cycloaddition reaction with an alkene dipolarophile. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the nitrile oxide and the alkene.
Conclusion
This compound is a readily accessible and highly versatile precursor for the synthesis of advanced agrochemicals. The trifluoromethoxy group imparts desirable properties that can lead to the development of more potent and persistent crop protection agents. The protocols outlined in this document provide a solid foundation for researchers to explore the rich chemistry of this intermediate and to design and synthesize novel agrochemical candidates with the potential to address the evolving challenges in global agriculture.
References
- Itamar, A., et al. (2021). Discovery, development, chemical diversity and design of isoxazoline-based insecticides. Bioorganic & Medicinal Chemistry, 30, 115934.
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European Patent Office. (1995). Benzaldehyde oxime derivatives, production and use thereof (EP 0633252 A1). Retrieved from [Link]
- Jeschke, P. (2017). The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. Chemistry – A European Journal, 23(1), 18-30.
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Organic Chemistry Portal. (n.d.). Synthesis of 2-isoxazolines. Retrieved from [Link]
- Song, C., et al. (2021). TfOH-Promoted Decyanative Cyclization toward the Synthesis of 2,1-Benzisoxazoles. The Journal of Organic Chemistry, 86(10), 7326-7332.
- Google Patents. (2022). Benzaldehyde oximes and method for producing same (WO2022069553A1).
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WIPO. (2021). Preparation method of fluralaner intermediate (CN112552252). Retrieved from [Link]
- Google Patents. (1991). N-phenylpyrazole derivatives as insecticides (EP0418016A1).
- Google Patents. (2005). N-phenyl pyrazole derivative pesticide (CN1204123C).
- Wang, Q., et al. (2015). Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety. Molecules, 20(5), 8436-8447.
- Black, D. StC., et al. (2005). Cascade oxime formation, cyclization to a nitrone, and intermolecular dipolar cycloaddition. Organic & Biomolecular Chemistry, 3(16), 2945-2953.
- Fujioka, S., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 101-110.
- Fu, D., et al. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Fluorine Chemistry, 242, 109706.
- Google Patents. (1999). Process for the halogenation of aldehydes and ketones (WO 99/38833).
- Google Patents. (2021). A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime (WO2021171301A1).
- Google Patents. (2019). An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof (WO2019049173A1).
- Wang, Q., et al. (2022). Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. Molecules, 27(19), 6598.
- Google Patents. (1994). United States Patent (19).
- Li, M., et al. (2014). 1-Methyl-5-phenoxy-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde oxime. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o798.
-
National Institutes of Health. (n.d.). Mechanisms of Action of Agrochemicals Acting as Endocrine Disrupting Chemicals. Retrieved from [Link]
-
Springer. (n.d.). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Retrieved from [Link]
reaction of 4-(trifluoromethoxy)benzaldehyde oxime with electrophiles
An In-Depth Guide to the Electrophilic Reactions of 4-(Trifluoromethoxy)benzaldehyde Oxime: Protocols and Mechanistic Insights
Introduction: A Versatile Fluorinated Building Block
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone for modulating molecular properties. The trifluoromethoxy (-OCF₃) group, in particular, has garnered significant attention for its ability to enhance lipophilicity, metabolic stability, and binding affinity of bioactive molecules.[1][2][3] this compound emerges as a highly valuable and versatile intermediate, combining the reactivity of the oxime moiety with the advantageous physicochemical properties of the trifluoromethoxy group.
This guide provides a comprehensive overview of the reactions of this compound with various electrophiles. As an ambident nucleophile, the oxime functional group offers two potential sites for electrophilic attack—the oxygen and the nitrogen atoms—leading to a diverse range of synthetically useful products.[4] We will delve into the mechanistic principles governing this reactivity and provide detailed, field-proven protocols for key transformations, including O-alkylation, O-acylation, and the classic Beckmann rearrangement. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this powerful building block in their synthetic endeavors.
Part 1: Synthesis of the Starting Material
Before exploring its reactions, it is essential to have a reliable method for preparing the title compound. This compound can be readily synthesized from its corresponding aldehyde.
Protocol 1: Synthesis of this compound
This protocol describes the straightforward condensation of 4-(trifluoromethoxy)benzaldehyde with hydroxylamine hydrochloride.
Workflow Diagram: Synthesis of the Oxime
Caption: Workflow for the synthesis of the starting oxime.
Materials:
-
Hydroxylamine hydrochloride (1.2 eq)
-
Sodium acetate (1.5 eq)
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, dissolve 4-(trifluoromethoxy)benzaldehyde in a 1:1 mixture of ethanol and water.
-
Add hydroxylamine hydrochloride and sodium acetate to the solution. The sodium acetate acts as a base to liberate the free hydroxylamine from its hydrochloride salt.
-
Stir the mixture at room temperature for 4-6 hours or at 50°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization (e.g., from hexanes/ethyl acetate) or column chromatography on silica gel to afford pure this compound.[7][8][]
Part 2: Principles of Oxime Reactivity with Electrophiles
Oximes are ambidentate nucleophiles, meaning they possess two nucleophilic centers: the oxygen and the nitrogen atoms of the C=N-OH group. The reaction pathway is highly dependent on the reaction conditions and the nature of the electrophile.[4]
-
O-Alkylation/O-Acylation: In the presence of a base, the oxime's hydroxyl proton is abstracted to form an oximate anion. This anion exhibits significant electron density on the oxygen atom, making it the primary site for attack by "soft" electrophiles like alkyl halides or acyl chlorides. This leads to the formation of O-substituted oxime ethers or esters.[4][10]
-
N-Alkylation/N-Acylation: While less common, attack at the nitrogen atom can occur, particularly with "harder" electrophiles or under specific catalytic conditions, leading to the formation of nitrones.[4][11]
-
Rearrangement: Activation of the hydroxyl group by certain electrophiles (e.g., strong acids, sulfonyl chlorides) transforms it into a good leaving group. This initiates a rearrangement, most notably the Beckmann rearrangement, to form an amide.[12][13][14]
General Reactivity Diagram
Caption: O- vs. N-functionalization of an oxime.
Part 3: Key Reactions and Protocols
A. O-Alkylation with Alkyl Halides
O-alkylation is a fundamental transformation that converts the oxime into a stable oxime ether. These products are valuable intermediates in organic synthesis and can exhibit biological activity. The reaction is typically performed under basic conditions to deprotonate the oxime, enhancing its nucleophilicity.[4][15]
Protocol 2: General O-Alkylation of this compound
Materials:
-
This compound (1.0 eq)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)
-
Base (e.g., NaH, K₂CO₃, Cs₂CO₃) (1.2-1.5 eq)
-
Anhydrous solvent (e.g., DMF, THF, Acetonitrile)
Procedure:
-
For strong bases like NaH: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF.
-
Cool the suspension to 0°C in an ice bath.
-
Add a solution of this compound in anhydrous DMF dropwise over 15 minutes.
-
Allow the mixture to stir at 0°C for 30 minutes, during which hydrogen gas will evolve as the oximate salt is formed.
-
Add the alkyl halide dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
For weaker bases like K₂CO₃: Combine the oxime, potassium carbonate, and the alkyl halide in acetonitrile and heat to reflux until the reaction is complete.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the resulting oxime ether by column chromatography.
| Alkylating Agent | Base | Solvent | Typical Conditions | Expected Outcome |
| Methyl Iodide | NaH | DMF | 0°C to RT, 4h | High yield of O-methyl ether |
| Benzyl Bromide | K₂CO₃ | Acetonitrile | Reflux, 6h | High yield of O-benzyl ether |
| Ethyl Bromoacetate | Cs₂CO₃ | DMF | RT, 12h | Good yield of O-alkylated ester |
B. O-Acylation with Acyl Chlorides
Acylation of the oxime oxygen produces O-acyl oxime derivatives. These can be stable, isolable compounds or act as activated intermediates for subsequent reactions, such as the Beckmann rearrangement.[16][17]
Protocol 3: O-Acylation with Benzoyl Chloride
Materials:
-
This compound (1.0 eq)
-
Benzoyl chloride (1.1 eq)
-
Pyridine or Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve this compound in anhydrous DCM in a flask under an inert atmosphere.
-
Cool the solution to 0°C.
-
Add pyridine or triethylamine to the solution. This base acts as a nucleophilic catalyst and an acid scavenger.
-
Add benzoyl chloride dropwise. A precipitate (pyridinium or triethylammonium hydrochloride) will form.
-
Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC.
-
Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the O-benzoyl oxime.
C. The Beckmann Rearrangement
The Beckmann rearrangement is a classic reaction that converts an oxime into an N-substituted amide.[18] The reaction is initiated by an electrophilic agent that activates the hydroxyl group, promoting a concerted migration of the group anti to the leaving group. For aldoximes, this is the aryl group.[12][13]
Protocol 4: Beckmann Rearrangement to N-(4-(Trifluoromethoxy)phenyl)formamide
Workflow Diagram: Beckmann Rearrangement
Caption: Mechanism of the Beckmann Rearrangement.
Materials:
-
This compound (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq)
-
Pyridine (as solvent and base)
-
OR Polyphosphoric Acid (PPA)
Procedure (Method A: Using TsCl):
-
Dissolve the oxime in an excess of pyridine at 0°C.
-
Add p-toluenesulfonyl chloride portion-wise, maintaining the temperature below 5°C. The tosyl chloride activates the oxime by forming a tosylate ester intermediate.
-
After the addition is complete, slowly warm the mixture to 60-80°C and stir for 1-3 hours. The rearrangement is thermally induced.
-
Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture and pour it onto crushed ice and concentrated HCl.
-
Extract the product with a suitable solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by chromatography to obtain N-(4-(trifluoromethoxy)phenyl)formamide.
Procedure (Method B: Using PPA):
-
Add the oxime to polyphosphoric acid at room temperature.
-
Heat the mixture to 100-120°C with vigorous stirring for 30-60 minutes. The strong acid protonates and activates the hydroxyl group.[14]
-
Workup: Cool the viscous mixture and carefully pour it onto crushed ice.
-
Neutralize with a strong base (e.g., NaOH pellets or solution) until the pH is basic.
-
Extract the product, wash, dry, and purify as described in Method A.
Conclusion
This compound is a robust and versatile synthetic intermediate. Its ambident nucleophilic nature allows for selective functionalization at either the oxygen or nitrogen atom, providing access to a wide array of valuable compounds. The protocols detailed herein for O-alkylation, O-acylation, and the Beckmann rearrangement provide a solid foundation for researchers to explore the rich chemistry of this fluorinated building block. The resulting oxime ethers, esters, and amides are ideal precursors for the synthesis of complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science, driven by the unique electronic and steric properties of the trifluoromethoxy substituent.[1][3][19]
References
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AA Blocks. This compound | 150162-39-3. [Link]
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INDOFINE Chemical Company. This compound | 150162-39-3. [Link]
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Chemsrc. 4-(Trifluoromethoxy)benzaldehyde | CAS#:659-28-9. [Link]
-
Gulevich, A. V., & Gevorgyan, V. (2013). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews, 113(5), 3086-3213. [Link]
-
Wang, K. K., et al. (2021). Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids. RSC Advances, 11(61), 38655-38659. [Link]
-
College of St. Benedict/St. John's University. ER4. Beckmann Rearrangement. [Link]
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Ferreira, I., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5573. [Link]
-
Wikipedia. Beckmann rearrangement. [Link]
-
Bittner, S., & Grinberg, S. (1976). Alkylation, acylation, and Beckmann rearrangement of oximes in the presence of an oxidation–reduction system. Journal of the Chemical Society, Perkin Transactions 1, (15), 1708-1710. [Link]
-
Organic Chemistry Portal. Beckmann Rearrangement. [Link]
-
Master Organic Chemistry. Beckmann Rearrangement. [Link]
-
Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. [Link]
-
ResearchGate. (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
ResearchGate. Heteropolyacid catalyzed O -alkylation of oximes with alcohols via a carbocation in dimethyl carbonate and mechanism insight | Request PDF. [Link]
-
MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
-
ResearchGate. (PDF) Facile synthesis of O -acylhydroxamates via reaction of oxime chlorides with carboxylic acids. [Link]
-
ResearchGate. Examples of drugs bearing trifluoromethyl groups (highlighted in green).... [Link]
-
ResearchGate. Synthesis of oximes 2 via acylation‐silylation sequence with use of.... [Link]
- Google Patents. EP0121701A1 - Process for the production of o-substituted oximes.
-
Royal Society of Chemistry. Heteropolyacid catalyzed O-alkylation of oximes with alcohols via a carbocation in dimethyl carbonate and mechanism insight. [Link]
-
National Institutes of Health. Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. [Link]
-
ACS Publications. Some Factors Affecting the Site of Alkylation of Oxime Salts. [Link]
-
ResearchGate. The Investigation of the Alkylation Reactions of Hydroxy and En‐Oximes with Some Halohydrins and Epoxides | Request PDF. [Link]
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Application Notes and Protocols for the Synthesis of 4-(Trifluoromethoxy)benzonitrile from 4-(Trifluoromethoxy)benzaldehyde Oxime
Abstract
This comprehensive technical guide is designed for researchers, medicinal chemists, and professionals in drug development, detailing the synthetic conversion of 4-(trifluoromethoxy)benzaldehyde oxime to 4-(trifluoromethoxy)benzonitrile. This transformation is a critical step in the synthesis of various pharmacologically active molecules and agrochemicals, owing to the unique electronic and lipophilic properties imparted by the trifluoromethoxy group.[1] This document provides a thorough examination of several reliable dehydration methods, including protocols utilizing Burgess reagent, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent), and a catalytic Appel-type reaction. Each protocol is accompanied by a detailed explanation of the underlying reaction mechanism, practical insights for optimization, and troubleshooting advice to ensure procedural success and reproducibility.
Introduction: The Significance of the Trifluoromethoxy Motif in Modern Chemistry
The 4-(trifluoromethoxy)phenyl moiety is a privileged scaffold in contemporary drug discovery and materials science. The trifluoromethoxy (-OCF₃) group, a bioisostere of the methoxy group, offers a unique combination of high lipophilicity, metabolic stability, and strong electron-withdrawing character. These attributes can significantly enhance a molecule's pharmacokinetic and pharmacodynamic profile, leading to improved cell permeability, metabolic resistance, and binding affinity to biological targets.[1] Consequently, the synthesis of key intermediates bearing this functional group, such as 4-(trifluoromethoxy)benzonitrile, is of paramount importance for the development of novel therapeutics and advanced materials.
The conversion of an aldoxime to a nitrile is a fundamental dehydration reaction in organic synthesis. This guide focuses on providing robust and adaptable protocols for the dehydration of this compound, a readily accessible starting material, to the versatile 4-(trifluoromethoxy)benzonitrile intermediate.
General Workflow for Oxime Dehydration
The overall process involves two key stages: the synthesis of the starting oxime and its subsequent dehydration to the nitrile. The choice of dehydration reagent is critical and depends on factors such as substrate sensitivity, desired reaction conditions (mild vs. harsh), and scalability.
Figure 1: General workflow for the synthesis of 4-(trifluoromethoxy)benzonitrile.
Synthesis of this compound
A reliable and straightforward method for the synthesis of the starting oxime is the condensation of 4-(trifluoromethoxy)benzaldehyde with hydroxylamine hydrochloride.
Protocol 1: Preparation of this compound
Materials:
-
4-(Trifluoromethoxy)benzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve 4-(trifluoromethoxy)benzaldehyde (1.0 eq) in ethanol.
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and sodium bicarbonate (1.2 eq) in a minimal amount of water.
-
Add the aqueous solution of hydroxylamine hydrochloride and sodium bicarbonate to the ethanolic solution of the aldehyde.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates from the reaction mixture. If not, the reaction mixture can be concentrated under reduced pressure.
-
Add water to the residue to precipitate the product fully.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to afford this compound as a white solid.
Dehydration Protocols for this compound
This section details three distinct and effective methods for the dehydration of this compound to 4-(trifluoromethoxy)benzonitrile. The choice of method can be guided by the specific requirements of the research, such as the need for mild conditions or the tolerance of other functional groups.
Method A: Burgess Reagent-Mediated Dehydration
The Burgess reagent, methyl N-(triethylammoniumsulfonyl)carbamate, is a mild and efficient dehydrating agent for a variety of functional groups, including oximes. The reaction proceeds under neutral conditions and is known for its high yields and clean conversions.[2][3]
Mechanism of Action: The dehydration with Burgess reagent is believed to proceed through an intramolecular elimination (Ei) mechanism. The oxime oxygen attacks the sulfonyl group of the Burgess reagent, forming a sulfamate ester intermediate. This is followed by a syn-elimination, where a proton from the oxime carbon is abstracted by the carbamate nitrogen, leading to the formation of the nitrile, carbon dioxide, and a sulfonamide byproduct.[4][5]
Figure 2: Simplified mechanism of Burgess reagent-mediated oxime dehydration.
Protocol 2: Dehydration using Burgess Reagent Materials:
-
This compound
-
Burgess reagent
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF, add Burgess reagent (1.5 eq).
-
Heat the reaction mixture to reflux (approximately 66 °C) and monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes.[2]
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The residue can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield pure 4-(trifluoromethoxy)benzonitrile.
Method B: BOP Reagent-Promoted Dehydration
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) is a well-known peptide coupling agent that can also be effectively employed for the dehydration of aldoximes to nitriles under mild conditions.[6]
Mechanism of Action: The reaction is initiated by the deprotonation of the oxime by a base, typically a non-nucleophilic amine like DBU or triethylamine. The resulting oximate anion then attacks the phosphorus center of the BOP reagent, displacing the benzotriazole-1-oxy group and forming a phosphonium intermediate. Subsequent intramolecular elimination leads to the formation of the nitrile and hexamethylphosphoramide (HMPA) as a byproduct.[7]
Protocol 3: Dehydration using BOP Reagent Materials:
-
This compound
-
BOP reagent
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (CH₂Cl₂) or Acetonitrile (MeCN)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane or acetonitrile.
-
Add BOP reagent (1.1 eq) to the solution.
-
Add DBU (1.1 eq) or triethylamine (1.5 eq) dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is generally complete within 1-3 hours.
-
Upon completion, the reaction mixture can be washed with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 4-(trifluoromethoxy)benzonitrile.
Note: HMPA, a byproduct of this reaction, is a known carcinogen. Appropriate safety precautions must be taken.[6]
Method C: Catalytic Appel-Type Dehydration
The Appel reaction traditionally uses stoichiometric triphenylphosphine and a tetrahalomethane. A more modern and sustainable approach involves a catalytic amount of a phosphine oxide in the presence of oxalyl chloride and a base. This method is highly efficient, with very short reaction times.[8][9]
Mechanism of Action: Triphenylphosphine oxide is activated by oxalyl chloride to form a phosphonium species. The oxime then reacts with this activated species to form an intermediate where the hydroxyl group is a good leaving group. Triethylamine then facilitates the elimination to form the nitrile, regenerating the triphenylphosphine oxide catalyst.[9][10]
Protocol 4: Catalytic Appel-Type Dehydration Materials:
-
This compound
-
Triphenylphosphine oxide (Ph₃PO)
-
Oxalyl chloride ((COCl)₂)
-
Triethylamine (Et₃N)
-
Anhydrous Acetonitrile (MeCN)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and triphenylphosphine oxide (0.01-0.05 eq) in anhydrous acetonitrile.
-
Add triethylamine (3.0 eq) to the solution.
-
Cool the mixture in an ice bath and add oxalyl chloride (2.0 eq) dropwise.
-
Stir the reaction mixture at room temperature. The reaction is often complete in less than 15 minutes.[8] Monitor by TLC.
-
Upon completion, filter the reaction mixture to remove triethylamine hydrochloride.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford 4-(trifluoromethoxy)benzonitrile.
Comparative Analysis of Dehydration Methods
| Parameter | Method A: Burgess Reagent | Method B: BOP Reagent | Method C: Catalytic Appel-Type |
| Reagents | Burgess Reagent | BOP Reagent, DBU/Et₃N | Ph₃PO (cat.), (COCl)₂, Et₃N |
| Conditions | Reflux in THF (mild) | Room temperature (mild) | Room temperature (very mild) |
| Reaction Time | 30-60 minutes | 1-3 hours | < 15 minutes |
| Byproducts | CO₂, Sulfonamide | Hexamethylphosphoramide (HMPA) | Triethylamine hydrochloride |
| Advantages | Mild, neutral conditions, clean reaction | Mild conditions, high yields | Very fast, catalytic, high atom economy |
| Disadvantages | Reagent can be moisture sensitive | Forms carcinogenic HMPA byproduct | Requires inert atmosphere, oxalyl chloride is corrosive |
| Typical Yields | High to excellent | High to excellent | Excellent |
Characterization of 4-(Trifluoromethoxy)benzonitrile
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR: The proton NMR spectrum in CDCl₃ will show characteristic signals for the aromatic protons.
-
¹³C NMR: The carbon NMR spectrum will show the nitrile carbon signal around 118 ppm and the carbon of the trifluoromethoxy group as a quartet due to coupling with fluorine.
-
FT-IR: The infrared spectrum will exhibit a strong, sharp absorption band for the nitrile (C≡N) stretch around 2230 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of 4-(trifluoromethoxy)benzonitrile (187.12 g/mol ).[1]
Troubleshooting and Practical Considerations
-
Incomplete reaction: If the reaction does not go to completion, consider increasing the reaction time or the stoichiometry of the dehydrating agent. Ensure all reagents are anhydrous, as water can quench the reagents.
-
Low yield: Low yields may be due to side reactions or difficult purification. For the BOP method, ensure the base is added slowly to control the reaction rate. In the Appel-type reaction, maintaining an inert atmosphere is crucial.
-
Purification challenges: The byproducts of each reaction can sometimes co-elute with the product. For the BOP reaction, the removal of HMPA can be facilitated by aqueous washes. For the Appel-type reaction, filtering the triethylamine hydrochloride is an important step before chromatography.
Conclusion
The conversion of this compound to 4-(trifluoromethoxy)benzonitrile is a key transformation for accessing valuable building blocks in medicinal and materials chemistry. This guide has provided detailed protocols for three robust and efficient dehydration methods. The choice of method will depend on the specific laboratory context, with the catalytic Appel-type reaction offering the most rapid and atom-economical route, while the Burgess and BOP reagents provide very mild and effective alternatives. By following these protocols and considering the practical insights provided, researchers can confidently and reproducibly synthesize 4-(trifluoromethoxy)benzonitrile for their research and development needs.
References
-
Shipilovskikh, S. A., Vaganov, V. Y., Denisova, E. I., Rubtsov, A. E., & Malkov, A. V. (2018). Dehydration of Amides to Nitriles under Conditions of a Catalytic Appel Reaction. Organic Letters, 20(3), 728–731. Available at: [Link]
-
Khapli, S., Dey, S., & Mal, D. (2001). Burgess reagent in organic synthesis. Journal of the Indian Institute of Science, 81, 461-476. Available at: [Link]
-
Appel, R. (1975). Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P—N Linkage. Angewandte Chemie International Edition in English, 14(12), 801–811. Available at: [Link]
-
Burgess, E. M., Penton, H. R., & Taylor, E. A. (1973). Thermal reactions of alkyl N-carbomethoxysulfamate esters. The Journal of Organic Chemistry, 38(1), 26–31. Available at: [Link]
-
Chem-Impex. (n.d.). 4-(Trifluoromethoxy)benzonitrile. Retrieved January 14, 2026, from [Link]
-
Denton, R. M., An, J., & Adeniran, B. (2011). Catalytic Phosphorus(V)-Mediated Nucleophilic Substitution Reactions: Development of a Catalytic Appel Reaction. The Journal of Organic Chemistry, 76(16), 6749–6767. Available at: [Link]
-
Wikipedia contributors. (2023, November 28). BOP reagent. In Wikipedia, The Free Encyclopedia. Retrieved January 14, 2026, from [Link]
-
Miller, C. P., & Kaufman, D. H. (1992). The Burgess Reagent in the Cyclodehydration of Serine and Threonine Derivatives. Synlett, 1992(11), 837-838. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Appel Reaction. Retrieved January 14, 2026, from [Link]
-
NROChemistry. (n.d.). Appel Reaction: Mechanism & Examples. Retrieved January 14, 2026, from [Link]
-
Organic Chemistry Reaction. (n.d.). Burgess Reagent Mechanism | Burgess Dehydration Reaction. Retrieved January 14, 2026, from [Link]
-
Atlanchim Pharma. (n.d.). Synthetic applications of Burgess reagent. Retrieved January 14, 2026, from [Link]
-
Hughes, D. L. (2002). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. Available at: [Link]
-
Arote, N. D., & Akamanchi, K. G. (2007). A Simple Synthesis of Nitriles from Aldoximes. The Journal of Organic Chemistry, 72(19), 7439-7441. Available at: [Link]
-
Wikipedia contributors. (2023, April 29). Burgess reagent. In Wikipedia, The Free Encyclopedia. Retrieved January 14, 2026, from [Link]
-
SynArchive. (n.d.). Burgess Dehydration. Retrieved January 14, 2026, from [Link]
-
SpectraBase. (n.d.). 4-Trifluoromethoxy-benzonitrile. Retrieved January 14, 2026, from [Link]
-
NIST WebBook. (n.d.). Benzonitrile, 4-(trifluoromethyl)-. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2010). Simple and Highly Efficient Procedure for Conversion of Aldoximes to Nitriles Using N-(p-Toluenesulfonyl) Imidazole. Retrieved January 14, 2026, from [Link]
-
PubMed. (2016). Iron-Catalyzed Dehydration of Aldoximes to Nitriles Requiring Neither Other Reagents Nor Nitrile Media. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Efficient Beckmann Rearrangement and Dehydration of Oximes via Phosphonate Intermediates. Retrieved January 14, 2026, from [Link]
-
PubMed. (1988). Applications of BOP reagent in solid phase synthesis. Advantages of BOP reagent for difficult couplings exemplified by a synthesis of [Ala 15]-GRF(1-29)-NH2. Retrieved January 14, 2026, from [Link]
-
MDPI. (2021). Nitrile Synthesis with Aldoxime Dehydratases: A Biocatalytic Platform with Applications in Asymmetric Synthesis, Bulk Chemicals, and Biorefineries. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Dehydration of aldoximes and amides into corresponding nitriles. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). DMF-Catalysed Thermal Dehydration of Oximes to Nitriles. Retrieved January 14, 2026, from [Link]
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- 8. researchgate.net [researchgate.net]
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- 10. Appel Reaction [organic-chemistry.org]
Application Notes and Protocols for the Catalytic Beckmann Rearrangement of Aldoximes to Primary Amides
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of Aldoxime Rearrangement
The Beckmann rearrangement is a cornerstone of organic synthesis, traditionally employed for the conversion of ketoximes to N-substituted amides, a transformation of immense industrial significance, most notably in the production of Nylon-6.[1][2] The classical rearrangement proceeds under strong acidic conditions, which effectively promotes the migration of a carbon substituent to an electron-deficient nitrogen atom. However, the application of these harsh conditions to aldoximes presents a significant challenge. Instead of the desired primary amides, aldoximes often undergo a competing dehydration reaction to yield nitriles.[3][4] This inherent reactivity has historically limited the utility of the Beckmann rearrangement for the direct synthesis of primary amides from aldehydes.
Recent advancements in catalysis have opened new avenues for the selective rearrangement of aldoximes to primary amides, circumventing the limitations of classical methods.[3][4][5][6] These modern protocols often employ transition metal catalysts that facilitate the transformation under milder conditions, thus preserving the desired amide functionality. This document provides a detailed experimental protocol for the catalytic Beckmann rearrangement of an aldoxime to a primary amide, focusing on a ruthenium-catalyzed system as a representative example of a contemporary and efficient methodology.
The Rationale for a Catalytic Approach
The choice of a catalytic method over traditional strong acid conditions for the Beckmann rearrangement of aldoximes is predicated on the need for selectivity and functional group tolerance. Strong acids, such as concentrated sulfuric acid or polyphosphoric acid, create a highly forcing environment that favors the elimination of water from the aldoxime, leading to the formation of the thermodynamically stable nitrile.[1][7]
In contrast, certain transition metal catalysts, such as the ruthenium-based system detailed in this protocol, operate through a different mechanistic pathway.[8] This pathway is believed to involve a dehydration-rehydration sequence, where the catalyst facilitates the initial conversion of the aldoxime to a nitrile intermediate, which then undergoes a catalyst-mediated hydration to the primary amide.[3][8] This controlled sequence allows for the formation of the primary amide under significantly milder conditions, thereby avoiding the nitrile as the final product and accommodating a wider range of sensitive substrates.
Experimental Workflow Overview
The following diagram illustrates the general workflow for the catalytic Beckmann rearrangement of an aldoxime to a primary amide.
Caption: General experimental workflow for the catalytic Beckmann rearrangement.
Detailed Experimental Protocol: Ruthenium-Catalyzed Rearrangement of an Aromatic Aldoxime
This protocol is adapted from a procedure described by Williams and co-workers for the ruthenium-catalyzed rearrangement of a variety of aldoximes to their corresponding primary amides.[8]
Reaction Scheme:
Ar-CH=NOH ---[Catalyst, Heat]--> Ar-C(=O)NH₂
Materials and Equipment:
-
Aldoxime: e.g., 4-methoxybenzaldoxime
-
Catalyst: Dihydridocarbonyltris(triphenylphosphine)ruthenium(II) [RuH₂(CO)(PPh₃)₃]
-
Ligand: 1,2-Bis(diphenylphosphino)ethane (dppe)
-
Acid: p-Toluenesulfonic acid (TsOH)
-
Solvent: Toluene, anhydrous
-
Standard laboratory glassware: Round-bottom flask, condenser, magnetic stirrer, heating mantle, etc.
-
Inert atmosphere setup: Schlenk line or glovebox with nitrogen or argon
-
Purification: Silica gel for column chromatography
-
Analytical Instruments: TLC plates, NMR spectrometer, IR spectrometer, Mass spectrometer
Catalyst System Preparation (in situ):
The active catalytic species is generated in situ from the ruthenium precursor, a phosphine ligand, and an acid co-catalyst. The acid plays a crucial role in promoting the formation of the active catalyst and enhancing the selectivity for the amide product.[8]
Step-by-Step Procedure:
-
Reaction Setup: To a dry, oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aldoxime (e.g., 4-methoxybenzaldoxime, 5.0 mmol, 1.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Addition of Catalyst Components: Under a positive flow of inert gas, add the ruthenium catalyst [RuH₂(CO)(PPh₃)₃] (0.05 mmol, 0.01 eq.), the dppe ligand (0.05 mmol, 0.01 eq.), and p-toluenesulfonic acid (0.20 mmol, 0.04 eq.).
-
Solvent Addition: Add anhydrous toluene (25 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir the mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-6 hours.
-
Work-up:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the toluene.
-
Dissolve the residue in a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove any remaining acidic components, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure primary amide.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Reaction Mechanism: A Deeper Look
The precise mechanism of the ruthenium-catalyzed Beckmann rearrangement of aldoximes is a subject of ongoing research, but a plausible catalytic cycle is depicted below.
Caption: Plausible catalytic cycle for the ruthenium-catalyzed Beckmann rearrangement of an aldoxime.
The proposed mechanism suggests an initial interaction of the aldoxime with the active ruthenium catalyst, followed by a dehydration step to form a nitrile intermediate. This nitrile then undergoes a ruthenium-mediated hydration to yield the primary amide, which is subsequently released, regenerating the active catalyst.[8]
Troubleshooting and Key Considerations
| Observation | Potential Cause | Suggested Solution |
| Low Conversion | Inactive catalyst, insufficient heating, or poor quality reagents. | Ensure all reagents and solvents are anhydrous. Verify the reaction temperature. Use freshly opened or purified reagents. |
| Formation of Nitrile as the Major Product | Insufficient water for the hydration step or a catalyst system that favors dehydration. | Ensure the reaction is not run under strictly anhydrous conditions (trace water is often sufficient). The addition of a controlled amount of water may be necessary. |
| Complex Product Mixture | Side reactions due to substrate instability or incorrect reaction conditions. | Lower the reaction temperature. Screen different solvents or catalyst systems. |
Stereochemistry: For the Beckmann rearrangement of ketoximes, the migrating group is typically the one that is anti-periplanar to the hydroxyl group on the nitrogen.[2] While aldoximes can exist as syn and anti isomers, the stereospecificity in the solution phase can be less pronounced.[2] Under the catalytic conditions described, isomerization may occur prior to rearrangement.
Safety Precautions
-
Ruthenium Catalysts: Ruthenium compounds can be toxic and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Toluene is a flammable and toxic solvent. Handle it in a fume hood and away from ignition sources.
-
Acids: p-Toluenesulfonic acid is corrosive. Avoid contact with skin and eyes.
-
Inert Atmosphere: When working with Schlenk lines or gloveboxes, ensure proper training and adherence to safety protocols.
Conclusion
The catalytic Beckmann rearrangement of aldoximes represents a significant advancement in synthetic methodology, providing a reliable route to primary amides that bypasses the limitations of classical approaches. The ruthenium-catalyzed protocol detailed herein offers a practical and efficient method for this transformation, characterized by its mild conditions and good functional group tolerance. As with any chemical procedure, careful attention to experimental detail, including the use of high-quality reagents and appropriate safety precautions, is paramount to achieving successful and reproducible results.
References
- BenchChem. (n.d.). Application Notes and Protocols: Beckmann Rearrangement of Butanal Oxime to Amides.
- Alfa Chemistry. (n.d.). Beckmann Rearrangement.
-
Wikipedia. (2023). Beckmann rearrangement. Retrieved from [Link]
- Williams, J. M. J., et al. (2007). Highly Efficient Ruthenium-Catalyzed Oxime to Amide Rearrangement. Organic Letters, 9(22), 4423–4426.
- Cadierno, V., & Crochet, P. (2015). Catalytic synthesis of amides via aldoximes rearrangement.
- Bentham Science Publishers. (n.d.). Recent Advances in the Synthesis of Amides via Oxime Rearrangements and its Applications.
- ResearchGate. (2015). Catalytic Synthesis of Amides via Aldoximes Rearrangement.
- J&K Scientific LLC. (n.d.). Beckmann Rearrangement.
Sources
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- 2. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
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- 4. eurekaselect.com [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. Catalytic synthesis of amides via aldoximes rearrangement - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. jk-sci.com [jk-sci.com]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 4-(Trifluoromethoxy)benzaldehyde Oxime Synthesis
Introduction
Welcome to the technical support center for the synthesis of 4-(trifluoromethoxy)benzaldehyde oxime (CAS 150162-39-3).[1] This molecule is a valuable intermediate in the development of novel pharmaceuticals and agrochemicals, where the trifluoromethoxy group can impart desirable properties such as enhanced metabolic stability and lipophilicity.[2]
The conversion of an aldehyde to an oxime is a fundamental and generally high-yielding reaction in organic chemistry. However, challenges related to reagent purity, reaction conditions, and product isolation can lead to suboptimal yields and purity. This guide provides field-proven insights, a validated experimental protocol, and a structured troubleshooting framework to help you consistently achieve high yields and purity in your synthesis.
Optimized High-Yield Synthesis Protocol
This protocol is adapted from a robust and widely cited procedure for the synthesis of similar substituted benzaldehyde oximes, which consistently reports yields exceeding 90%.[3] It represents a self-validating system designed for reliability and reproducibility.
Experimental Protocol: Synthesis of this compound
1. Reagent Preparation:
-
In a 250 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, combine 4-(trifluoromethoxy)benzaldehyde (10.0 g, 49.0 mmol, 1.0 eq).
-
Add ethanol (50 mL) and water (200 mL). Stir the mixture to form a suspension.
-
To this suspension, add hydroxylamine hydrochloride (NH₂OH·HCl) (5.10 g, 73.5 mmol, 1.5 eq) and sodium acetate (CH₃COONa) (10.05 g, 122.5 mmol, 2.5 eq).
2. Reaction Execution:
-
Heat the mixture to reflux with vigorous stirring. The solution should become clear as the reaction proceeds.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 1-2 hours.
3. Product Isolation (Work-up):
-
Once the starting aldehyde is consumed, remove the flask from the heat source and allow it to cool to room temperature.
-
Pour the reaction mixture into a 500 mL beaker containing 200 mL of ice-cold water. A white precipitate of the oxime should form immediately.
-
Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by suction filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any inorganic salts.
4. Purification:
-
Dry the crude product under vacuum. At this stage, the purity is often sufficient for many applications.
-
For higher purity, the product can be recrystallized from an ethanol/water mixture.[4] Dissolve the crude solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes faintly turbid. Allow it to cool slowly to room temperature, then in an ice bath, to form pure crystals.
Understanding the Reaction: Mechanism & Key Principles
The formation of an oxime is a condensation reaction between an aldehyde and hydroxylamine.[5] The reaction is typically acid or base-catalyzed and proceeds via a two-step mechanism: nucleophilic addition followed by dehydration.[6][7]
Caption: A logical workflow for troubleshooting common synthesis issues.
References
-
A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. PubMed Central. [Link]
-
[Supporting Information] Table of Contents - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
-
Electrochemical Tandem Synthesis of Oximes from Alcohols Using KNO3 as Nitrogen Source Mediated by Tin Microspheres in Aqueous Medium - Supporting Information. The Royal Society of Chemistry. [Link]
-
An Efficient Procedure for Synthesis of Oximes by Grinding. Asian Journal of Chemistry. [Link]
-
Beckmann Rearrangement. Master Organic Chemistry. [Link]
-
The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Indian Academy of Sciences. [Link]
-
Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. National Institutes of Health (NIH). [Link]
-
Green Approach for Synthesis of Oximes by Using Natural Acids. Journal of Survey in Fisheries Sciences. [Link]
-
Benzaldehyde oxime. Wikipedia. [Link]
-
What is the most popular procedure to synthesize oximes? ResearchGate. [Link]
-
Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Oriental Journal of Chemistry. [Link]
-
Oximes – Knowledge and References. Taylor & Francis. [Link]
-
What are the products formed when hydroxylamine reacts with benzaldehyde, and why do they form? Quora. [Link]
-
Effect of structure in benzaldehyde oximes on the formation of aldehydes and nitriles under photoinduced electron-transfer conditions. PubMed. [Link]
-
Expert Insights: Applying 4-(Trifluoromethoxy)benzaldehyde in Your Synthesis. Acme Organics. [Link]
-
Oximes. BYJU'S. [Link]
-
This compound. INDOFINE Chemical Company. [Link]
-
How is the equation between benzaldehyde and hydroxylamine determined? Quora. [Link]
-
Reaction pathways of hydroxylamine decomposition in the presence of acid/base. ScienceDirect. [Link]
-
Give balanced equations for the following reactions: Benzaldehyde and hydroxylamine. ALLEN Digital. [Link]
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- 5. Give balanced equations for the following reactions: Benzaldehyde and hydroxylamine. [allen.in]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. quora.com [quora.com]
Technical Support Center: Purification of 4-(Trifluoromethoxy)benzaldehyde Oxime by Recrystallization
Welcome to the Technical Support Center for advanced purification methodologies. This guide is designed for researchers, medicinal chemists, and process development scientists working with fluorinated intermediates. Here, we provide in-depth, field-tested guidance on the purification of 4-(trifluoromethoxy)benzaldehyde oxime via recrystallization, moving beyond basic steps to explain the causality behind each procedural choice.
Foundational Knowledge: Compound Properties and Recrystallization Principles
This compound is a key building block in medicinal and agrochemical synthesis. Its purification is critical, as residual starting materials or byproducts can interfere with subsequent high-stakes reactions. Recrystallization is a powerful and economical technique for this purpose, predicated on the differential solubility of the compound and its impurities in a chosen solvent at varying temperatures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 150162-39-3 | [1][] |
| Molecular Formula | C₈H₆F₃NO₂ | [1] |
| Molecular Weight | 205.13 g/mol | [1] |
| Melting Point (MP) | 41°C | [1] |
| Appearance | White to off-white solid | |
| Purity (Typical Commercial) | 95-97% | [1] |
The core principle of recrystallization is to dissolve the impure solid in a minimum amount of a hot solvent in which the compound has high solubility, while impurities are either insoluble or remain in solution upon cooling. As the saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out, leaving the soluble impurities behind in the mother liquor.[3]
Caption: General workflow for purification by recrystallization.
Detailed Experimental Protocol
This protocol provides a robust starting point. The choice of solvent is the most critical variable and must be determined empirically for each batch of crude material.
Step 1: Solvent System Selection (The Causality Behind the Choice)
The trifluoromethoxy (-OCF3) group imparts moderate lipophilicity, while the oxime moiety (-CH=NOH) provides a site for hydrogen bonding. This dual nature suggests that a range of solvents, particularly solvent pairs, will be effective. The ideal solvent should dissolve the oxime poorly at room temperature but readily at its boiling point.
Table 2: Recommended Solvents for Screening
| Solvent / System | Solvent Class | Rationale & Expected Outcome |
| Heptane or Hexane | Non-polar | May be a good choice. The -OCF3 group increases lipophilicity. Ideal if impurities are more polar. Prone to oiling out if not careful. |
| Toluene | Aromatic | The aromatic ring of the oxime will have good affinity. Higher boiling point allows for a wider solubility gradient. |
| Isopropanol/Water | Protic Mixture | A highly tunable system. Dissolve in hot isopropanol, then add hot water dropwise until turbidity appears. The oxime's H-bonding ability makes alcohol a good solvent, while water acts as an anti-solvent.[4] |
| Ethanol/Water | Protic Mixture | Similar to isopropanol/water. Ethanol is more polar. A 60% aqueous ethanol solution has been shown to be effective for other oximes.[5][6] |
| Ethyl Acetate/Heptane | Ester/Alkane | A common and effective mixed solvent system. Dissolve in a minimum of hot ethyl acetate and add heptane as the anti-solvent.[4] |
Step 2: The Recrystallization Procedure
-
Preparation: Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask with a stir bar.
-
Dissolution: Add the chosen primary solvent (e.g., isopropanol) in small portions (0.5-1.0 mL) while heating the flask on a hot plate with stirring. Continue adding solvent until the solid just dissolves at the solvent's boiling point. Causality: Using the absolute minimum amount of hot solvent is crucial for maximizing recovery yield.[7]
-
Introduction of Anti-Solvent (if using a pair): If using a solvent pair like isopropanol/water, once the solid is dissolved, add the anti-solvent (hot water) dropwise while maintaining the boiling temperature until a faint, persistent cloudiness (turbidity) is observed. Add 1-2 more drops of the primary solvent (isopropanol) to redissolve the precipitate and ensure the solution is saturated.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, add a spatula-tip of activated charcoal, and reheat to boiling for 2-3 minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of large, pure crystals by allowing the crystal lattice to form selectively, excluding impurities. Rapid cooling can trap impurities.
-
Maximizing Yield: Once the flask has reached room temperature and crystal growth has ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent (or the more non-polar solvent if using a pair, e.g., heptane). Causality: The wash solvent must be cold to minimize re-dissolving your purified product.[8]
-
Drying: Dry the crystals in a vacuum oven at a temperature safely below the melting point (e.g., 30°C) until a constant weight is achieved.
Troubleshooting Guide & Field Insights (Q&A)
Caption: Decision tree for troubleshooting common recrystallization issues.
Q1: My compound formed an oily liquid at the bottom of the flask instead of crystals. What went wrong and how do I fix it?
A1: This phenomenon, known as "oiling out," occurs when the solid melts before it dissolves or when it comes out of solution at a temperature above its melting point (41°C for this oxime).[7] It is detrimental to purity because the oil acts as a solvent for impurities.
-
Immediate Action: Reheat the solution until the oil fully redissolves. Add a small amount (10-20% more) of the primary solvent to increase the saturation temperature. Allow the solution to cool much more slowly. Insulating the flask can help.
-
Root Cause & Long-Term Fix: The boiling point of your solvent might be too high relative to the compound's melting point, or the solution is too concentrated. If the problem persists, consider switching to a lower-boiling solvent system. For example, if you used toluene, try an ethyl acetate/heptane mixture.
Q2: The solution has cooled completely, even in an ice bath, but no crystals have formed. What should I do?
A2: This is a classic case of either using too much solvent or having a supersaturated solution that resists nucleation.[3][9]
-
Induce Nucleation: First, try scratching the inside of the flask just below the surface of the liquid with a glass rod. The microscopic scratches provide a surface for crystals to begin forming. If you have a small amount of pure product, add a single "seed crystal" to the solution.[3]
-
Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent.[9] Gently heat the solution to boil off a portion of the solvent (e.g., 20-30% of the volume), then repeat the slow cooling process.
Q3: My final yield was less than 50%. Where did my product go?
A3: A low yield is most often traced back to procedural issues.
-
Excess Solvent: This is the most common culprit. A significant portion of your compound remains dissolved in the mother liquor.[7] You can try to recover this by evaporating the filtrate and attempting a second recrystallization.
-
Premature Crystallization: The compound may have crystallized in the filter paper during a hot filtration step. Ensure the funnel and receiving flask are pre-heated.
-
Washing Losses: Using too much wash solvent or a solvent that was not ice-cold can dissolve a substantial amount of your pure crystals.[8]
Q4: After drying, my product's melting point is broad (e.g., 36-40°C) and not sharp. Is it pure?
A4: A broad melting point range below the literature value (41°C) is a strong indicator of residual impurities. Pure crystalline solids have sharp melting points. The only solution is to perform a second recrystallization, carefully following the principles of slow cooling and minimal hot solvent.
Frequently Asked Questions (FAQs)
Q: How do I confirm the final purity of my recrystallized product? A: The primary methods are:
-
Melting Point Analysis: A sharp melting point that matches the literature value (41°C) is a strong indicator of purity.[1]
-
Thin-Layer Chromatography (TLC): The purified product should appear as a single, well-defined spot, with no visible starting material or byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H or ¹³C NMR will provide definitive structural confirmation and reveal the presence of any proton- or carbon-containing impurities.
Q: My compound is highly impure. Is one recrystallization enough? A: Generally, no. Recrystallization is most effective at removing small amounts of impurities. If your starting material is <90% pure, you will likely need to perform two successive recrystallizations to achieve high purity (>99%).
Q: What if recrystallization fails completely? A: If you cannot find a suitable solvent system or if the compound consistently oils out, the next logical purification step is column chromatography. While more resource-intensive, it offers superior separation power for challenging mixtures.
References
-
Chemsrc. (2025). 4-(Trifluoromethoxy)benzaldehyde. Retrieved from [Link]
-
INDOFINE Chemical Company. (n.d.). This compound. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). US3429920A - Preparation of oxime.
-
Sciencemadness Discussion Board. (2014). Oximes. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Submitted by Francis Loiseau and André M. Beauchemin. Retrieved from [Link]
-
Organic Syntheses. (n.d.). sodium carbonate. Retrieved from [Link]
Sources
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- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. Sciencemadness Discussion Board - Oximes - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
common side products in the synthesis of benzaldehyde oximes
Welcome to the Technical Support Center for the synthesis of benzaldehyde oximes. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this versatile compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to help you navigate experimental challenges and optimize your synthetic outcomes.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of benzaldehyde oxime, focusing on the identification and mitigation of common side products.
Q1: My final product is contaminated with unreacted benzaldehyde. How can I remove it and prevent this in the future?
A1: Unreacted benzaldehyde is a common impurity, especially if the reaction has not gone to completion. Benzaldehyde can also be regenerated through hydrolysis of the oxime if the workup or storage conditions are too acidic.[1]
Troubleshooting and Prevention:
-
Removal: Unreacted benzaldehyde can be removed by washing the crude product with a sodium bisulfite solution. The bisulfite forms a water-soluble adduct with the aldehyde, which can then be separated in an aqueous wash.
-
Prevention:
-
Ensure the use of a slight excess of hydroxylamine hydrochloride to drive the reaction to completion. A molar ratio of 1:1.1 to 1:1.2 of benzaldehyde to hydroxylamine hydrochloride is often effective.[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all the benzaldehyde has been consumed before quenching the reaction.[3]
-
Maintain a basic or neutral pH during the workup to prevent hydrolysis of the oxime back to the aldehyde.
-
Q2: I've detected benzoic acid in my product. What is its origin and how can it be removed?
A2: Benzoic acid is typically present due to the air oxidation of the starting benzaldehyde.[4] This is more prevalent in older samples of benzaldehyde that have been exposed to air.
Troubleshooting and Prevention:
-
Removal: Benzoic acid is easily removed by washing the crude product (dissolved in an organic solvent like diethyl ether or ethyl acetate) with a mild aqueous base such as 10% sodium carbonate or sodium bicarbonate solution. The benzoic acid is deprotonated to form sodium benzoate, which is soluble in the aqueous layer and can be separated.
-
Prevention:
-
Use freshly distilled or a new bottle of benzaldehyde for the reaction.[4]
-
If you suspect the purity of your benzaldehyde, you can purify it by distillation, preferably under reduced pressure, before use.
-
Q3: My spectral data (IR, NMR) suggests the presence of benzonitrile as a side product. Why did this form and how can I avoid it?
A3: Benzonitrile is formed by the dehydration of benzaldehyde oxime.[5][6] This is a common side reaction, especially if the reaction is carried out at elevated temperatures or under strongly acidic conditions.
Troubleshooting and Prevention:
-
Mechanism: The hydroxyl group of the oxime can be protonated, turning it into a good leaving group (water). Subsequent elimination of water leads to the formation of the nitrile.
-
Prevention:
-
Avoid high reaction temperatures. The reaction between benzaldehyde and hydroxylamine hydrochloride is typically carried out at room temperature or with gentle heating.[1]
-
Avoid strongly acidic conditions, which can catalyze the dehydration. The reaction is usually performed in the presence of a base to neutralize the HCl released from hydroxylamine hydrochloride.[7]
-
Q4: I am observing the formation of benzamide as a significant byproduct. What is causing this and how can it be minimized?
A4: The formation of benzamide from benzaldehyde oxime is a classic example of the Beckmann rearrangement.[1][8][9] This rearrangement is typically catalyzed by acids (Brønsted or Lewis) and/or heat.[10][11]
Troubleshooting and Prevention:
-
Mechanism: The Beckmann rearrangement involves the migration of the group anti-periplanar to the hydroxyl group on the oxime nitrogen. For aldoximes like benzaldehyde oxime, this results in the formation of an amide.
-
Prevention:
-
Maintain a neutral to basic pH throughout the reaction and workup to prevent acid-catalyzed rearrangement.
-
Avoid excessive heating, as this can also promote the rearrangement.[8]
-
Choose your reagents carefully. Reagents like phosphorus pentachloride or thionyl chloride, sometimes used in related reactions, can strongly promote the Beckmann rearrangement.[10]
-
Q5: What are the ideal reaction conditions to maximize the yield and purity of benzaldehyde oxime?
A5: The optimal conditions for benzaldehyde oxime synthesis involve careful control of stoichiometry, pH, temperature, and reaction time.
Recommended Conditions:
-
Stoichiometry: A slight excess of hydroxylamine hydrochloride (around 1.1 to 1.2 equivalents) is recommended to ensure complete conversion of the benzaldehyde.[2]
-
Base: A base is required to neutralize the HCl liberated from hydroxylamine hydrochloride. Common bases include sodium hydroxide[7], sodium carbonate[12], or sodium acetate.[2] The amount of base should be sufficient to neutralize the HCl and maintain a slightly basic or neutral reaction medium.
-
Solvent: Ethanol or methanol are commonly used solvents as they dissolve both the reactants and the base.[1][2]
-
Temperature: The reaction is typically exothermic and can be run at room temperature. Gentle heating may be applied to accelerate the reaction, but high temperatures should be avoided to prevent side reactions like dehydration to benzonitrile.[5][6]
-
pH Control: Maintaining a pH between 5 and 7 is often cited as optimal for oxime formation.[6]
Experimental Protocols
Protocol 1: Synthesis of Benzaldehyde Oxime
This protocol describes a standard laboratory procedure for the synthesis of benzaldehyde oxime.
Materials:
-
Benzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Diethyl ether
-
10% Sodium carbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 14 g of hydroxylamine hydrochloride in 40 ml of water.[7]
-
In a separate flask, prepare a solution of 14 g of sodium hydroxide in 40 ml of water.[7]
-
Add the sodium hydroxide solution to the hydroxylamine hydrochloride solution while cooling the flask in an ice bath.
-
To this basic hydroxylamine solution, add 21 g of freshly distilled benzaldehyde.[7]
-
Stir the mixture vigorously at room temperature. The reaction is exothermic, so maintain the temperature below 30°C.
-
Continue stirring for 1-2 hours, monitoring the reaction by TLC until the benzaldehyde spot has disappeared.
-
Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with 10% sodium carbonate solution (2 x 30 mL) to remove any benzoic acid.
-
Wash the organic layer with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude benzaldehyde oxime. The product is a mixture of (E) and (Z) isomers and may be a white solid or a pale yellow oil.[1][13]
Protocol 2: Purification by Recrystallization
Materials:
-
Crude benzaldehyde oxime
-
Hexane or a mixture of hexane and ethyl acetate
Procedure:
-
Dissolve the crude benzaldehyde oxime in a minimal amount of a hot suitable solvent system (e.g., hexane or a hexane/ethyl acetate mixture).
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to obtain pure benzaldehyde oxime. The (E)-isomer has a melting point of 133 °C, while the (Z)-isomer has a melting point of 33 °C.[1]
Visualizations
Reaction Pathways
Caption: Main reaction pathway for benzaldehyde oxime synthesis and common side reactions.
Troubleshooting Workflow
Caption: A flowchart for troubleshooting common impurities in benzaldehyde oxime synthesis.
References
-
Wikipedia. Benzaldehyde oxime. [Link]
-
Royal Society of Chemistry. Cascade oxime formation, cyclization to a nitrone, and intermolecular dipolar cycloaddition. Organic & Biomolecular Chemistry. [Link]
-
Quora. What are the products formed when hydroxylamine reacts with benzaldehyde, and why do they form? [Link]
-
Quora. How is the equation between benzaldehyde and hydroxylamine determined? [Link]
- Google Patents.
-
Organic Chemistry Portal. Nitrone synthesis by C-N-Coupling. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Exploring the Chemical Properties and Synthesis of Benzaldehyde Oxime. [Link]
-
Master Organic Chemistry. Beckmann Rearrangement. [Link]
-
PrepChem.com. Preparation of benzaldoxime. [Link]
-
BYJU'S. Beckmann Rearrangement. [Link]
- Google Patents. CN111995163A - Microwave synthesis method of benzaldehyde oxime compound.
-
Oriental Journal of Chemistry. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. [Link]
-
Wikipedia. Beckmann rearrangement. [Link]
- Google Patents.
-
Sciencemadness.org. Purification of benzaldehyde? [Link]
-
Chemistry Steps. Beckmann Rearrangement. [Link]
-
Chemical Papers. Benzaldehyde oxidation test, a model reaction with radical mechanism. II. The purification of benzaldehyde and stabilization of. [Link]
-
ResearchGate. experiment for oximation of benzaldehyde with NH 2 OH·HCl/nano Fe 3 O 4... [Link]
-
An Efficient Procedure for Synthesis of Oximes by Grinding. [Link]
-
Green Approach for Synthesis of Oximes by Using Natural Acids. [Link]
Sources
- 1. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]
- 2. CN111978203A - Microwave synthesis method of benzaldehyde oxime compound - Google Patents [patents.google.com]
- 3. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 4. chemicalpapers.com [chemicalpapers.com]
- 5. quora.com [quora.com]
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- 7. prepchem.com [prepchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. byjus.com [byjus.com]
- 10. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 11. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 12. asianpubs.org [asianpubs.org]
- 13. nbinno.com [nbinno.com]
preventing the hydrolysis of 4-(trifluoromethoxy)benzaldehyde oxime
Welcome to the technical support resource for 4-(trifluoromethoxy)benzaldehyde oxime. This guide is designed for researchers, medicinal chemists, and process development scientists to address common challenges related to the stability of this compound, with a primary focus on preventing its hydrolysis. Here, we provide in-depth, field-proven insights and practical troubleshooting protocols in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My this compound appears to be degrading. What is the most likely cause?
The most common degradation pathway for oximes, including this compound, is hydrolysis.[1][2] This reaction cleaves the carbon-nitrogen double bond (C=N) of the oxime moiety, reverting the compound to its parent aldehyde—4-(trifluoromethoxy)benzaldehyde—and hydroxylamine. This process is typically catalyzed by the presence of acid and water.[1][3][4][5][6]
The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing, which enhances the electrophilic character of the imine carbon.[7][8][9] This property can influence the molecule's susceptibility to nucleophilic attack by water, the key step in hydrolysis.
Q2: How does pH affect the stability of my oxime in solution?
The stability of the oxime linkage is highly dependent on pH. Hydrolysis is significantly accelerated under acidic conditions because the oxime nitrogen is protonated, which makes the imine carbon a much stronger electrophile and more susceptible to attack by water.[3][4][6] In aqueous solutions, oximes are generally most stable at neutral or slightly alkaline pH. While comprehensive kinetic data for this specific molecule is not publicly available, the general trend for oximes shows a dramatic decrease in half-life as the pH drops below 7.[3][10]
Q3: I've just synthesized a batch of this compound. What are the critical steps to ensure its initial stability?
Post-synthesis stability issues often trace back to residual catalysts from the condensation reaction. The synthesis typically involves reacting 4-(trifluoromethoxy)benzaldehyde with hydroxylamine hydrochloride in the presence of a base.[11][12] Any remaining acid (e.g., HCl from the hydroxylamine salt) or base can catalyze degradation during workup or storage.
Critical Post-Synthesis Recommendations:
-
Thorough Neutralization: Ensure your workup procedure completely neutralizes and removes any acid or base used during the synthesis.
-
Anhydrous Conditions: Dry the purified product meticulously. Residual water can act as a reactant for hydrolysis, especially if trace acidic impurities are present. Use a high-vacuum line or a drying agent that is compatible with the product.
-
Purity Verification: Confirm the purity and identity of your final product using analytical methods like ¹H NMR, ¹³C NMR, and mass spectrometry. The absence of the parent aldehyde peak in the NMR spectrum is a key indicator of a successful and clean synthesis.
Troubleshooting Guide: Hydrolysis Prevention
This section provides detailed troubleshooting for common experimental scenarios where hydrolysis can be a significant concern.
Issue 1: Degradation During Long-Term Storage
You notice a change in the physical appearance of your stored compound (e.g., discoloration, clumping) or analytical data (e.g., new impurity peaks in HPLC) indicates degradation over time.
Caption: Troubleshooting workflow for stored sample degradation.
To maximize the shelf-life of this compound, adhere to the following storage conditions. These are based on best practices for structurally related oximes.[13][14][15]
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C | Reduces thermal decomposition rates and slows kinetic processes like hydrolysis.[14] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces moisture and oxygen, preventing hydrolysis and potential oxidative degradation. |
| Container | Tightly-sealed Amber Glass Vial | Prevents moisture ingress and protects the compound from light, which can induce photochemical reactions like the Beckmann rearrangement.[14] |
| Purity | >98% | High purity minimizes the presence of residual acidic or basic catalysts from synthesis that could promote degradation. |
Issue 2: Rapid Degradation in Aqueous Solutions During Experiments
Your oxime degrades rapidly after being dissolved in an aqueous buffer for an assay or reaction, leading to inconsistent results.
Hydrolysis is the primary culprit in aqueous media. The rate is highly sensitive to pH, as illustrated by the general acid-catalyzed mechanism below.
Caption: Workflow for developing a stability-indicating HPLC method.
| Parameter | Suggested Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 30% B, ramp to 95% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection (UV) | ~254 nm (or optimal wavelength) |
| Injection Vol. | 10 µL |
Procedure:
-
Prepare Samples: Create a reference sample of the intact oxime, a sample of the parent aldehyde, and a "forced degradation" sample by treating the oxime with dilute acid (e.g., 0.1 N HCl) for a few hours to generate the aldehyde peak.
-
Method Optimization: Inject all three samples. Adjust the gradient and other parameters until you achieve baseline resolution (>1.5) between the oxime and aldehyde peaks.
-
Quantification: Once the method is established, you can monitor the stability of your experimental samples by tracking the decrease in the peak area of the oxime and the corresponding increase in the peak area of the aldehyde over time.
By understanding the chemical principles of oxime hydrolysis and implementing these proactive storage, handling, and analytical strategies, you can ensure the integrity of your this compound and the reliability of your experimental results.
References
- Vertex AI Search. (n.d.). Exploring the Chemical Properties and Synthesis of Benzaldehyde Oxime.
- Kalia, J., & Raines, R. T. (2008). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC, NIH.
- ChemicalBook. (n.d.). Benzaldehyde oxime(932-90-1)MSDS Melting Point Boiling Density Storage Transport.
- Wikipedia. (n.d.). Oxime.
- ResearchGate. (2008). Hydrolytic Stability of Hydrazones and Oximes.
- BenchChem. (n.d.). Methods for preventing the decomposition of Cyclopentanone oxime during storage.
- Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. PMC, NIH.
- BenchChem. (n.d.). 2-(Trifluoromethyl)benzaldehyde oxime | 74467-00-8.
- BenchChem. (n.d.). A Comparative Guide to Stability-Indicating HPLC Methods for Milbemycin A3 Oxime Analysis.
- ResearchGate. (n.d.). Development and Validation of a Stability-Indicating HPLC Method for Assay of Milbemycin Oxime and Estimation of Its Related Compounds.
- Sciencemadness Discussion Board. (2006). Oxime storage.
- BOC Sciences. (n.d.). CAS 1133426-65-9 (E)-4-(Trifluoromethoxy)benzaldehyde oxime.
- Guan, F., et al. (2021). A coupling process of electrodialysis with oxime hydrolysis reaction for preparation of hydroxylamine sulfate. RSC Publishing.
- Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Raines Lab.
- Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Semantic Scholar.
- Kalia, J., & Raines, R. T. (2009). Hydrolytic Stability of Hydrazones and Oximes. SciSpace.
- Wikipedia. (n.d.). Benzaldehyde oxime.
- Cazzola, E., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 3-(Trifluoromethoxy)benzaldehyde in Modern Chemical Synthesis.
- Worek, F., et al. (1993). Studies on the stability and decomposition of the Hagedorn-oxime HLö 7 in aqueous solution. PubMed.
- Wikipedia. (n.d.). 4-Trifluoromethylbenzaldehyde.
- Hasenstab-Riedel, S. (2024). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Refubium - Freie Universität Berlin.
- Chemistry Learner. (n.d.). Oxime: Definition, Structure, Formation, and Compounds.
Sources
- 1. Oxime - Wikipedia [en.wikipedia.org]
- 2. Oxime: Definition, Structure, Formation, and Compounds [chemistrylearner.com]
- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrolytic stability of hydrazones and oximes. | Semantic Scholar [semanticscholar.org]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. nbinno.com [nbinno.com]
- 9. 4-Trifluoromethylbenzaldehyde - Wikipedia [en.wikipedia.org]
- 10. Studies on the stability and decomposition of the Hagedorn-oxime HLö 7 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
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- 13. Benzaldehyde oxime(932-90-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Sciencemadness Discussion Board - Oxime storage - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Optimizing Reaction Conditions for 4-(Trifluoromethoxy)benzaldehyde Oxime
Welcome to the technical support center for the synthesis and optimization of 4-(trifluoromethoxy)benzaldehyde oxime. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this important reaction. The trifluoromethoxy group (-OCF3) is increasingly vital in medicinal chemistry, enhancing metabolic stability and lipophilicity in drug candidates.[1][2][3][4] The successful synthesis of the corresponding oxime is a critical step in the elaboration of this motif into more complex bioactive molecules.[5][6]
This resource provides in-depth, evidence-based answers to common challenges, moving beyond simple procedural steps to explain the underlying chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction to form this compound is sluggish and gives a low yield. What are the most critical parameters to optimize?
A1: Low yield and slow reaction rates are common hurdles in oxime formation. The key is to strike a balance between nucleophilic attack of hydroxylamine on the aldehyde and the acid-catalyzed dehydration of the intermediate hemiaminal.[7] Several factors are at play:
-
pH is Paramount: The reaction is notoriously pH-dependent.[8]
-
Too Acidic (pH < 3): The nitrogen of hydroxylamine becomes protonated, reducing its nucleophilicity and slowing down the initial attack on the carbonyl carbon.[7]
-
Too Basic/Neutral (pH > 7): The acid-catalyzed dehydration of the tetrahedral intermediate, which is often the rate-determining step, becomes inefficient.[7][8]
-
Optimal Range: For most oxime formations, a slightly acidic pH of approximately 4.5 is considered optimal.[7] This ensures a sufficient concentration of the free nucleophile while still effectively catalyzing the dehydration step.
-
-
Choice of Base/Acid:
-
When starting with hydroxylamine hydrochloride (NH2OH·HCl), a base is required to liberate the free hydroxylamine. Stoichiometric amounts of bases like sodium carbonate or sodium bicarbonate are commonly used.[9] The use of an organic base like pyridine was traditional but is now often avoided due to toxicity.[10]
-
The reaction itself is acid-catalyzed.[11] If you are not using the hydrochloride salt, a catalytic amount of a mild acid like acetic acid or oxalic acid can be beneficial.[12]
-
-
Solvent Effects:
-
Protic solvents like ethanol or methanol are commonly used and generally effective.[9][13]
-
Recent "green chemistry" approaches have shown excellent results using water, sometimes in combination with methanol or even mineral water, which may contain salts that facilitate the reaction.[14][15] Solvent-free "grindstone" methods have also been reported to be highly efficient, minimizing waste and reaction times.[9][10]
-
-
Catalysts:
-
Aniline and its derivatives have been shown to be highly effective catalysts, dramatically increasing the rate of oxime formation, even at neutral pH.[8][16] The mechanism involves the formation of a more reactive protonated Schiff base intermediate.[8] For complex substrates or reactions at physiological pH, catalysts like 1,4-diaminobenzene have proven superior.[17]
-
Q2: I'm observing the formation of side products. What are the likely impurities and how can I prevent them?
A2: Side product formation can complicate purification and reduce the yield of the desired this compound. Key potential side reactions include:
-
Beckmann Rearrangement: Under strongly acidic conditions or at elevated temperatures, the product oxime can undergo a Beckmann rearrangement to form 4-(trifluoromethoxy)benzamide.[13][18] To avoid this, maintain a mildly acidic pH and moderate reaction temperatures.
-
Nitrile Formation: Dehydration of the aldoxime can lead to the formation of 4-(trifluoromethoxy)benzonitrile.[13] This is often promoted by certain reagents or conditions that favor elimination. The presence of electron-withdrawing groups, such as the trifluoromethoxy group, can sometimes favor nitrile formation.[19] Careful control of temperature and avoiding harsh dehydrating agents is crucial.
-
Unreacted Starting Material: The presence of unreacted 4-(trifluoromethoxy)benzaldehyde is a common issue, often indicating incomplete reaction due to the issues discussed in Q1. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure full conversion.
-
Stability of the Trifluoromethoxy Group: The -OCF3 group is generally stable under typical oximation conditions.[1][20] It is significantly more stable to metabolic and chemical degradation than a methoxy group.[2][3] However, under very harsh acidic or basic conditions, degradation could theoretically occur, though it is unlikely in standard oxime synthesis protocols.
Q3: What is the best work-up and purification strategy for isolating high-purity this compound?
A3: A well-planned purification strategy is essential for obtaining a product that meets analytical standards.
-
Initial Work-up:
-
Quenching/Neutralization: If the reaction is run under acidic or basic conditions, it's often beneficial to neutralize the mixture. Diluting the reaction mixture with water is a common first step.
-
Extraction: The product is typically extracted from the aqueous phase using an organic solvent like ethyl acetate or dichloromethane.[10][21] Perform multiple extractions to ensure complete recovery.
-
Washing: The combined organic layers should be washed with water and then with brine to remove any remaining water-soluble impurities and salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure.
-
-
Purification Techniques:
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline solids. The crude product obtained after work-up can be recrystallized from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate). A patent for a similar compound, 3-trifluoromethyl acetophenone oxime, mentions purification using cyclic saturated hydrocarbons like cyclohexane.[21]
-
Column Chromatography: If recrystallization is ineffective or if impurities have similar solubility profiles, flash column chromatography on silica gel is the method of choice.[12] A non-polar/polar solvent system like hexanes/ethyl acetate is typically used for elution.
-
Q4: The reaction produces a mixture of E/Z isomers. How can I control the stereochemistry or separate the isomers?
A4: Aldoximes can exist as a mixture of E and Z geometric isomers.[9] For benzaldehyde oxime itself, the Z-isomer is often the major product under kinetic control at room temperature.[13]
-
Control: Achieving high stereoselectivity during the reaction can be challenging and is often thermodynamically controlled. The final ratio may depend on the specific reaction conditions (solvent, temperature, pH).
-
Separation: If a specific isomer is required, separation is usually necessary.
-
Column Chromatography: The E and Z isomers often have slightly different polarities and can frequently be separated by careful flash column chromatography on silica gel.[9]
-
Fractional Crystallization: If the isomers have sufficiently different solubilities, fractional crystallization may be a viable separation technique.
-
Experimental Protocols & Methodologies
Protocol 1: Standard Synthesis in an Alcoholic Solvent
This protocol is a conventional and reliable method for the synthesis of this compound.
Materials:
-
4-(trifluoromethoxy)benzaldehyde
-
Hydroxylamine hydrochloride (NH2OH·HCl)
-
Sodium Carbonate (Na2CO3) or Sodium Bicarbonate (NaHCO3)
-
Ethanol or Methanol
-
Ethyl Acetate
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask, dissolve 4-(trifluoromethoxy)benzaldehyde (1 equivalent) in ethanol (5-10 mL per gram of aldehyde).
-
In a separate flask, dissolve hydroxylamine hydrochloride (1.2 equivalents) and sodium carbonate (1.5 equivalents) in a minimal amount of water and add it to the aldehyde solution. Alternatively, add the solids directly to the ethanolic solution of the aldehyde.[9]
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 1-3 hours.
-
Once the starting material is consumed, remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude oxime by recrystallization or column chromatography.
Protocol 2: Green Synthesis in an Aqueous Medium
This environmentally friendly protocol utilizes water as the solvent, reducing organic waste.[14]
Procedure:
-
To a flask containing 4-(trifluoromethoxy)benzaldehyde (1 mmol), add a solution of hydroxylamine hydrochloride (1.2 mmol) and sodium bicarbonate (1.2 mmol) in mineral water or deionized water (5 mL).[14]
-
Stir the mixture vigorously at room temperature. The reaction is often rapid, and the product may precipitate out of the solution.[10] Monitor by TLC.
-
Upon completion, filter the precipitated solid product.
-
Wash the solid with cold water and dry under vacuum to obtain the pure oxime. If the product does not precipitate, perform an extraction as described in Protocol 1.
| Parameter | Protocol 1 (Standard) | Protocol 2 (Green) | Key Consideration |
| Solvent | Ethanol / Methanol | Water / Mineral Water | Environmental impact, cost, and potential for precipitation. |
| Base | Na2CO3 / NaHCO3 | NaHCO3 | Neutralizes HCl from hydroxylamine salt. |
| Temperature | Room Temperature | Room Temperature | Avoids side reactions like Beckmann rearrangement. |
| Reaction Time | 1-3 hours (typical) | Often faster (< 30 min) | Monitor by TLC for completion. |
| Work-up | Extraction | Filtration / Extraction | Depends on product solubility and physical state. |
Visualizing the Process: Diagrams and Workflows
Reaction Mechanism
The formation of an oxime proceeds via a two-step mechanism: nucleophilic addition of hydroxylamine to the carbonyl, followed by dehydration.
Caption: General mechanism for oxime formation.
Troubleshooting Workflow
A logical approach to diagnosing and solving common issues in the synthesis.
Caption: Troubleshooting guide for low-yield reactions.
References
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Grover, T. L., & Maynard, H. D. (2016). The emergence of oxime click chemistry and its utility in polymer science. Polymer Chemistry, 7(23), 3844-3857. Available at: [Link]
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Das, B., Venkateswarlu, K., Majhi, A., Reddy, M. R., & Reddy, K. N. (2006). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Journal of the Chemical Society of Pakistan, 28(5), 488-491. Available at: [Link]
-
Various Authors. (2015). Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes? Quora. Available at: [Link]
-
Singh, M., & Kartha, K. P. R. (2015). Insights into the mechanism and catalysis of oxime coupling chemistry at physiological pH. Chemistry – An Asian Journal, 10(7), 1544-1550. Available at: [Link]
-
Gao, J., & Li, Z. (2015). Boronic acids facilitate rapid oxime condensations at neutral pH. Chemical Science, 6(6), 3365-3370. Available at: [Link]
-
Madsen, R., & Clausen, M. H. (2015). Glycoconjugate Oxime Formation Catalyzed at Neutral pH: Mechanistic Insights and Applications of 1,4-Diaminobenzene as a Superior Catalyst for Complex Carbohydrates. Bioconjugate Chemistry, 26(6), 1135-1144. Available at: [Link]
-
Khan Academy. (n.d.). Formation of oximes and hydrazones. Khan Academy. Available at: [Link]
-
Yıldırım, I., & Tumer, F. (2021). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Journal of Chemical Sciences, 133(3). Available at: [Link]
-
Ramezanpour, S., et al. (2019). The possible mechanism of the reaction between aromatic aldehyde, hydroxylamine and ethyl acetoacetate in the presence of vitamin B1. ResearchGate. Available at: [Link]
-
Li, J., & Wang, L. (2005). An Efficient Procedure for Synthesis of Oximes by Grinding. E-Journal of Chemistry, 2(1), 1-5. Available at: [Link]
-
Xu, D., & Wang, Y. (2009). Efficient Preparation of Aldoximes from Arylaldehydes, Ethylenediamine and Oxone® in Water. Molecules, 14(11), 4483-4489. Available at: [Link]
-
Hosseini-Sarvari, M. (2013). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Oriental Journal of Chemistry, 29(2), 653-658. Available at: [Link]
-
Wikipedia. (n.d.). Benzaldehyde oxime. Wikipedia. Available at: [Link]
-
Kumar, A., et al. (2024). Green Approach for Synthesis of Oximes by Using Natural Acids. International Journal of Pharmaceutical and Bio-Medical Science, 4(4), 1-10. Available at: [Link]
- Kulkarni, A. A., et al. (2021). A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime. Google Patents. WO2021171301A1.
-
Testbook. (2021). Aldehydes react with hydroxylamine to form. Testbook.com. Available at: [Link]
-
Ekeeda. (2019). Action of Hydroxylamine on Aldehyde and Ketone. YouTube. Available at: [Link]
-
Expert Insights. (n.d.). Applying 4-(Trifluoromethoxy)benzaldehyde in Your Synthesis. Article. Available at: [Link]
-
Al-Karmalawy, A. A., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
-
Winter, M. (2024). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Freie Universität Berlin. Available at: [Link]
-
Böhm, H.-J., et al. (2004). Fluorine in medicinal chemistry. Chemical Society Reviews, 33(1), 3-14. Available at: [Link]
-
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-
Ali, R., & de Lijser, H. J. P. (2006). Effect of Structure in Benzaldehyde Oximes on the Formation of Aldehydes and Nitriles under Photoinduced Electron-Transfer Conditions. The Journal of Organic Chemistry, 71(17), 6437-6447. Available at: [Link]
-
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-
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-
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-
Al-Karmalawy, A. A., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available at: [Link]
-
Gurbanov, A. V., & Aliyeva, F. A. (2021). Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. Chemical Review and Letters, 4(2), 75-86. Available at: [Link]
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Technical Support Center: A Troubleshooting Guide for Scaling Up Oxime Synthesis
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are transitioning oxime synthesis from the bench to a larger, process-scale environment. Scaling up is not merely about using larger flasks and more reagents; it introduces new challenges in reaction control, safety, and purification that must be systematically addressed. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate and resolve common issues encountered during the scale-up of oxime synthesis.
Section 1: Low Yield and Incomplete Conversion
Q1: My lab-scale oxime synthesis gives a >90% yield, but on a larger scale, the reaction stalls, and my yield has dropped to 50-60%. What are the most likely causes?
This is a classic scale-up challenge. The drop in yield is typically rooted in issues of mass and heat transfer, as well as subtle changes in reaction conditions that become magnified at a larger scale.
Core Areas to Investigate:
-
Inefficient Mixing: At the lab scale, a magnetic stir bar provides adequate mixing. In a large reactor, this is insufficient. Poor mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions. It also means that the reactants may not encounter each other effectively, leading to an incomplete reaction.[1] Ensure your reactor is equipped with an appropriate overhead stirrer (e.g., anchor or turbine) that creates a homogenous mixture.
-
Incorrect pH Control: The formation of an oxime from a carbonyl and hydroxylamine hydrochloride is pH-sensitive.[2] A base is required to liberate the free hydroxylamine from its hydrochloride salt.[3][4] The optimal pH for many oximations is mildly acidic to neutral (around pH 4-6).[5]
-
Causality: If the pH is too low (acidic), the concentration of free hydroxylamine is reduced, slowing the reaction. If the starting material or product has acid-sensitive functional groups, this can lead to degradation, as seen with certain macrolides where decladinosylation can occur.[2] If the pH is too high (basic), side reactions of the carbonyl compound, such as aldol condensation, can become competitive. When scaling up, adding the base too quickly can create localized pH spikes. A slow, controlled addition of the base is crucial.
-
-
Suboptimal Temperature: Oximation reactions are often exothermic.[6] What might be a minor temperature increase in a 50 mL flask can become a significant exotherm in a 20 L reactor due to the decreased surface-area-to-volume ratio, which reduces the efficiency of heat dissipation.[6] This uncontrolled temperature rise can favor the formation of byproducts. Always start a scale-up reaction at a lower temperature than the lab-scale protocol and allow it to warm gradually, monitoring the internal temperature closely.
-
Stoichiometry: While seemingly simple, ensure the molar ratios of your reagents are maintained.[1] A slight excess of hydroxylamine hydrochloride (e.g., 1.2-1.5 equivalents) is often beneficial to drive the reaction to completion, but a large excess can complicate the workup.[7]
Troubleshooting Workflow: Low Yield
Below is a logical decision tree to diagnose the root cause of low yield during scale-up.
Caption: Competing reaction pathways in oxime synthesis.
Q3: My product is an inseparable mixture of E/Z isomers. How can I improve the selectivity on a larger scale?
Controlling the E/Z isomeric ratio is a significant challenge, especially when downstream transformations, like the Beckmann rearrangement, are planned. [8]The isomer ratio is influenced by thermodynamics and kinetics, which are affected by:
-
Solvent: The polarity of the solvent can influence the transition state, favoring one isomer over another. It is often necessary to screen solvents during process optimization. [8]* pH and Base: The choice of base and the reaction pH can impact isomer ratios. [2]Some protocols use specific base/solvent systems, like potassium carbonate in methanol, to achieve high selectivity. [9]* Temperature and Reaction Time: Isomerization can occur over time at elevated temperatures. The thermodynamically more stable isomer may become dominant after prolonged heating. It is often best to run the reaction at the lowest practical temperature for the shortest time necessary.
-
Purification: Sometimes, direct control is difficult, and the most practical approach is to develop a selective crystallization procedure that isolates the desired isomer from the mixture. [8]
Section 3: Reaction Control and Safety at Scale
Q4: What are the critical safety considerations for scaling up oxime synthesis, especially concerning thermal runaway?
Safety is the paramount concern during scale-up. Oxime synthesis can be exothermic, and hydroxylamine itself can be hazardous. A thermal runaway is a situation where the reaction's heat generation exceeds the cooling system's capacity, leading to a rapid, uncontrolled increase in temperature and pressure. [6][10] Key Safety Protocols:
-
Perform a Risk Assessment: Before any scale-up, perform a thorough risk assessment. [11]Review safety data sheets (SDS) for all reagents and consult resources like Bretherick's Handbook of Reactive Chemical Hazards.
-
Understand the Exotherm: Use techniques like Differential Scanning Calorimetry (DSC) or Heat Flow Calorimetry to quantify the heat of reaction. [12]This data is essential for designing an adequate cooling strategy.
-
Control Reagent Addition: Never add all reagents at once. Use a controlled addition funnel or pump to add one of the reagents slowly to the other, allowing the cooling system to keep pace with heat generation.
-
Ensure Adequate Cooling: The reactor vessel volume should be no more than half the total volume to allow for headspace and potential foaming. [11]Ensure the cooling jacket is operational and consider an external cooling bath for emergencies.
-
Have a Quenching Plan: Identify a suitable quenching agent that can quickly and safely stop the reaction if it begins to run away. This is often a cold, inert solvent or a specific chemical quencher.
Section 4: Product Isolation and Purification
Q5: My oxime precipitated nicely in the lab, but at scale, it's "oiling out" or forming an unfilterable solid. What are the best workup and isolation strategies?
This is a common physical chemistry problem related to nucleation and crystal growth, which behave differently in large volumes.
-
Oiling Out: This often happens when a hot, saturated solution is cooled too quickly. The product comes out of solution faster than it can form an ordered crystal lattice.
-
Solution: Employ a slower, controlled cooling ramp. Seeding the solution with a small amount of pure crystalline product at a temperature just below saturation can promote proper crystallization. If the product is an oil at room temperature, the best approach is to perform an extraction with a suitable organic solvent like ethyl acetate or diethyl ether. [7]* Unfilterable Solid: The product may be precipitating as extremely fine particles that clog the filter.
-
Solution: An "aging" period where the slurry is stirred at a constant temperature for several hours can allow the small particles to ripen into larger, more easily filterable crystals. Alternatively, a filter aid like Celite can be used, but this adds a step for removal.
-
Q6: Is chromatography a viable purification method at scale?
While possible, large-scale chromatography should be avoided if possible. [11]It consumes vast quantities of flammable solvents, is time-consuming, and can be very expensive. The preferred method for purification at an industrial scale is crystallization . [11] Protocol: Developing a Scalable Crystallization Procedure
-
Solvent Screening: Identify a solvent system where the oxime is highly soluble at elevated temperatures but poorly soluble at low temperatures. Anti-solvent crystallization (where a second solvent in which the product is insoluble is added) is also a powerful technique.
-
Determine Solubility Curve: Quantitatively measure the solubility of your oxime in the chosen solvent at different temperatures to understand the expected yield.
-
Controlled Cooling: Cool the saturated solution slowly and with gentle agitation to promote the growth of large, pure crystals. A linear cooling rate (e.g., 10-20 °C per hour) is a good starting point.
-
Isolation and Washing: Collect the crystals by filtration. Wash the filter cake with a small amount of cold, fresh solvent to remove residual impurities from the mother liquor.
Section 5: Frequently Asked Questions (FAQs)
Q: What is the best base to use: an inorganic base like NaOH/Na2CO3 or an organic base like pyridine? A: For large-scale operations, inorganic bases like sodium carbonate or sodium hydroxide are generally preferred due to their low cost, high efficiency, and easier removal during aqueous workup. [3][4]Organic bases like pyridine are toxic and can be difficult to remove completely. [13][14] Q: Which solvent is best for scale-up? A: Alcohols like ethanol or methanol are common and effective. [3]However, always consider the boiling point for heat management and the solvent's compatibility with your workup procedure. Avoid highly volatile or hazardous solvents like dichloromethane when possible. [11]Using water as a solvent is an environmentally friendly "green" option if the reactants are sufficiently soluble. [15] Q: How can I monitor the reaction progress in a large, sealed reactor? A: In-process monitoring is key. If possible, use a sampling port to carefully extract small aliquots of the reaction mixture for analysis by TLC, HPLC, or GC to track the disappearance of the starting material.
Data Summary Tables
Table 1: Comparison of Common Solvents for Oxime Synthesis Scale-Up
| Solvent | Boiling Point (°C) | Pros | Cons for Scale-Up |
| Ethanol | 78 | Good solubility for many reactants, relatively low toxicity. [3] | Flammable, may require azeotropic removal if water is an issue. |
| Methanol | 65 | Excellent solvent, often gives fast reactions. [16] | Flammable, toxic (requires careful handling). |
| Water | 100 | "Green" solvent, non-flammable, inexpensive. [15] | Reactants may have poor solubility, can complicate workup. |
| Toluene | 111 | Higher boiling point allows for higher reaction temperatures. | Flammable, potential for peroxide formation, environmental concerns. |
Table 2: Quick Troubleshooting Reference Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield | Poor mixing, improper pH, poor temperature control. | Improve agitation, control base addition rate, start at a lower temperature. |
| Amide/Nitrile Impurities | Reaction temperature too high (exotherm). | Reduce reagent addition rate, improve reactor cooling, increase solvent volume. [7] |
| Product Oiling Out | Cooling too rapidly during crystallization. | Implement a slow, controlled cooling profile; consider seeding the batch. [17] |
| E/Z Isomer Mixture | Non-optimized reaction conditions. | Screen different solvent/base combinations; run at the lowest possible temperature. [8][9] |
| Reaction Stalls | Insufficient free hydroxylamine. | Check pH to ensure it's not too acidic; use a slight excess of NH2OH·HCl. |
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- 11. - Division of Research Safety | Illinois [drs.illinois.edu]
- 12. Safety Assessment for the Scale-up of an Oxime Reduction [carbogen-amcis.com]
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- 14. researchgate.net [researchgate.net]
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- 17. US3429920A - Preparation of oxime - Google Patents [patents.google.com]
Technical Support Center: 4-(Trifluoromethoxy)benzaldehyde Oxime
Welcome to the technical support guide for 4-(trifluoromethoxy)benzaldehyde oxime (CAS 150162-39-3). This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the unique stability characteristics of this valuable synthetic intermediate. The strong electron-withdrawing nature of the trifluoromethoxy group imparts specific properties to the oxime moiety that require careful consideration during experimentation and storage.[][2] This guide provides in-depth answers to common stability-related issues, troubleshooting workflows for synthetic applications, and validated protocols to assess the integrity of your material.
Part 1: Frequently Asked Questions (FAQs) on Stability
This section addresses the fundamental chemical stability of this compound under various conditions.
Question 1: My sample of this compound shows a new, more polar spot on the TLC plate after being stored in a non-inert atmosphere. What is happening?
Answer: You are likely observing the product of hydrolysis. Oximes can hydrolyze back to their parent aldehyde and hydroxylamine, a reaction that is significantly accelerated by the presence of acid, which can be introduced from atmospheric moisture (e.g., carbonic acid) or impure solvents.[3][4] The resulting 4-(trifluoromethoxy)benzaldehyde is a common impurity.
-
Causality: The C=N bond of the oxime is susceptible to nucleophilic attack by water. While oximes are generally more stable against hydrolysis than imines, this equilibrium can be a significant factor over time or under non-ideal conditions.[4][5] The presence of trace acid protonates the oxime nitrogen, making the carbon atom more electrophilic and highly susceptible to attack by water. The trifluoromethoxy group, being strongly electron-withdrawing, may further influence the electrophilicity of the imine carbon.[6]
Question 2: I am performing a reaction in an acidic medium (e.g., TFA, HCl) and getting an unexpected amide-like byproduct. What is this reaction?
Answer: You are likely encountering a Beckmann rearrangement. This is a classic acid-catalyzed reaction of oximes that converts them into amides.[3] For an aldoxime like this, the product would be N-(4-(trifluoromethoxy)phenyl)formamide after tautomerization of the initial nitrilium ion intermediate.
-
Mechanism Insight: The reaction is initiated by the protonation of the oxime's hydroxyl group, creating a good leaving group (water). This is followed by a concerted migration of the group anti to the hydroxyl group to the nitrogen atom, displacing water. For aldoximes, this migrating group is the hydrogen atom. The resulting nitrilium ion is then attacked by water to yield the final amide product. If your starting oxime is a mixture of E/Z isomers, you may see complex product mixtures.
Question 3: Can I distill my this compound? I am concerned about its thermal stability.
Answer: Extreme caution is advised. Oximes, as a class, can decompose exothermically upon heating, and some have been reported to explode, especially during distillation where peroxides may have formed.[3][7] While specific thermal stability data for this compound is not widely published, the general reactivity profile of oximes warrants avoiding high temperatures.
-
Expert Recommendation: Instead of distillation, consider purification by recrystallization from a suitable solvent system (e.g., toluene/hexanes, ethyl acetate/heptane). If you must heat the compound, do so for the minimum time required and always behind a blast shield. We strongly recommend performing a differential scanning calorimetry (DSC) analysis on a small sample to determine the onset of any exothermic decomposition before attempting any large-scale heating.
Question 4: I need to use this compound in a photoredox reaction. Are there any concerns about its photostability?
Answer: Yes. The aromatic ring system makes the molecule a UV chromophore, and oximes are known to undergo photochemical reactions. The most common reaction upon exposure to UV or even high-energy visible light is E/Z isomerization around the C=N bond.[8][9] This can be a significant issue if your subsequent reaction is stereospecific. More extensive decomposition can also occur with prolonged exposure to high-energy light.
-
Experimental Control: Protect your reaction from ambient light by wrapping the flask in aluminum foil. If using a photocatalyst, ensure its excitation wavelength does not directly overlap with a strong absorbance band of your oxime, unless isomerization or fragmentation is the desired outcome.[10]
Part 2: Troubleshooting Experimental Workflows
This section provides a logic-based guide to resolving common issues encountered during synthesis.
Scenario 1: Low Yield in an Oxime Reduction Reaction
-
Problem: You are attempting to reduce the oxime to 4-(trifluoromethoxy)benzylamine using a reagent like LiAlH₄ or catalytic hydrogenation, but the yield is poor, and you observe the starting material and/or 4-(trifluoromethoxy)benzaldehyde in the crude mixture.
-
Troubleshooting Logic Diagram:
Figure 1. Troubleshooting workflow for low-yield oxime reduction.
Scenario 2: Formation of a Nitrile Byproduct
-
Problem: You are running a reaction and observe the formation of 4-(trifluoromethoxy)benzonitrile.
-
Analysis: Aldoximes can be dehydrated to form nitriles.[7] This transformation is often promoted by certain reagents (e.g., acetic anhydride, DCC, Burgess reagent) or simply by heat, especially in the presence of a catalyst. The trifluoromethoxy group is electronically withdrawing, which can facilitate the elimination of water from the oxime.
-
Solution:
-
Review Reagents: Check if any of your reagents are known dehydrating agents.
-
Lower Temperature: If the reaction is run at elevated temperatures, attempt it at a lower temperature.
-
pH Control: Avoid strongly acidic or basic conditions that are not explicitly required for your desired transformation, as both can sometimes promote nitrile formation.
-
Part 3: Protocols for Stability Assessment
To ensure the quality of your starting material, we recommend performing a forced degradation study. This protocol provides a framework for identifying potential stability issues.
Protocol 1: Forced Degradation Study of this compound
Objective: To assess the stability of the compound under hydrolytic (acidic, basic) and thermal stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the oxime in acetonitrile.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Incubate at 60 °C for 24 hours.
-
Cool to room temperature and neutralize with 1 mL of 1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Incubate at 60 °C for 24 hours.
-
Cool to room temperature and neutralize with 1 mL of 1 M HCl before analysis.
-
-
Thermal Stress (Solid State):
-
Place ~5 mg of the solid oxime in a vial.
-
Heat in an oven at 80 °C for 48 hours.
-
Cool and dissolve in acetonitrile to a final concentration of 0.5 mg/mL for analysis.
-
-
Control Sample: Dilute 1 mL of the stock solution with 1 mL of water and keep at room temperature.
-
Analysis:
-
Analyze all samples by HPLC-UV (e.g., C18 column, mobile phase gradient of water and acetonitrile, detection at 254 nm).
-
Compare the chromatograms of the stressed samples to the control. Calculate the percentage degradation and identify the relative retention times of any new peaks. The primary degradation product under acidic conditions is expected to be 4-(trifluoromethoxy)benzaldehyde.[3][4]
-
Data Summary Table (Hypothetical Results)
| Stress Condition | % Parent Compound Remaining | Major Degradant RRT | Identity of Degradant |
| Control (t=0) | 100% | - | - |
| 1 M HCl, 60°C, 24h | 35% | 0.85 | 4-(Trifluoromethoxy)benzaldehyde |
| 1 M NaOH, 60°C, 24h | 88% | 0.85 | 4-(Trifluoromethoxy)benzaldehyde |
| Solid, 80°C, 48h | 97% | - | Minor unspecified degradants |
Interpretation: The hypothetical data above illustrates that the compound is most sensitive to acid-catalyzed hydrolysis. Its stability in basic media is higher, and it shows good thermal stability in the solid state at 80°C.
Visualizing the Primary Degradation Pathway
The most common stability issue is hydrolysis. The following diagram illustrates this acid-catalyzed pathway.
Part 4: Recommended Handling and Storage
To maximize the shelf-life and ensure the purity of this compound, the following procedures are mandatory:
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This minimizes contact with atmospheric moisture and oxygen, preventing hydrolysis and potential oxidative degradation.
-
Temperature: Store in a refrigerator (2-8 °C). Low temperatures slow the rate of all potential degradation pathways. For long-term storage (>1 year), storage in a freezer (-20 °C) is recommended.
-
Light: Store in an amber vial or in a container protected from light to prevent photochemical reactions like E/Z isomerization.[9]
-
Contaminants: Ensure all containers and utensils used for handling are scrupulously clean and dry. Avoid any contact with acidic or basic contaminants. Use neutral glassware.
By adhering to these guidelines and understanding the chemical vulnerabilities of this compound, researchers can ensure the integrity of their starting material, leading to more reliable and reproducible experimental outcomes.
References
- CAMEO Chemicals - NOAA. (n.d.). Oximes.
- BYJU'S. (n.d.). Oximes.
- MDPI. (2021). Advances in the Development of Trifluoromethoxylation Reagents.
- Nature Chemistry. (2022).
- Royal Society of Chemistry. (2024). Oxime metathesis: tuneable and versatile chemistry for dynamic networks.
- Wikipedia. (n.d.). Oxime.
- ACS Publications. (2019). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews.
- PubMed. (2004). O-H bond dissociation enthalpies in oximes: order restored. Journal of the American Chemical Society.
- ChemicalBook. (n.d.). 4-(Trifluoromethyl)benzaldehyde synthesis.
- Synchem. (n.d.). 4-(Trifluoromethyl)benzaldehyde oxime.
- Dakenchem. (n.d.). Expert Insights: Applying 4-(Trifluoromethoxy)benzaldehyde in Your Synthesis.
- Freie Universität Berlin Refubium. (2024).
- Organic Chemistry Portal. (2021). Photocatalyzed Triplet Sensitization of Oximes Using Visible Light Provides a Route to Nonclassical Beckmann Rearrangement Products.
- BOC Sciences. (n.d.). (E)-4-(Trifluoromethoxy)benzaldehyde oxime.
- Organic Chemistry Portal. (2022). 2,2,2-Trifluoroacetaldehyde O-(Aryl)oxime: A Precursor of Trifluoroacetonitrile.
- PubMed Central (PMC). (2024).
- ResearchGate. (2024). Synthesis of α-Trifluoromethyl Ethanone Oximes via the Three-component Reaction of Aryl-substituted Ethylenes, tert-Butyl Nitrite, and the Langlois Reagent.
- INDOFINE Chemical Company. (n.d.). This compound | 150162-39-3.
- BOC Sciences. (n.d.). CAS 150162-39-3 Benzaldehyde,4-(trifluoromethoxy)-, oxime.
- Sigma-Aldrich. (n.d.). This compound | 150162-39-3.
- Chemsrc. (n.d.). 4-(Trifluoromethoxy)benzaldehyde | CAS#:659-28-9.
- PubMed Central (PMC). (2022). Unusually Chemoselective Photocyclization of 2-(Hydroxyimino)aldehydes to Cyclobutanol Oximes: Synthetic, Stereochemical, and Mechanistic Aspects.
- BenchChem. (n.d.). 2-(Trifluoromethyl)benzaldehyde oxime | 74467-00-8.
- TCI Chemicals. (n.d.). Development of Easy-to-handle and Useful Fluorine-introducing Reagents.
- BenchChem. (n.d.). 3-(Trifluoromethyl)
- PubMed Central (PMC). (2018).
- ResearchGate. (n.d.).
- Wikipedia. (n.d.). 4-Trifluoromethylbenzaldehyde.
- PubMed Central (PMC). (2022).
- Tokyo Chemical Industry Co., Ltd. (n.d.). 4-(Trifluoromethyl)benzaldehyde | 455-19-6.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-(Trifluoromethyl)benzaldehyde | 455-19-6.
- MDPI. (2023).
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- 4. Oxime - Wikipedia [en.wikipedia.org]
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- 9. Unusually Chemoselective Photocyclization of 2-(Hydroxyimino)aldehydes to Cyclobutanol Oximes: Synthetic, Stereochemical, and Mechanistic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. par.nsf.gov [par.nsf.gov]
avoiding Beckmann rearrangement during oxime reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize oximes in their synthetic pathways. Our goal is to provide you with in-depth, field-proven insights to help you navigate a common but critical challenge: the unintended Beckmann rearrangement. This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and design robust, self-validating experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the Beckmann rearrangement in the context of oxime chemistry.
Q1: What is the Beckmann rearrangement?
The Beckmann rearrangement is a chemical reaction that converts an oxime into an N-substituted amide.[1][2] This transformation is typically catalyzed by acid, which protonates the oxime's hydroxyl group, turning it into a good leaving group (water).[1][3] This departure initiates the migration of the alkyl or aryl group that is positioned anti (opposite) to the hydroxyl group, leading to the formation of a nitrilium ion intermediate, which is then hydrolyzed to the final amide product.[3]
Q2: What reaction conditions typically trigger the Beckmann rearrangement?
The primary triggers for the Beckmann rearrangement are acidic conditions and/or heat.[4][5] Strong Brønsted acids like sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and hydrochloric acid (HCl) are classic promoters.[2] Lewis acids and other reagents such as phosphorus pentachloride (PCl₅), thionyl chloride (SOCl₂), and even acidic surfaces like standard silica gel can also catalyze the reaction.[2][5] Elevated temperatures significantly accelerate the rearrangement, especially in the presence of an acid catalyst.[6][7]
Q3: How can I predict which group will migrate if my oxime rearranges?
The Beckmann rearrangement is stereospecific. The group that is anti-periplanar (on the opposite side) to the hydroxyl leaving group is the one that migrates.[2][8] However, under the acidic conditions that promote rearrangement, the E/Z isomers of the oxime can interconvert, potentially leading to a mixture of amide products.[3] In such cases, the migratory aptitude of the groups can influence the product ratio, with tertiary alkyl groups generally migrating faster than secondary, aryl, or primary alkyl groups.[3]
Q4: Are there alternatives to strong acids for promoting this reaction?
Yes, numerous reagents have been developed to promote the rearrangement under milder conditions. These include tosyl chloride, cyanuric chloride, and various phosphorus-based reagents like phenyl dichlorophosphate.[2][9] These reagents work by converting the hydroxyl group into a better leaving group without requiring strongly acidic media.[4][10]
Q5: My goal is to synthesize the oxime, not the amide. Why is this rearrangement a problem?
The rearrangement is a competing reaction pathway that consumes your desired oxime, reducing the yield and complicating purification. If the conditions for oxime formation (from a ketone/aldehyde and hydroxylamine) are too harsh (e.g., too acidic or too hot), the Beckmann rearrangement can occur in situ, leading to the direct formation of the amide as a significant byproduct.[11][12]
Troubleshooting Guide: Suppressing the Beckmann Rearrangement
This guide provides solutions to specific experimental problems.
Problem 1: High purity oxime is isolated, but it decomposes into an amide upon attempted purification.
-
Root Cause Analysis: This is a classic sign that your workup or purification conditions are too harsh. Standard silica gel is acidic and can catalyze the rearrangement, especially if residual acid from the reaction is present. Heating the compound on the column or during solvent evaporation can also provide the energy needed for rearrangement.
-
Preventative Strategy & Protocol:
-
Neutralize Rigorously: Before extraction, quench the reaction mixture and wash thoroughly with a mild base like saturated sodium bicarbonate (NaHCO₃) solution to remove all traces of acid catalyst.
-
Use Deactivated Silica Gel: Standard silica gel's acidity is a common culprit. Use silica gel that has been deactivated by treatment with a base.
-
Avoid Excessive Heat: Concentrate your fractions under reduced pressure at low temperatures (e.g., < 30-35 °C). Avoid using a heat gun on your flask.
-
dot
Caption: Troubleshooting workflow for post-reaction rearrangement.
Problem 2: The crude reaction mixture shows both the desired oxime and the rearranged amide.
-
Root Cause Analysis: The conditions used for the oximation itself are promoting the Beckmann rearrangement. This typically means the reaction is too acidic, the temperature is too high, or the reaction time is excessively long.
-
Preventative Strategy & Protocol: The key is to form the oxime under conditions that are not conducive to the subsequent rearrangement. This involves careful control of pH, temperature, and choice of catalyst.
-
Lower the Temperature: Many oximations proceed smoothly at room temperature or even 0 °C, albeit more slowly. Running the reaction at a lower temperature is the simplest way to disfavor the higher activation energy rearrangement pathway.[7]
-
Buffer the Reaction: The standard use of hydroxylamine hydrochloride (NH₂OH·HCl) releases HCl, lowering the pH. Adding a mild base like sodium acetate or pyridine can buffer the system, maintaining a weakly acidic pH (typically 4-5) that is optimal for oxime formation but not acidic enough to promote significant rearrangement.[13]
-
Explore Non-Acidic & Catalytic Methods: For particularly sensitive substrates, avoid traditional acid catalysis altogether. Several modern methods offer high yields of oximes under neutral or even basic conditions.
-
Table 1: Comparison of Oximation Conditions
| Method | Reagent/Catalyst | Solvent | Temp. (°C) | Pros | Cons / Rearrangement Risk |
| Classical Buffered | NH₂OH·HCl, Sodium Acetate | Ethanol/Water | 25 - 80 | Inexpensive, widely applicable. | Moderate risk with sensitive substrates or high heat. |
| Mild Acid Catalysis | NH₂OH·HCl, Natural Acids (e.g., Oxalic Acid) | Acetonitrile | Reflux | Avoids strong mineral acids. | Still acidic; heat can trigger rearrangement. |
| Neutral (Grindstone) | NH₂OH·HCl, Bi₂O₃ | Solvent-free | 25 | Environmentally friendly, rapid, high yield.[11] | Requires solid-state grinding; may not be suitable for all scales. |
| Mild Lewis Acid | NH₂OH·HCl, ZnO | Solvent-free | 80 | Effective and solventless.[12] | Higher temperatures can still pose a risk of rearrangement.[11] |
| Cyanuric Chloride (TCT) | Ketone/Aldehyde, NH₂OH·HCl, TCT, DMF | DMF | 25 | Very mild, high yield, avoids strong acid entirely.[14][15] | Stoichiometric use of TCT, requires aqueous workup to remove byproducts.[14] |
Detailed Experimental Protocols
Protocol 1: Buffered Oximation for Sensitive Substrates
This protocol is designed to maximize oxime yield while minimizing the risk of in situ rearrangement by maintaining a controlled pH.
-
Reagent Preparation: In a round-bottom flask, dissolve the starting ketone or aldehyde (1.0 eq) in ethanol (5-10 mL per gram of substrate).
-
Addition of Oximation Reagents: Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.2 eq) and sodium acetate (CH₃COONa, 1.5 eq) to the solution.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). For less reactive ketones, gentle heating (40-50 °C) may be required, but this should be approached with caution.
-
Workup: Once the starting material is consumed, pour the reaction mixture into cold water. If the oxime precipitates, it can be collected by filtration. If it remains in solution, extract with a suitable organic solvent (e.g., ethyl acetate).
-
Washing: Wash the organic layer sequentially with water and then saturated sodium bicarbonate solution to ensure all acids are neutralized. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo at low temperature.
Protocol 2: Purification Using Deactivated Silica Gel
-
Preparation of Deactivated Silica: Prepare a slurry of silica gel in the desired eluent (e.g., 9:1 Hexanes:Ethyl Acetate). Add triethylamine (Et₃N) to the slurry, equivalent to 1% of the silica gel's weight (e.g., 1 g Et₃N for 100 g silica). Stir for 5 minutes.
-
Column Packing: Pack a chromatography column with the deactivated silica slurry.
-
Chromatography: Load your crude oxime onto the column and elute with your solvent system as normal. The basic triethylamine will remain bound to the acidic sites on the silica, preventing it from catalyzing the Beckmann rearrangement of your product.
dot
Caption: Desired Oximation vs. Undesired Beckmann Rearrangement.
References
-
Beckmann Rearrangement. Chemistry Steps. [Link]
-
Beckmann Rearrangement: Mechanism, Steps & Uses Explained. Vedantu. [Link]
-
Beckmann Rearrangement. Master Organic Chemistry. [Link]
-
Beckmann rearrangement. Wikipedia. [Link]
-
Beckmann Rearrangement. Organic Chemistry Portal. [Link]
-
Beckmann rearrangement catalysis: a review of recent advances. RSC Publishing. [Link]
-
The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond”. ACS Publications. [Link]
-
Influence of the reaction temperature on Beckmann rearrangement of benzophenone oxime. ResearchGate. [Link]
-
Oximes. BYJU'S. [Link]
-
Green Approach for Synthesis of Oximes by Using Natural Acids. International Journal of Research and Analysis in Science and Technology. [Link]
-
Oxime. Wikipedia. [Link]
-
A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. PubMed Central (PMC). [Link]
-
Oxime synthesis by condensation or oxidation. Organic Chemistry Portal. [Link]
-
Study on the Application of Beckmann Rearrangement in the Synthesis of Amides from Oximes. SciSpace. [Link]
-
Solvent effects in the liquid phase Beckmann rearrangement of 4-hydroxyacetophenone oxime over H-Beta catalyst. ResearchGate. [Link]
-
Hydrolytic Stability of Hydrazones and Oximes. ResearchGate. [Link]
-
Temperature effect on oximation‐Beckmann rearrangement. ResearchGate. [Link]
-
Kinetic study on the effect of solvent in 'vapor-phase' Beckmann rearrangement of cyclohexanone oxime on silicalite-1. ResearchGate. [Link]
-
Beckmann Rearrangement of Ketoximes Induced by Phenyl Dichlorophosphate at Ambient Temperature. PubMed Central (PMC). [Link]
-
Beckmann Rearrangement of Oximes under Very Mild Conditions. ACS Publications. [Link]
-
Beckmann Rearrangement of Oximes under Very Mild Conditions. Audrey Yun Li. [Link]
-
Hydrolytic Stability of Hydrazones and Oximes. PubMed Central (PMC). [Link]
-
Hydrolytic Stability of Hydrazones and Oximes. SciSpace. [Link]
-
New Organocatalyst Scaffolds with High Activity in Promoting Hydrazone and Oxime Formation at Neutral pH. ACS Publications. [Link]
- Preparation of oxime.
-
Formation of oximes and hydrazones. Khan Academy. [Link]
-
Beckmann rearrangement of oximes under very mild conditions. PubMed. [Link]
-
Oxime radicals: generation, properties and application in organic synthesis. PubMed Central (PMC). [Link]
-
Hydrolytic Stability of Hydrazones and Oximes. Raines Lab. [Link]
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Technical Support Center: Characterization of Fluorinated Oximes
Welcome to the technical support center for the characterization of fluorinated oximes. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges presented by these fascinating but often complex molecules. The introduction of fluorine into an oxime structure dramatically alters its physicochemical properties, leading to a host of analytical hurdles. This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions (FAQs) to help you overcome these obstacles and achieve accurate, reproducible results.
The Unique Challenge of Fluorinated Oximes
Fluorine's high electronegativity and small size impart significant changes to a molecule's reactivity, stability, and spectral properties. In oximes, this translates to challenges in purification, potential for isomerization, and complex spectral interpretations. This guide will break down these challenges into manageable, solvable problems.
Core Challenges Overview
Here is a summary of the common difficulties encountered during the characterization of fluorinated oximes:
| Challenge Area | Specific Issues Encountered |
| Isomerization & Stability | - E/Z isomer interconversion, often catalyzed by solvents or temperature.[1][2] - Thermal decomposition, especially under GC-MS conditions.[3] - Hydration in the presence of water.[3] |
| NMR Spectroscopy | - Complex splitting patterns due to 1H-19F and 13C-19F couplings. - Broad chemical shift range for 19F NMR, requiring careful referencing.[4][5][6] - Difficulty in distinguishing between E/Z isomers. |
| Mass Spectrometry | - Fragmentation patterns that may not yield a clear molecular ion. - In-source decomposition leading to misleading fragments (e.g., nitrile formation).[7] |
| Chromatography & Purification | - Co-elution of E/Z isomers. - Difficulty in removing starting materials and byproducts. - On-column decomposition. |
| Elemental Analysis | - Incomplete combustion of highly fluorinated compounds. - Formation of stable metal fluorides that can interfere with detection.[8][9][10] |
Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address the problems you are most likely to encounter.
Section 1: Isomerization and Stability Issues
FAQ 1: My 1H and 19F NMR spectra show more signals than expected for my fluorinated oxime. What is happening?
Answer: You are likely observing a mixture of E/Z stereoisomers.[1][2] The C=N double bond of an oxime is stereogenic, and the barrier to interconversion can be high enough to allow for the isolation and observation of both isomers at room temperature.[11][12] Fluorination can influence the relative stability and interconversion rate of these isomers. Additionally, in some cases, you might be observing hydration products, especially if your solvent (like DMSO-d6) contains traces of water.[3]
Troubleshooting Protocol:
-
Variable Temperature (VT) NMR: Acquire NMR spectra at different temperatures. If the signal ratios change with temperature, it's a strong indication of an equilibrium between isomers. At higher temperatures, you might see coalescence of the signals as the rate of interconversion increases.
-
Solvent Study: Rerun the NMR in a different, aprotic, and scrupulously dry solvent (e.g., anhydrous CDCl₃ or C₆D₆). This can help determine if the solvent is participating in the isomerization or hydration.
-
2D NMR Spectroscopy: Use 2D NMR techniques like NOESY or ROESY. For E/Z isomers, you would expect to see through-space correlations (NOEs/ROEs) between the oxime hydroxyl proton and the substituents on the carbon of the C=N bond, which will differ for each isomer.
-
Re-purification: Attempt to separate the isomers using careful column chromatography or recrystallization.[1] However, be aware that the isomers might interconvert on the stationary phase.
Diagram: E/Z Isomerization of a Fluorinated Oxime
Caption: E/Z isomerization pathway for fluorinated oximes.
FAQ 2: My fluorinated oxime appears to decompose during GC-MS analysis, showing a peak corresponding to a nitrile. How can I confirm the structure of my product?
Answer: This is a common issue. Fluorinated oximes, particularly aldoximes, can undergo thermal decomposition in the hot injector port of a gas chromatograph, eliminating water to form the corresponding nitrile.[3][7] This is a classic thermal elimination reaction that can be exacerbated by the presence of acidic sites on the GC liner.
Troubleshooting Protocol:
-
Lower the Injector Temperature: As a first step, try lowering the injector temperature in increments of 20-30 °C.[7] This can often reduce or eliminate the thermal decomposition.
-
Use a Different Ionization Technique: If available, analyze your sample using a "softer" ionization method that doesn't require high temperatures, such as:
-
Electrospray Ionization (ESI-MS): This is performed on a solution of your sample and is a very gentle ionization method.
-
Chemical Ionization (CI-MS): This uses a reagent gas to ionize the analyte, which is a much lower-energy process than electron impact (EI).
-
-
Confirm by NMR: NMR spectroscopy is the most reliable method for confirming the structure of your oxime, as it is a non-destructive technique performed at room temperature.[7]
-
Derivatization: If you must use GC-MS, consider derivatizing the oxime hydroxyl group (e.g., by silylation with BSTFA) to form a more thermally stable derivative.
Section 2: NMR Spectroscopy Challenges
FAQ 3: The 1H and 13C NMR spectra of my fluorinated oxime are very complex and difficult to interpret. How can I simplify the analysis?
Answer: The complexity arises from spin-spin coupling between the fluorine nuclei and the proton and carbon nuclei (nJHF and nJCF). These couplings can occur over several bonds, leading to complex multiplets.[13][14]
Troubleshooting Protocol:
-
19F NMR: Always acquire a 19F NMR spectrum.[5] It is a highly sensitive nucleus with 100% natural abundance and a wide chemical shift range, which often provides a clean, well-resolved spectrum.[4][5] Trifluorotoluene can be used as a reference.[5]
-
1H{19F} Decoupling: If your spectrometer is capable, perform a proton NMR experiment with fluorine decoupling. This will collapse the H-F couplings, simplifying the proton spectrum to a more familiar H-H coupling pattern.
-
2D Correlation Spectroscopy: Utilize 2D NMR experiments to map out the connectivity of your molecule.
-
1H-13C HSQC: Correlates directly bonded protons and carbons.
-
1H-13C HMBC: Shows correlations between protons and carbons over 2-3 bonds.
-
1H-19F HOESY: Similar to NOESY, this experiment shows through-space correlations and can also reveal through-bond couplings.
-
19F-13C HSQC/HMBC: These less common but powerful experiments can directly map the connectivity between fluorine and carbon atoms.[13]
-
Diagram: NMR Troubleshooting Workflow
Caption: A logical workflow for tackling complex NMR spectra.
Section 3: Purification and Analysis
FAQ 4: I am having trouble purifying my fluorinated oxime by column chromatography. It seems to co-elute with impurities or decompose. What can I do?
Answer: The polarity of fluorinated oximes can be tricky to predict, and their stability on silica or alumina can be an issue. The presence of E/Z isomers can also lead to band broadening or the appearance of multiple, poorly resolved spots on TLC.[1]
Troubleshooting Protocol:
-
Alternative Stationary Phases: If you suspect decomposition on silica gel, try a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like C18 (reverse-phase chromatography).
-
Solid-Phase Extraction (SPE): For rapid purification, SPE cartridges can be very effective.[15] For example, a C18 Sep-Pak cartridge can be used to separate the more hydrophobic fluorinated oxime from more polar impurities.[15]
-
Recrystallization: If your compound is a solid, recrystallization is often the best method for obtaining highly pure material. Experiment with a range of solvent systems.
-
HPLC Purification: For challenging separations, High-Performance Liquid Chromatography (HPLC) is the method of choice.[15] It offers superior resolution and a wide variety of stationary and mobile phases.
FAQ 5: My elemental analysis results for fluorine are consistently low. What could be the cause?
Answer: Obtaining accurate fluorine content by combustion analysis is notoriously difficult.[8][9] Highly fluorinated organic compounds can be resistant to complete combustion. Furthermore, the resulting hydrogen fluoride (HF) can react with the combustion tube (if made of quartz) or form stable and non-volatile metal fluorides with inorganic components of the sample or the combustion apparatus.[10]
Troubleshooting Protocol:
-
Use a Specialized Method: Standard combustion analysis may not be sufficient. Methods specifically designed for fluorine-containing compounds are necessary. These often involve:
-
Consult Your Analytical Service: Discuss the nature of your sample with the analytical laboratory. They may have specific protocols or additives (e.g., tungsten(VI) oxide) that they can use to aid in the complete combustion of fluorinated samples.
-
High-Resolution Mass Spectrometry (HRMS): As an alternative to elemental analysis, obtaining a high-resolution mass spectrum can provide a very accurate molecular formula, which can confirm the number of fluorine atoms in your molecule.
References
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Boltacheva, E. V., et al. (2022). Oximes of fluoroalkyl-containing 1,3-diketones: specific features of synthesis, analysis, and thermal stability. Russian Chemical Bulletin, 71(7), 1465–1478. [Link]
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Yoe, J. H., Salsbury, J. M., & Cole, J. W. (n.d.). Determination of Fluorine in Fluoro-Organic Compounds. DTIC. [Link]
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M. Farooq. (2021). Fluorine detection in organic compounds. Chemistry Stack Exchange. [Link]
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Helariutta, M., et al. (2019). Efficient cartridge purification for producing high molar activity [18F]fluoro-glycoconjugates via oxime formation. Nuclear Medicine and Biology, 68-69, 1-9. [Link]
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Lin, B., et al. (2022). 2,2,2-Trifluoroacetaldehyde O-(Aryl)oxime: A Precursor of Trifluoroacetonitrile. Organic Letters, 24(11), 2055–2058. [Link]
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Voloshina, M. N., et al. (2020). Synthesis of β-trifluoromethyl-β-hydroxy-benzyl-O-oximes 10–12 from β-keto-benzyl-O-oximes 4–6. ResearchGate. [Link]
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Throckmorton, P. E. (1949). Determination of fluorine in organic compounds: Microcombustion method. Industrial & Engineering Chemistry Analytical Edition, 21(5), 467-468. [Link]
-
Li, Z., et al. (2019). Synthesis of α-trifluoromethyl ethanone oximes via the three-component reaction of aryl-substituted ethylenes, tert-butyl nitrite, and the Langlois reagent. Organic Chemistry Frontiers, 6(10), 1569-1573. [Link]
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Zhang, W., et al. (2017). Trichloroisocyanuric Acid Promoted Cascade Cyclization/Trifluoromethylation of Allylic Oximes: Synthesis of Trifluoromethylated Isoxazolines. Organic Letters, 19(2), 376–379. [Link]
-
Venkateswarlu, P. (1983). Evaluation of analytical methods for fluorine in biological and related materials. Journal of Dental Research, 62(6), 741-747. [Link]
-
Throckmorton, P. E. (1949). Determination of Fluorine in Organic Compounds. Microcombustion Method. Analytical Chemistry, 21(5), 467-468. [Link]
-
Li, Z., et al. (2019). Synthesis of α-Trifluoromethyl Ethanone Oximes via the Three-component Reaction of Aryl-substituted Ethylenes, tert-Butyl Nitrite, and the Langlois Reagent. Request PDF. [Link]
-
Akondi, S., et al. (2021). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Molecules, 26(17), 5179. [Link]
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Chay, S. C., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications, 13(1), 1739. [Link]
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Akondi, S., et al. (2021). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. PMC. [Link]
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Unsubstituted Oximes as Potential Therapeutic Agents. (n.d.). ResearchGate. [Link]
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Gerig, J. T. (n.d.). Fluorine NMR. [Link]
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Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy. [Link]
-
Ron. (2015). cis trans isomerism - Why are oxime geometrical isomers stable? Chemistry Stack Exchange. [Link]
-
Safonov, A. A., et al. (2022). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. Molecules, 27(19), 6523. [Link]
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Kumar, A. (2020). PART 11: FLUORINE NMR SPECTROSCOPY FOR CSIR NET/GATE IIT JAM. YouTube. [Link]
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Zorbaz, T., et al. (2022). FLUORINATED AND CHLORINATED PYRIDINIUM OXIMES REACTIVATING CHOLINESTERASES INHIBITED BY NERVE AGENTS. [Link]
-
Gauthama, B. U. (2015). How can I remove nitrile impurities from the oxime? ResearchGate. [Link]
-
Chay, S. C., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. PMC. [Link]
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Selva, A. (n.d.). ChemInform Abstract: Mass Spectrometry of Hydroxylamines, Oximes and Hydroxamic Acids. Request PDF. [Link]
-
Höfner, G., & Wanner, K. T. (2019). Screening oxime libraries by means of mass spectrometry (MS) binding assays: Identification of new highly potent inhibitors to optimized inhibitors γ-aminobutyric acid transporter 1. Bioorganic & Medicinal Chemistry, 27(7), 1232-1245. [Link]
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Journal of Medicinal Chemistry. (2026). ACS Publications. [Link]
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Zhang, Y., et al. (2021). Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO2F2). PMC. [Link]
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Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
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Mondal, S., & Biswas, R. (2018). Dynamic Mechanism of a Fluorinated Oxime Reactivator Unbinding from AChE Gorge in Polarizable Water. The Journal of Physical Chemistry B, 122(14), 3876–3888. [Link]
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Chinese Academy of Sciences. (2020). Fluorine Enables Separation-free "Chiral Chromatographic Analysis". [Link]
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MDPI. (n.d.). Special Issue : Advances in Modern Fluorine Chemistry. [Link]
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Jadhav, R. D., et al. (2020). An efficient one pot synthesis of oxime by classical method. ResearchGate. [Link]
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Azua, A., et al. (2022). Novel non-target analysis of fluorine compounds using ICPMS/MS and HPLC-ICPMS/MS. Journal of Analytical Atomic Spectrometry, 37(1), 125-131. [Link]
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MySkinRecipes. (n.d.). MySkinRecipes. [Link]
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removal of unreacted hydroxylamine from oxime synthesis
A Guide to the Effective Removal of Unreacted Hydroxylamine
As a Senior Application Scientist, this guide is designed to provide you with robust, field-tested strategies and in-depth troubleshooting for a critical, yet often overlooked, step in oxime synthesis: the removal of unreacted hydroxylamine. Excess hydroxylamine can compromise the purity of your final product, interfere with downstream applications, and poses significant safety and regulatory concerns, as it is recognized as a potential genotoxic impurity (GTI).[1][2] This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions for a successful purification.
Frequently Asked Questions (FAQs): Core Principles & Troubleshooting
Q1: Why is removing residual hydroxylamine so critical?
A1: Complete removal of unreacted hydroxylamine is paramount for three primary reasons:
-
Product Purity & Stability: Hydroxylamine is a reactive nucleophile and reducing agent. Its presence can lead to side reactions over time, degrading your purified oxime or interfering with subsequent synthetic steps.
-
Analytical Interference: Residual hydroxylamine can complicate the analysis of your final product, particularly in techniques like NMR or mass spectrometry, leading to confusing spectra and inaccurate purity assessments.
-
Safety and Regulatory Compliance: Free hydroxylamine is unstable, potentially explosive when heated, and is an irritant.[3] In the pharmaceutical industry, hydroxylamine is considered a potential genotoxic impurity (GTI), and its levels in active pharmaceutical ingredients (APIs) must be strictly controlled to trace levels (e.g., parts per million).[1][2][4]
Q2: How can I detect the presence of unreacted hydroxylamine in my reaction mixture or purified product?
A2: Before choosing a removal strategy, you must confirm the presence of the impurity. Several methods are available:
-
Thin-Layer Chromatography (TLC): This is the quickest and most common method for monitoring reaction progress.[5] Hydroxylamine hydrochloride is highly polar and will typically remain at the baseline (Rf ≈ 0) in most organic solvent systems. A co-spotted plate of your starting material and the reaction mixture will show the disappearance of the carbonyl compound and the appearance of the oxime product, but the baseline spot corresponding to hydroxylamine may persist.
-
Gas Chromatography (GC): For quantitative analysis of trace amounts, GC is a highly effective method.[1][2][6] Hydroxylamine is often derivatized before analysis, for example, by reacting it with acetone or cyclohexanone to form the corresponding oxime, which is more volatile and chromatographically stable.[1][2][4][6]
-
Spectrophotometry: Colorimetric methods can be used for quantification. One approach involves the oxidation of hydroxylamine to nitrite, which is then used in a diazotization-coupling reaction to form a colored azo dye, whose absorbance can be measured.[7]
Q3: My oxime is a solid that precipitates from the reaction. Is simple filtration enough for purification?
A3: Not always. While direct precipitation or crystallization is an excellent primary purification step, hydroxylamine salts can be trapped within the crystal lattice of your product.[5] It is crucial to wash the filtered solid thoroughly with cold water to dissolve and remove any water-soluble impurities like hydroxylamine hydrochloride or other inorganic salts.[5] For high-purity applications, re-crystallization from an appropriate solvent is highly recommended.
Q4: I've performed an aqueous wash, but I suspect hydroxylamine is still present. What went wrong?
A4: This is a common issue that usually points to one of two causes:
-
Incorrect pH: Hydroxylamine (NH₂OH) is a weak base. If you are using its salt form (e.g., NH₂OH·HCl), it is highly water-soluble. However, if the aqueous phase is made too basic, you can generate the free base, which has some solubility in organic solvents. Conversely, if your oxime has a basic functional group, acid washing could cause it to partition into the aqueous layer.
-
Insufficient Washing: A single wash may not be enough. Multiple extractions with smaller volumes of aqueous solution are more effective at removing impurities than a single extraction with a large volume.
Troubleshooting Step: After your standard workup, perform an additional wash on your organic layer with a dilute acid solution (e.g., 1M HCl). This ensures any free hydroxylamine is protonated to its highly water-soluble salt form, facilitating its removal into the aqueous phase.[8]
Core Removal Strategies: A Comparative Overview
Choosing the right purification strategy depends on the physical and chemical properties of your oxime product. The following table summarizes the most common methods.
| Method | Principle | Best Suited For | Advantages | Disadvantages |
| Aqueous Extraction | Partitions water-soluble hydroxylamine salts away from the less polar, organic-soluble oxime. | Water-insoluble, organic-soluble oximes (liquids or solids). | Simple, scalable, and uses common lab reagents. | Ineffective for water-soluble oximes; can lead to emulsions. |
| Chemical Quenching | Converts excess hydroxylamine into a new, easily removable compound (e.g., acetoxime). | Reactions where the oxime product is difficult to separate from hydroxylamine by extraction. | Fast and highly effective at destroying hydroxylamine. | Introduces a new impurity (the quencher's oxime) that must be removed. |
| Crystallization | Exploits differences in solubility between the oxime product and hydroxylamine salts. | Solid oximes that are poorly soluble in the reaction solvent upon cooling or addition of an anti-solvent. | Can provide very high purity in a single step. | Potential for impurities to be occluded in the crystal lattice; yield loss in mother liquor. |
| Column Chromatography | Separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel). | Small-scale reactions or when other methods fail; purification of non-crystalline oils. | High resolving power for complex mixtures. | Time-consuming, requires large solvent volumes, not ideal for large-scale production. |
Workflow & Decision Guide
The following diagram provides a logical decision-making workflow for selecting the appropriate purification strategy based on your product's characteristics.
Caption: Decision tree for selecting a hydroxylamine removal strategy.
Detailed Experimental Protocols
Protocol 1: Standard Aqueous Extraction for Water-Insoluble Oximes
This protocol describes a robust workup procedure for removing hydroxylamine hydrochloride from a reaction mixture where the oxime product is soluble in a water-immiscible organic solvent.
Causality: The principle is liquid-liquid extraction. Hydroxylamine hydrochloride (NH₂OH·HCl) is an ionic salt with extremely high solubility in water and negligible solubility in common organic solvents like ethyl acetate or dichloromethane. The typically less polar oxime product will preferentially remain in the organic phase.[9]
Workflow Diagram:
Sources
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Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of 4-(Trifluoromethoxy)benzaldehyde Oxime
For researchers, scientists, and drug development professionals, the accurate determination of purity for novel chemical entities is a cornerstone of reliable and reproducible research. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of 4-(trifluoromethoxy)benzaldehyde oxime, a key intermediate in medicinal chemistry. We will explore the nuances of a robust HPLC method, compare its performance to Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC), and provide detailed experimental protocols to support your analytical workflows.
The Critical Role of Purity in Drug Discovery
This compound is a versatile building block in the synthesis of various pharmaceutical candidates. The trifluoromethoxy group imparts unique properties such as increased metabolic stability and enhanced membrane permeability. However, impurities arising from the synthesis, such as the starting aldehyde or side-reaction products, can significantly impact the downstream reactions and the pharmacological profile of the final compound. Therefore, a validated, high-resolution analytical method is paramount for ensuring the quality and integrity of this crucial intermediate.
Recommended Method: Reverse-Phase HPLC
Reverse-phase HPLC (RP-HPLC) is the workhorse for purity assessment of moderately polar, non-volatile organic molecules like this compound.[1][2] The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase.[3]
Principle of Separation
In this proposed method, the non-polar trifluoromethoxy-substituted aromatic ring of the oxime will have a strong affinity for the C18 stationary phase. By gradually increasing the proportion of the organic solvent (acetonitrile) in the mobile phase, we can elute the compound from the column. More polar impurities, such as any unreacted 4-(trifluoromethoxy)benzaldehyde, will have less affinity for the stationary phase and thus elute earlier. This differential retention allows for the separation and quantification of the main component and its impurities.
Experimental Protocol: HPLC Purity of this compound
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
Materials:
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 30% B
-
18.1-25 min: 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of acetonitrile to obtain a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with acetonitrile.
-
Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Analysis: The purity of the sample is calculated based on the area percent of the main peak in the chromatogram.
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Workflow for HPLC Analysis
Caption: Workflow for HPLC purity analysis of this compound.
Comparative Analysis: HPLC vs. Alternatives
While HPLC is a robust and widely used technique, other chromatographic methods offer distinct advantages in certain scenarios. Here, we compare our HPLC method with Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC).
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent development in liquid chromatography that utilizes smaller particle size columns (typically <2 µm) and higher operating pressures (up to 15,000 psi) compared to traditional HPLC.[4][5][6]
Key Advantages over HPLC:
-
Faster Analysis: The smaller particle size leads to significantly shorter run times, often reducing analysis time by a factor of 3 to 10.[7][8]
-
Improved Resolution and Sensitivity: UPLC systems provide sharper and narrower peaks, leading to better separation of closely eluting impurities and higher sensitivity.[4][8]
-
Reduced Solvent Consumption: The lower flow rates and shorter run times result in a significant reduction in solvent usage, making it a more environmentally friendly and cost-effective option.[4][5]
Considerations:
-
Higher Initial Cost: UPLC systems have a higher initial capital cost compared to HPLC systems.
-
Method Transfer: Transferring an existing HPLC method to a UPLC system requires careful optimization and validation.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds.[9] For oximes, GC analysis has been successfully applied, often with derivatization to improve stability and chromatographic behavior.[10][11]
Applicability to this compound: This compound is likely amenable to GC analysis. However, its relatively high molecular weight and polarity might necessitate higher inlet temperatures, which could potentially lead to thermal degradation. Derivatization, such as silylation, could be employed to increase volatility and thermal stability.[10][12]
Hypothetical GC-FID Protocol:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Inlet Temperature: 250 °C
-
Oven Program: 100 °C (hold 1 min), then ramp to 280 °C at 15 °C/min, hold for 5 min
-
Carrier Gas: Helium, constant flow 1.2 mL/min
-
Detector: Flame Ionization Detector (FID) at 300 °C
-
Injection: Split mode (20:1)
Performance Comparison
| Feature | HPLC | UPLC | GC-FID |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase.[2] | Same as HPLC, but with smaller particles and higher pressure.[4][7] | Partitioning of a volatile analyte between a gaseous mobile phase and a stationary phase.[9] |
| Applicability | Highly suitable for non-volatile compounds.[2] | Highly suitable, offers enhanced performance over HPLC.[5] | Suitable for volatile and thermally stable compounds; may require derivatization.[10] |
| Analysis Time | ~25 minutes | ~5-10 minutes[6][8] | ~15 minutes |
| Resolution | Good | Excellent | Good to Excellent |
| Sensitivity | Good | Excellent[4][8] | Very Good (with FID) |
| Solvent Consumption | High | Low[5] | Very Low |
| Sample Throughput | Moderate | High | Moderate |
| Potential Issues | Broader peaks compared to UPLC. | Higher backpressure, potential for column clogging. | Thermal degradation of the analyte, need for derivatization. |
Workflow for GC Analysis
Caption: General workflow for GC-FID analysis of an organic compound.
Conclusion and Recommendations
For the routine purity analysis of this compound, the developed Reverse-Phase HPLC method provides a reliable, robust, and accurate solution. It offers a good balance of performance, cost-effectiveness, and accessibility in most analytical laboratories.
-
For high-throughput environments where speed and sensitivity are paramount, transitioning to a UPLC method would be highly beneficial. The significant reduction in analysis time and solvent consumption can lead to substantial gains in laboratory productivity and operational costs.[4][5]
-
Gas Chromatography presents a viable alternative, particularly if the laboratory is more equipped for GC analysis. However, the potential for thermal degradation and the likely need for a derivatization step add complexity to the workflow.
Ultimately, the choice of analytical technique will depend on the specific requirements of the laboratory, including sample throughput, sensitivity needs, and available instrumentation. This guide provides the foundational knowledge and comparative data to make an informed decision for ensuring the quality of your synthesized compounds.
References
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- WebofPharma. (2025, December 30). HPLC vs. UPLC.
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- PubMed. (n.d.). Improved GC/MS analysis of opiates with use of oxime-TMS derivatives.
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- BOC Sciences. (n.d.). CAS 150162-39-3 Benzaldehyde,4-(trifluoromethoxy)-, oxime.
- Sigma-Aldrich. (n.d.). This compound | 150162-39-3.
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- INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. (n.d.).
- PubMed. (n.d.). Reverse-phase HPLC analysis and purification of small molecules.
- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
- ACS Publications. (n.d.). Improved Hydroxylamine Method for the Determination of Aldehydes and Ketones. Displacement of Oxime Equilibria by Means of Pyridine | Journal of the American Chemical Society.
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- INDOFINE Chemical Company. (n.d.). This compound | 150162-39-3.
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A Senior Application Scientist's Guide: 4-(trifluoromethoxy)benzaldehyde oxime vs. 4-(trifluoromethyl)benzaldehyde oxime
In the landscape of medicinal chemistry and drug development, the strategic incorporation of fluorinated functional groups is a cornerstone of modern molecular design. Among the most impactful are the trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups. While structurally similar, the subtle insertion of an oxygen atom imparts profoundly different physicochemical properties, influencing everything from target binding to metabolic stability. This guide provides an in-depth comparison of two valuable synthetic building blocks: 4-(trifluoromethoxy)benzaldehyde oxime and 4-(trifluoromethyl)benzaldehyde oxime , offering researchers the critical insights needed to select the appropriate tool for their synthetic and therapeutic goals.
At a Glance: Structural and Physicochemical Distinctions
The fundamental difference between these two molecules lies in the para-substituent on the benzaldehyde ring. This distinction, an ether linkage in one and a direct carbon-carbon bond in the other, dictates their electronic, lipophilic, and steric profiles.
Caption: Chemical structures of the two compared oximes.
A summary of their core properties reveals the nuanced yet significant impact of the oxygen atom.
| Property | This compound | 4-(trifluoromethyl)benzaldehyde oxime | Rationale & Implication |
| Molecular Formula | C₈H₆F₃NO₂[][2] | C₈H₆F₃NO[3] | The additional oxygen atom increases the molecular weight. |
| Molecular Weight | 205.13 g/mol [][2] | 189.14 g/mol [3] | A consideration for formulation and dose calculations. |
| Hansch π Parameter | +1.04 (-OCF₃)[4][5] | +0.88 (-CF₃)[4][6] | The -OCF₃ group is more lipophilic, which can enhance membrane permeability but may also increase non-specific binding or reduce solubility. |
| Electronic Effect | Strong -I, Weak +M | Strong -I, Weak -M[7] | Both are potent electron-withdrawing groups. The -OCF₃ group's oxygen can participate in weak resonance donation, but its inductive pull dominates. The -OCF₃ group often exerts a superior long-range electron-withdrawing effect compared to -CF₃.[8][9] |
Deep Dive: A Comparative Analysis
Electronic Effects and Reactivity
Both the -CF₃ and -OCF₃ groups are powerfully electron-withdrawing due to the high electronegativity of fluorine atoms. This property is critical as it significantly modulates the reactivity of the aromatic ring and its substituents.
-
Inductive Effect (-I): Both groups exert a strong inductive electron-withdrawing effect, pulling electron density away from the benzene ring through the sigma bonds. This deactivates the ring towards electrophilic aromatic substitution but, more importantly in this context, increases the electrophilicity of the aldehyde carbon in the precursor molecules.
-
Resonance Effect: Herein lies a key difference. The -CF₃ group has a weak electron-withdrawing resonance effect (-M). In contrast, the lone pairs on the oxygen atom of the -OCF₃ group allow for a weak π-donating resonance effect (+M), although this is significantly outweighed by its powerful inductive pull.[7] Despite this, the trifluoromethoxy group is considered superior to the trifluoromethyl group in its ability to promote deprotonation at an ortho position, indicating a potent overall electron-withdrawing character that can be transmitted over longer distances.[8][9]
This enhanced electron-withdrawing nature means that 4-(trifluoromethoxy)benzaldehyde is generally more reactive towards nucleophiles, such as hydroxylamine, than 4-(trifluoromethyl)benzaldehyde .[10][11][12] The increased partial positive charge on the carbonyl carbon facilitates nucleophilic attack, potentially leading to faster reaction times for oxime formation.
Caption: Electronic effects of -OCF₃ and -CF₃ groups.
Lipophilicity and Pharmacokinetics
In drug design, lipophilicity is a double-edged sword. It is essential for crossing biological membranes but can also lead to poor solubility and increased metabolic turnover. The ability to fine-tune this property is therefore invaluable.
-
4-(trifluoromethyl)benzaldehyde oxime: The -CF₃ group significantly increases lipophilicity compared to a methyl or hydrogen substituent.[4][6] It is a well-established strategy for enhancing membrane permeability.
-
This compound: The -OCF₃ group is one of the most lipophilic substituents used in medicinal chemistry, with a Hansch π parameter of +1.04, exceeding that of the -CF₃ group (+0.88).[4][5] This makes it an exceptionally powerful tool for boosting a molecule's ability to penetrate cells and tissues.[7][13]
The choice between these two depends on the specific goals. If a substantial increase in lipophilicity is required to cross a challenging barrier like the blood-brain barrier, the -OCF₃ moiety may be preferred. However, if a more moderate increase is sufficient, the -CF₃ group provides a less drastic modification.[14]
Metabolic Stability
A major challenge in drug development is preventing the rapid breakdown of a compound by metabolic enzymes, primarily Cytochrome P450s. Fluorinated groups offer a robust solution.
-
Blocking Metabolic Hotspots: The carbon-fluorine bond is one of the strongest in organic chemistry, making both -CF₃ and -OCF₃ groups highly resistant to enzymatic oxidation.[4][6] They are often used to replace metabolically vulnerable groups, such as a methyl group, thereby blocking a key site of metabolism and increasing the drug's half-life.[15]
-
-OCF₃ vs. -OCH₃: The trifluoromethoxy group offers a distinct advantage over its non-fluorinated analog, the methoxy group (-OCH₃). The -OCH₃ group is susceptible to oxidative O-demethylation by CYP450 enzymes. The strong electron-withdrawing effect of the fluorine atoms in the -OCF₃ group decreases the electron density on the oxygen atom, making it far less prone to this metabolic pathway.[4][6]
Both oximes provide a scaffold with enhanced metabolic stability. The -OCF₃ derivative, however, offers superior protection against metabolic pathways specifically targeting ether linkages.
Experimental Protocols
General Synthesis of Benzaldehyde Oximes
The conversion of an aldehyde to an oxime is a robust and high-yielding reaction. Oximes themselves are crucial intermediates and can exhibit biological activity.[16][17][18]
Objective: To synthesize the oxime derivative from the corresponding 4-substituted benzaldehyde.
Materials:
-
4-(trifluoromethoxy)benzaldehyde or 4-(trifluoromethyl)benzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa) or Pyridine
-
Ethanol or Methanol
-
Water
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Condenser (if heating is required)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of the starting aldehyde (e.g., 4-(trifluoromethyl)benzaldehyde) in a suitable volume of ethanol.
-
Reagent Preparation: In a separate container, prepare a solution of hydroxylamine hydrochloride (approx. 1.1 to 1.5 equivalents) and a base like sodium acetate or pyridine (approx. 1.5 to 2.0 equivalents) in a minimal amount of water, then add ethanol. The base is required to free the hydroxylamine from its hydrochloride salt.
-
Reaction: Add the hydroxylamine solution to the stirring aldehyde solution at room temperature. The reaction is often exothermic. Stir the mixture at room temperature for 1-2 hours. Reaction progress can be monitored by Thin-Layer Chromatography (TLC). Gentle heating can be applied if the reaction is sluggish.
-
Precipitation: Upon completion, cool the reaction mixture. The oxime product will often precipitate out of the solution. If not, slowly add cold water to the reaction mixture until a precipitate forms.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold water and a small amount of cold ethanol to remove any unreacted starting materials or salts. The product can be further purified by recrystallization if necessary.
Caption: General experimental workflow for oxime synthesis.
Conclusion: Making an Informed Choice
Both this compound and 4-(trifluoromethyl)benzaldehyde oxime are powerful building blocks for introducing fluorine into complex molecules. The choice between them is not one of "better" or "worse," but rather a strategic decision based on the desired final properties of the target molecule.
-
Choose 4-(trifluoromethyl)benzaldehyde oxime when a significant, but moderate, increase in lipophilicity and metabolic stability is required. The -CF₃ group is a well-understood, reliable moiety for enhancing pharmacokinetic profiles.[4][6]
-
Choose This compound when the goal is to achieve a maximal increase in lipophilicity for enhanced membrane permeability or to specifically block O-demethylation pathways.[4][7] Its potent, long-range electron-withdrawing effects also offer a unique tool for modulating electronic properties.[8][9]
By understanding the distinct contributions of the -CF₃ and -OCF₃ groups, researchers can make more informed decisions, accelerating the design and synthesis of next-generation pharmaceuticals and advanced materials.
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A Comparative Analysis of Benzaldehyde Oxime Reactivity: The Influence of the Trifluoromethoxy Group
An In-Depth Technical Guide
Introduction
In the landscape of medicinal chemistry and drug development, the strategic modification of molecular scaffolds is a cornerstone of optimizing pharmacokinetic and pharmacodynamic profiles. Benzaldehyde oxime, an organic compound featuring a C=N-OH functional group, serves as a versatile synthetic intermediate.[1][2] Its reactivity, centered around reactions like the Beckmann rearrangement, hydrolysis, and dehydration, makes it a valuable building block.[1] The introduction of fluorine-containing substituents has become a powerful strategy to enhance drug-like properties. Among these, the trifluoromethoxy (-OCF3) group is particularly notable for its unique electronic signature and high metabolic stability.[3][4][5]
This guide provides a comparative analysis of how substituting a trifluoromethoxy group onto the phenyl ring of benzaldehyde oxime modulates its chemical reactivity. We will dissect the electronic properties of the -OCF3 group and, through mechanistic reasoning and supporting data, predict its impact on key transformations relevant to synthetic and medicinal chemists.
The Unique Electronic & Physicochemical Profile of the Trifluoromethoxy Group
Before comparing reactivity, one must understand the profound influence of the -OCF3 substituent. Unlike a simple methoxy group (-OCH3), which is an activating, electron-donating group, the trifluoromethoxy group is a powerful deactivating moiety. This is due to the cumulative effect of the three highly electronegative fluorine atoms.
-
Potent Inductive Electron Withdrawal (-I Effect): The fluorine atoms pull electron density away from the oxygen and, subsequently, from the aromatic ring. This strong inductive effect is the dominant electronic characteristic of the -OCF3 group.[3][4]
-
Minimal Resonance Donation (+R Effect): While the oxygen atom possesses lone pairs that could participate in resonance donation, the attached trifluoromethyl group severely diminishes their ability to do so. The net effect is strongly electron-withdrawing.[3]
-
High Lipophilicity: The -OCF3 group significantly increases the lipophilicity of a molecule, as indicated by its high Hansch-Leo π value of +1.04.[3] This property is crucial for enhancing membrane permeability and bioavailability in drug candidates.[4][6]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the -OCF3 group highly resistant to metabolic degradation, which can prolong the biological half-life of a drug.[4]
These properties have led to the -OCF3 group being termed a "super-halogen" or "pseudohalogen" bioisostere, capable of profoundly altering a molecule's reactivity and biological interactions.[3][7]
Baseline Reactivity of Unsubstituted Benzaldehyde Oxime
Benzaldehyde oxime is typically synthesized via the condensation of benzaldehyde with hydroxylamine.[1][8][9] The nucleophilic oxime group (C=N-OH) is the center of its reactivity.[2] Key transformations include:
-
Beckmann Rearrangement: An acid-catalyzed rearrangement that converts the oxime into benzamide. This reaction is fundamental in synthetic chemistry for producing amides from ketones or aldehydes.[1][10][11]
-
Acid-Catalyzed Hydrolysis: The C=N bond can be cleaved by aqueous acid to regenerate benzaldehyde and hydroxylamine. Oximes are notably more stable to hydrolysis than their imine and hydrazone counterparts.[1][8][12]
-
O-Substitution: The lone pairs on the oxime oxygen allow it to act as a nucleophile, enabling reactions such as O-alkylation and O-acylation.[13]
Comparative Reactivity: The Impact of the Trifluoromethoxy Substituent
The introduction of a para-trifluoromethoxy group creates 4-(trifluoromethoxy)benzaldehyde oxime. Its reactivity is significantly altered compared to the unsubstituted parent compound due to the powerful electron-withdrawing nature of the -OCF3 group.
Acidity of the Oxime Proton (-OH)
The acidity of the oxime proton is determined by the stability of its conjugate base, the oximato anion. The -OCF3 group strongly withdraws electron density from the phenyl ring, which in turn stabilizes the negative charge on the oxygen atom upon deprotonation.
Rate of Acid-Catalyzed Hydrolysis
The mechanism of acid-catalyzed hydrolysis begins with the protonation of the oxime nitrogen.[12] The electron-withdrawing -OCF3 group reduces the electron density across the entire molecule, thereby decreasing the basicity of the nitrogen atom. A less basic nitrogen is more difficult to protonate.
Rate of the Beckmann Rearrangement
In the Beckmann rearrangement, the rate-limiting step involves the migration of the aryl group to the electron-deficient nitrogen as the protonated hydroxyl group departs.[10][14] This process involves a transition state where a partial positive charge develops on the migrating aryl ring. An electron-withdrawing group like -OCF3 will destabilize this positively charged transition state.
Nucleophilicity of the Oxime Oxygen
The strong inductive pull of the -OCF3 group reduces the electron density on the oxime oxygen. This diminished electron density makes the oxygen a weaker nucleophile.
Data Presentation: A Qualitative Comparison
The following table summarizes the predicted effects of the para-OCF3 group on the reactivity of benzaldehyde oxime based on established chemical principles.
| Reaction / Property | Unsubstituted Benzaldehyde Oxime | This compound | Rationale |
| Acidity (pKa of -OH) | Baseline | Lower (More Acidic) | -OCF3 group stabilizes the conjugate base through strong inductive electron withdrawal. |
| Rate of Hydrolysis | Baseline Rate | Slower | -OCF3 group reduces the basicity of the oxime nitrogen, slowing the initial protonation step.[12] |
| Rate of Beckmann Rearr. | Baseline Rate | Slower | -OCF3 group destabilizes the transition state of the aryl migration. |
| Oxygen Nucleophilicity | Baseline | Lower | -OCF3 group reduces electron density on the oxime oxygen, weakening its nucleophilic character. |
Mechanistic Insights & Experimental Design
Visualizing the electronic effects and designing a proper comparative study are crucial for validating these predictions.
Electronic Influence of the -OCF3 Group
The diagram below illustrates how the potent inductive effect (-I) of the trifluoromethoxy group dominates, pulling electron density away from the oxime functional group.
Caption: Workflow for comparing oxime hydrolysis rates.
Experimental Protocols
Protocol: Synthesis of this compound
This protocol describes a standard procedure for the synthesis of an oxime from its corresponding aldehyde.
Materials:
-
4-(Trifluoromethoxy)benzaldehyde
-
Hydroxylamine hydrochloride (NH2OH·HCl)
-
Sodium acetate (CH3COONa) or Pyridine
-
Ethanol
-
Water
-
Standard laboratory glassware, magnetic stirrer, and heating mantle
Procedure:
-
Preparation of Hydroxylamine Solution: In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents) in a minimal amount of water/ethanol co-solvent. Stir until a clear solution is formed. The sodium acetate acts as a base to liberate free hydroxylamine from its hydrochloride salt.
-
Aldehyde Addition: Dissolve 4-(trifluoromethoxy)benzaldehyde (1.0 equivalent) in ethanol in a separate flask.
-
Reaction: Add the aldehyde solution dropwise to the stirring hydroxylamine solution at room temperature.
-
Heating: After the addition is complete, gently heat the reaction mixture to reflux (approx. 60-70 °C) for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Slowly add cold water to precipitate the oxime product.
-
Isolation & Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove any inorganic salts. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound as a crystalline solid. [8][9]7. Characterization: Confirm the identity and purity of the product using NMR spectroscopy, mass spectrometry, and melting point analysis.
Conclusion
The trifluoromethoxy group is not a passive substituent; it is a powerful modulator of molecular reactivity. By virtue of its dominant inductive electron-withdrawing effect, the -OCF3 group is predicted to significantly decrease the rates of key reactions of benzaldehyde oxime, such as acid-catalyzed hydrolysis and the Beckmann rearrangement. Concurrently, it enhances the acidity of the oxime proton. These alterations are critical considerations for researchers in drug discovery and process chemistry, as they influence not only the synthetic routes required but also the stability and potential interactions of the final molecule. The insights provided in this guide serve as a predictive framework for scientists looking to harness the unique properties of the trifluoromethoxy group in their research.
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Benzaldehyde oxime - Wikipedia. Wikipedia. [Link]
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Exploring the Chemical Properties and Synthesis of Benzaldehyde Oxime. NINGBO INNO PHARMCHEM. [Link]
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Chemical characteristics of the trifluoromethoxyl group. Electrostatic potential maps in the range of - ResearchGate. ResearchGate. [Link]
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Trifluoromethyl ethers – synthesis and properties of an unusual substituent - Beilstein Journals. Beilstein Journal of Organic Chemistry. [Link]
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Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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A Senior Application Scientist's Guide to the Structural Validation of 4-(trifluoromethoxy)benzaldehyde oxime by Mass Spectrometry
The Analytical Challenge: Structure Elucidation of 4-(trifluoromethoxy)benzaldehyde oxime
This compound (C₈H₆F₃NO₂) is a small organic molecule with a molecular weight of 205.14 g/mol . The presence of the trifluoromethoxy group, an oxime functional group, and an aromatic ring presents a unique analytical puzzle. Mass spectrometry, with its high sensitivity and ability to provide detailed structural information through fragmentation analysis, is an indispensable tool for confirming the identity of such molecules.
Mass Spectrometry for Structural Validation: A Multi-Faceted Approach
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions to determine the molecular weight and deduce the structure of a compound. Different ionization techniques can be employed, each providing complementary information.
Electron Ionization (EI): The "Hard" Ionization Approach
Electron Ionization (EI) is a high-energy technique that results in extensive fragmentation of the analyte molecule.[1] This complex fragmentation pattern serves as a unique "fingerprint" for a molecule, which is highly reproducible and useful for library matching. However, the high energy can sometimes lead to the absence of a discernible molecular ion peak, which can complicate the determination of the molecular weight.
Based on the known fragmentation of benzaldehyde oximes and related aromatic compounds, the following fragmentation pathways are predicted for this compound under EI conditions.
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Caption: Predicted Electron Ionization Fragmentation Pathways.-
Molecular Ion (m/z 205): The presence of the molecular ion peak is expected, though its intensity may be low.
-
Loss of a Hydrogen Radical ([M-H]⁺, m/z 204): A common fragmentation for aldehydes and oximes.
-
Loss of a Hydroxyl Radical ([M-OH]⁺, m/z 188): Cleavage of the N-O bond is a characteristic fragmentation of oximes.
-
Loss of Water ([M-H₂O]⁺•, m/z 187): Rearrangement and elimination of a water molecule.
-
Formation of [C₇H₄F₃O]⁺ (m/z 173): Subsequent loss of HCN from the [M-OH]⁺ fragment.
-
Formation of [C₆H₄F₃]⁺ (m/z 145): Loss of CO from the m/z 173 fragment.
-
Formation of [C₆H₄O]⁺• (m/z 92): Loss of a trifluoromethyl radical from the m/z 173 fragment.
Chemical Ionization (CI): The "Soft" Ionization Alternative
Chemical Ionization (CI) is a softer ionization technique that results in less fragmentation compared to EI.[2][3] In CI, a reagent gas (such as methane or ammonia) is ionized, and these ions then react with the analyte molecule, typically through proton transfer, to form a protonated molecule ([M+H]⁺).[3] This technique is particularly useful for confirming the molecular weight of a compound when the molecular ion is weak or absent in the EI spectrum.
In a CI mass spectrum, a prominent peak at m/z 206, corresponding to the protonated molecule [C₈H₆F₃NO₂ + H]⁺, would be expected. The fragmentation would be significantly reduced, providing clear evidence of the molecular weight.
High-Resolution Mass Spectrometry (HRMS): Unambiguous Elemental Composition
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four decimal places or better.[4] This precision allows for the determination of the elemental composition of a molecule and its fragments, which is a powerful tool for structural confirmation. For this compound, HRMS would be able to distinguish its exact mass (205.0351) from other potential isobaric compounds.
Tandem Mass Spectrometry (MS/MS): Probing Fragmentation Pathways
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z are selected, fragmented, and then the fragment ions are analyzed.[5][6] This allows for the detailed investigation of fragmentation pathways and provides an even higher degree of structural information. An MS/MS experiment on the [M+H]⁺ ion of this compound would provide definitive evidence for the predicted fragmentation patterns.
Comparative Analysis with Other Spectroscopic Techniques
While mass spectrometry is a powerful tool, a comprehensive structural validation relies on the convergence of data from multiple analytical techniques.
| Technique | Information Provided | Advantages for this compound | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides detailed structural information through fragmentation. | May not provide a molecular ion with hard ionization. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework and the connectivity of atoms. | Provides unambiguous evidence of the oxime and trifluoromethoxy group's position on the aromatic ring. | Lower sensitivity compared to MS. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups.[7] | Confirms the presence of the O-H (from the oxime), C=N, and C-O-C bonds. | Provides limited information on the overall molecular structure. |
NMR Spectroscopy Data for the Analogous 4-(trifluoromethyl)benzaldehyde oxime:
-
¹H NMR (500 MHz, DMSO-d6): δ 11.62 (s, 1H, OH), 8.26 (s, 1H, CH=N), 7.82 (d, J = 8.5 Hz, 2H, Ar-H), 7.77 (d, J = 8.5 Hz, 2H, Ar-H).[7]
-
¹³C NMR (75 MHz, CDCl₃): δ 149.2, 127.4, 125.9, 125.8.[8]
FTIR Spectroscopy Data for the Analogous 4-(trifluoromethyl)benzaldehyde oxime:
-
IR (liquid film, cm⁻¹): 3355 (O-H stretch), 1618 (C=N stretch), 1325 (C-F stretch).[8]
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Caption: A typical workflow for synthesis and structural validation.Experimental Protocols
High-Resolution Mass Spectrometry (HRMS) Protocol
-
Sample Preparation: Dissolve approximately 1 mg of the purified this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Further dilute to a final concentration of 1-10 µg/mL.
-
Instrumentation: Utilize a high-resolution mass spectrometer such as an Orbitrap or a Time-of-Flight (TOF) instrument.
-
Ionization: Employ electrospray ionization (ESI) in both positive and negative ion modes.
-
Data Acquisition: Acquire data in full scan mode over a mass range of m/z 50-500.
-
Data Analysis: Determine the accurate mass of the molecular ion and major fragment ions. Use the accurate mass to calculate the elemental composition.
Tandem Mass Spectrometry (MS/MS) Protocol
-
Sample Preparation: Prepare the sample as described for HRMS analysis.
-
Instrumentation: Use a tandem mass spectrometer such as a triple quadrupole (QqQ), a quadrupole-time-of-flight (Q-TOF), or an ion trap instrument.
-
Ionization: Use ESI in positive ion mode to generate the protonated molecule [M+H]⁺ at m/z 206.
-
Precursor Ion Selection: Isolate the [M+H]⁺ ion in the first mass analyzer.
-
Collision-Induced Dissociation (CID): Fragment the selected precursor ion in the collision cell using an inert gas (e.g., argon or nitrogen).
-
Product Ion Scan: Scan the second mass analyzer to obtain the MS/MS spectrum of the fragment ions.
-
Data Analysis: Correlate the observed fragment ions with the predicted fragmentation pathways to confirm the structure.
Conclusion
References
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kinetic studies of 4-(trifluoromethoxy)benzaldehyde oxime formation
An In-Depth Technical Guide to the Kinetic Studies of 4-(Trifluoromethoxy)benzaldehyde Oxime Formation: A Comparative Analysis
For researchers, scientists, and drug development professionals, the formation of a stable C=N bond through oxime ligation is a cornerstone of bioconjugation, drug delivery, and materials science.[1][2] The reaction's efficiency is paramount, and the choice of aldehyde is a critical determinant of its kinetics. This guide provides a comprehensive analysis of the kinetic profile of 4-(trifluoromethoxy)benzaldehyde in oxime formation, comparing its performance against other common benzaldehyde derivatives. We will delve into the mechanistic principles governing the reaction, provide detailed experimental protocols for kinetic analysis, and present a framework for interpreting the resulting data.
The 4-(trifluoromethoxy) group (-OCF3) is of significant interest in medicinal and agrochemical chemistry.[3][4] Often termed a "superhalogen," it imparts unique properties, including high lipophilicity and metabolic stability.[3] Its potent electron-withdrawing nature is predicted to substantially enhance the reactivity of the aldehyde, a hypothesis we will explore in detail.
The Underlying Chemistry: Mechanism of Oxime Formation
The reaction between an aldehyde and hydroxylamine to form an oxime is a two-step condensation process.[5][6] Understanding this mechanism is crucial for optimizing reaction conditions and interpreting kinetic data.
-
Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the aldehyde. This forms a transient, tetrahedral intermediate known as a carbinolamine.[7][8]
-
Acid-Catalyzed Dehydration: The carbinolamine then undergoes dehydration to form the final oxime product. This step is the rate-determining step under neutral and slightly acidic conditions and is catalyzed by acid.[5][9]
The reaction rate is highly dependent on pH.[5][10] A slightly acidic environment (typically pH 4.5-5.5) provides the optimal balance: acidic enough to protonate the carbinolamine hydroxyl group, facilitating its departure as water, but not so acidic as to significantly protonate the hydroxylamine, which would render the nucleophile unreactive.[5][11]
Caption: General mechanism of oxime formation.
Comparative Reactivity: The Role of Substituent Effects
The rate of oxime formation is profoundly influenced by the electronic properties of substituents on the benzaldehyde ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus accelerating the reaction.[12] Conversely, electron-donating groups (EDGs) slow the reaction down.
This relationship can be quantified using the Hammett equation :
log(k/k₀) = σρ
Where:
-
k is the rate constant for the substituted benzaldehyde.
-
k₀ is the rate constant for the unsubstituted benzaldehyde.
-
σ (sigma) is the substituent constant, which quantifies the electronic effect of the substituent. Positive values indicate electron-withdrawing, and negative values indicate electron-donating.
-
ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects. A positive ρ value signifies that the reaction is accelerated by EWGs.[13] Oxime formation and related condensation reactions typically have positive ρ values.[12]
The trifluoromethoxy (-OCF3) group is a very strong electron-withdrawing substituent due to the high electronegativity of the fluorine atoms.[3] Therefore, 4-(trifluoromethoxy)benzaldehyde is expected to be significantly more reactive than unsubstituted benzaldehyde and even other activated aldehydes like 4-nitrobenzaldehyde.
| Substituent (at para position) | Hammett Constant (σp) | Predicted Effect on Reaction Rate |
| -OCH₃ (Methoxy) | -0.27 | Strong Deactivation |
| -H (Hydrogen) | 0.00 | Baseline |
| -Cl (Chloro) | 0.23 | Moderate Activation |
| -OCF₃ (Trifluoromethoxy) | 0.35 | Strong Activation |
| -CN (Cyano) | 0.66 | Very Strong Activation |
| -NO₂ (Nitro) | 0.78 | Very Strong Activation |
Note: Hammett constant values are consensus values from various sources.
Based on these principles, the expected order of reactivity for oxime formation is: 4-methoxybenzaldehyde < Benzaldehyde < 4-chlorobenzaldehyde < 4-(trifluoromethoxy)benzaldehyde < 4-nitrobenzaldehyde
Caption: Experimental workflow for kinetic analysis.
Anticipated Results and Interpretation
The experimental data will allow for a quantitative comparison of the reactivity of the different aldehydes. The results are expected to align with the predictions from the Hammett analysis.
Table of Hypothetical Kinetic Data (pH 5.0, 25°C)
| Aldehyde | Substituent | k_obs (s⁻¹) (at 10 mM NH₂OH) | Second-Order Rate Constant, k₂ (M⁻¹s⁻¹) | Relative Rate (k₂/k₂(Benzaldehyde)) |
| 4-Methoxybenzaldehyde | -OCH₃ | 0.0005 | 0.05 | 0.25 |
| Benzaldehyde | -H | 0.0020 | 0.20 | 1.0 |
| 4-Chlorobenzaldehyde | -Cl | 0.0070 | 0.70 | 3.5 |
| 4-(Trifluoromethoxy)benzaldehyde | -OCF₃ | 0.0120 | 1.20 | 6.0 |
| 4-Nitrobenzaldehyde | -NO₂ | 0.0380 | 3.80 | 19.0 |
These hypothetical results illustrate the significant rate enhancement provided by the electron-withdrawing -OCF₃ group, making 4-(trifluoromethoxy)benzaldehyde approximately 6 times more reactive than unsubstituted benzaldehyde under these conditions. This enhanced reactivity translates to faster conjugation times, higher yields, and the ability to perform ligations at lower concentrations or temperatures, which are highly desirable attributes in drug development and bioconjugation applications.
Conclusion
The kinetic study of this compound formation reveals its superior reactivity compared to less activated benzaldehydes. This is directly attributable to the potent electron-withdrawing nature of the trifluoromethoxy substituent, which increases the electrophilicity of the carbonyl carbon and accelerates the rate-determining dehydration step of the reaction. For scientists and researchers in drug development, the use of 4-(trifluoromethoxy)benzaldehyde offers a tangible advantage, enabling more efficient and rapid formation of stable oxime linkages for creating antibody-drug conjugates, functionalizing biomolecules, and synthesizing advanced materials. The protocols and principles outlined in this guide provide a robust framework for quantifying this reactivity and leveraging it in practical applications.
References
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Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. [Link]
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Asghar, B. H., & Jabeen, T. (2011). Kinetic Studies of Condensation of Aromatic Aldehydes with Meldrum's Acid. Journal of the Serbian Chemical Society, 76(6), 821-829. [Link]
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Schimler, S. D., et al. (2022). Comparison of the kinetics of aldehyde sensing by covalent bond formation with hydrazines and hydroxylamines. Tetrahedron, 119, 132852. [Link]
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ResearchGate. (n.d.). Hammett plot for the para -substituted benzaldehydes in the B.–V... [Link]
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Toulgoat, F., Billard, T., & Tlili, A. (2016). Synthetic Approaches to Trifluoromethoxy-Substituted Compounds. Angewandte Chemie International Edition, 55(39), 11726-35. [Link]
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ResearchGate. (n.d.). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. [Link]
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Jeschke, P. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. [Link]
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Jeschke, P. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. [Link]
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Kalia, J., & Raines, R. T. (2006). Hydrolytic Stability of Hydrazones and Oximes. Organic Letters, 8(22), 5179–5181. [Link]
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University of Calgary. (n.d.). Chapter 9: Linear Free Energy Relationships. [Link]
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Master Organic Chemistry. (n.d.). Beckmann Rearrangement. [Link]
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Wikipedia. (n.d.). 4-Trifluoromethylbenzaldehyde. [Link]
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ResearchGate. (n.d.). Comparative pseudo-first-order oxime reaction kinetics analyzed by 1 H NMR and UV-Vis spectrometry. [Link]
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Quora. (2015). Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes? [Link]
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ResearchGate. (n.d.). Kinetic Analysis of Oxime Ligation Reactions between the Aldehyde, Citral, and 1 with Different Catalysts. [Link]
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ResearchGate. (n.d.). The possible mechanism of the reaction between aromatic aldehyde, hydroxylamine and ethyl acetoacetate in the presence of vitamin B1. [Link]
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YouTube. (2019). Oxime formation and pH of medium with reaction mechanism and use in Beckmann Rearrangement. [Link]
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ResearchGate. (n.d.). Homogeneous synthesis of hydroxylamine hydrochloride via acid-catalyzed hydrolysis of nitromethane. [Link]
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ResearchGate. (n.d.). First-order rate constants for oxime formation from 4-pyridinecarboxaldehyde N-oxide... [Link]
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A Comparative Guide to the Biological Activity of Fluorinated Benzaldehyde Oximes
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive molecules has become a cornerstone for enhancing pharmacological properties. The unique physicochemical characteristics of fluorine, such as its high electronegativity, small atomic radius, and ability to form strong carbon-fluorine bonds, can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. Benzaldehyde oximes, a class of organic compounds characterized by the C=N-OH functional group, have garnered significant interest due to their broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties. This guide provides a comparative analysis of the biological activity of fluorinated benzaldehyde oximes against their non-fluorinated or other halogenated counterparts, supported by experimental data and detailed methodologies to aid researchers in the design and evaluation of novel therapeutic agents.
Antimicrobial Activity of Fluorinated Benzaldehyde Oximes
The introduction of fluorine and other halogens onto the benzaldehyde oxime scaffold has been explored as a strategy to modulate antimicrobial potency. The electron-withdrawing nature of halogens can influence the electronic properties of the entire molecule, potentially enhancing its interaction with microbial targets.
Comparative Analysis of Minimum Inhibitory Concentration (MIC)
While a comprehensive head-to-head comparison of a wide range of fluorinated benzaldehyde oximes against their non-fluorinated analogues is not extensively documented in a single study, we can synthesize available data from various sources to draw insightful comparisons. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various substituted benzaldehyde derivatives, including some oximes and related structures, against common microbial strains. It is important to note that direct comparative data for some compounds is limited, and in such cases, data for structurally related compounds are presented to provide a broader context.
| Compound/Derivative | Halogen Substituent | Test Organism | MIC (µg/mL) | Reference |
| 3-((2,4-Dichlorobenzyloxyimino)methyl)benzaldehyde O-2,4-dichlorobenzyl oxime | Chlorine | Escherichia coli | 3.13-6.25 | [1] |
| 3-((2,4-Dichlorobenzyloxyimino)methyl)benzaldehyde O-2,4-dichlorobenzyl oxime | Chlorine | Staphylococcus aureus | 3.13-6.25 | [1] |
| 5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide | Chlorine, Bromine, Fluorine (CF3) | Methicillin-resistant S. aureus (MRSA) | 0.031–0.062 | [2] |
| 2,4-dichloro-5-fluoropyrimidine | Chlorine, Fluorine | Staphylococcus aureus | 50 | [3] |
| Vanillin oxime derivative | None (hydroxyl, methoxy) | Escherichia coli | Potent activity reported | [4] |
| Vanillin oxime derivative | None (hydroxyl, methoxy) | Staphylococcus aureus | Potent activity reported | [4] |
Note: The table includes data on related halogenated compounds to provide a comparative perspective in the absence of a complete dataset for fluorinated benzaldehyde oximes.
Structure-Activity Relationship (SAR) Insights
The available data suggests that halogenation can significantly impact the antimicrobial activity of benzaldehyde derivatives. For instance, the presence of multiple chlorine atoms in the benzaldehyde oxime structure (compound from reference[1]) results in potent activity against both Gram-positive and Gram-negative bacteria. Furthermore, the trifluoromethyl group, a common fluorine-containing moiety, in combination with other halogens, has been shown to yield compounds with excellent activity against multidrug-resistant S. aureus[2]. The position of the halogen on the aromatic ring also plays a crucial role in determining the antimicrobial efficacy[5]. While more direct comparative studies are needed, the trend indicates that fluorination is a promising strategy for enhancing the antimicrobial profile of benzaldehyde oximes.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compounds (fluorinated and non-fluorinated benzaldehyde oximes) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic
-
Sterile pipette tips and multichannel pipettor
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
Aseptically pick a few colonies of the microorganism from a fresh agar plate and inoculate into a sterile broth.
-
Incubate the broth culture at the appropriate temperature (e.g., 37°C for bacteria) until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in sterile broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of each test compound in a suitable solvent.
-
In a 96-well microtiter plate, add 100 µL of sterile broth to all wells.
-
Add 100 µL of the stock solution of the test compound to the first well of a row.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well containing the compound.
-
-
Inoculation and Incubation:
-
Inoculate each well (except for the sterility control well) with 100 µL of the diluted microbial suspension.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Seal the plate and incubate at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Anticancer Activity of Fluorinated Benzaldehyde Oximes
The anticancer potential of benzaldehyde derivatives has been an active area of research, with fluorination being a key strategy to enhance cytotoxic effects against various cancer cell lines.
Comparative Analysis of Half-maximal Inhibitory Concentration (IC50)
The following table presents a compilation of IC50 values for various halogenated and fluorinated compounds, including some benzaldehyde derivatives and related structures, to illustrate the impact of these substitutions on anticancer activity. Direct comparative data for a series of fluorinated benzaldehyde oximes is limited, hence the inclusion of structurally related compounds.
| Compound/Derivative | Halogen Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Fluorinated chalcone derivative | Fluorine | C6 (glioma) | 4.16 | [6] |
| Fluorinated chalcone derivative | Fluorine | HeLa (cervical cancer) | 6.10 | [6] |
| 2-[(2-chlorobenzyl)oxy]benzaldehyde | Chlorine | HL-60 (leukemia) | Significant activity at 1-10 µM | [7] |
| 2-[(4-chlorobenzyl)oxy]benzaldehyde | Chlorine | HL-60 (leukemia) | Significant activity at 1-10 µM | [7] |
| Halogenated benzothiadiazine derivative | Halogenated | Triple-negative breast cancer | 2.93 | [8] |
Note: The table includes data on related halogenated and fluorinated compounds to provide a comparative perspective due to the limited availability of a complete dataset for fluorinated benzaldehyde oximes.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The introduction of fluorine and other halogens can enhance the anticancer activity of small molecules through various mechanisms[9][10]. Fluorine can increase the lipophilicity of a compound, facilitating its passage through cell membranes. Furthermore, the strong electron-withdrawing effect of fluorine can modulate the electronic properties of the molecule, potentially leading to stronger interactions with target enzymes or receptors involved in cancer cell proliferation and survival. Studies on related compounds have shown that the position and number of halogen substituents are critical for optimizing anticancer potency[8][10]. While the precise mechanisms for fluorinated benzaldehyde oximes are yet to be fully elucidated, their potential to induce apoptosis and arrest the cell cycle warrants further investigation.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of chemical compounds.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds (fluorinated and non-fluorinated benzaldehyde oximes) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Enzyme Inhibition by Fluorinated Benzaldehyde Oximes
Oximes are known to interact with various enzymes, and their potential as enzyme inhibitors is an area of significant interest. A notable example is their interaction with acetylcholinesterase (AChE), an enzyme critical for nerve function.
Acetylcholinesterase Inhibition: A Case Study
Experimental Protocol: Acetylcholinesterase Inhibition Assay
This protocol is based on the Ellman's method for determining acetylcholinesterase activity and its inhibition.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds (fluorinated and non-fluorinated benzaldehyde oximes)
-
96-well microtiter plate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer at the desired concentrations.
-
Prepare serial dilutions of the test compounds in the buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in the specified order:
-
Phosphate buffer
-
Test compound solution (or buffer for the control)
-
DTNB solution
-
AChE solution
-
-
Incubate the plate at room temperature for a short period (e.g., 5 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells.
-
Immediately start monitoring the change in absorbance at 412 nm over time using a microplate reader in kinetic mode. The yellow color is produced from the reaction of thiocholine (a product of ATCI hydrolysis) with DTNB.
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Visualizing the Workflows
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for the determination of MIC, the MTT assay, and the enzyme inhibition assay.
Caption: Workflow for MIC determination.
Caption: Workflow for the MTT assay.
Caption: Workflow for enzyme inhibition assay.
Conclusion
The incorporation of fluorine into the benzaldehyde oxime scaffold represents a promising avenue for the development of novel therapeutic agents with enhanced biological activities. The available evidence, although not from a single comprehensive comparative study, suggests that fluorination can significantly improve the antimicrobial and anticancer properties of these compounds. The provided experimental protocols offer a robust framework for researchers to systematically evaluate and compare the efficacy of newly synthesized fluorinated benzaldehyde oximes. Future research should focus on conducting direct comparative studies to elucidate the precise structure-activity relationships and to identify lead compounds for further preclinical and clinical development.
References
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The Analytical Crucible: A Comparative Guide to Method Validation for Fluorinated Organic Compounds
For researchers, scientists, and drug development professionals, the analysis of fluorinated organic compounds presents a unique set of challenges. The exceptional strength of the carbon-fluorine bond imparts properties like high thermal stability, chemical resistance, and potent biological activity. These same characteristics, however, demand highly robust and meticulously validated analytical methods to ensure data integrity, whether for environmental monitoring of persistent substances like per- and polyfluoroalkyl substances (PFAS) or for characterizing fluorinated pharmaceuticals.
This guide provides an in-depth comparison of analytical methodologies for the validation of methods applied to fluorinated organic compounds. Moving beyond a simple recitation of steps, we will explore the causality behind experimental choices, grounding our discussion in the principles of scientific integrity and regulatory compliance as outlined by bodies such as the International Council for Harmonisation (ICH).
The Challenge of the C-F Bond: Why Standard Methods Fall Short
The stability of the carbon-fluorine bond makes many fluorinated compounds resistant to degradation, leading to their persistence in environmental and biological systems. Analytically, this stability, coupled with the high electronegativity of fluorine, influences everything from sample extraction to chromatographic behavior and mass spectrometric ionization. Key challenges include:
-
Ubiquitous Background Contamination: Many PFAS are found in common laboratory materials, creating a significant risk of sample contamination.
-
Matrix Effects: Co-eluting substances from complex matrices like plasma, soil, or wastewater can suppress or enhance the ionization of target analytes in a mass spectrometer, leading to inaccurate quantification.[1]
-
Isomer Separation: The presence of linear and branched isomers for many PFAS complicates chromatography, as they may exhibit different toxicities and require analytical separation.[2]
-
Analyte Recovery: The unique polarity and potential for binding to various surfaces can lead to analyte loss during sample preparation.
A validated analytical procedure is one that has been proven to be suitable for its intended purpose.[2] For fluorinated compounds, this means a method that is not only accurate and precise but also robust enough to handle the inherent analytical challenges.
Core Validation Parameters: An Overview
According to the ICH Q2(R1) guideline, the validation of an analytical method relies on the evaluation of several key performance characteristics.[3] These parameters ensure the reliability, consistency, and accuracy of the analytical data.
| Validation Parameter | Description | Typical Acceptance Criteria (LC-MS/MS & GC-MS) |
| Specificity | The ability to unequivocally assess the analyte in the presence of other components (impurities, degradants, matrix components).[4] | No significant interfering peaks at the retention time of the analyte. Peak purity analysis should confirm homogeneity. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | Correlation coefficient (r²) > 0.99.[2] |
| Accuracy | The closeness of test results obtained by the method to the true value. Often expressed as percent recovery. | 80-120% recovery for spiked samples.[2] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Expressed as Relative Standard Deviation (%RSD). | %RSD < 15-20%.[2] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio (S/N) of ≥ 3. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | S/N of ≥ 10; analyte response should be reproducible with acceptable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in parameters like mobile phase pH, column temperature, or flow rate. |
Comparative Analysis of Leading Methodologies
The two workhorses for the trace-level quantification of fluorinated organic compounds are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between them is dictated primarily by the volatility and thermal stability of the target analytes.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the analysis of non-volatile, polar fluorinated compounds, including the vast majority of PFAS and many fluorinated pharmaceuticals.[2]
Strengths:
-
High Sensitivity and Selectivity: Capable of achieving low ng/L to µg/L limits of quantitation.[2]
-
Broad Applicability: Suitable for a wide range of polar and non-volatile compounds without the need for derivatization.
-
Robustness: Well-established methods, such as EPA Method 533 and 1633, provide a strong foundation for laboratory implementation.[5]
Common Challenges & Mitigation Strategies:
-
Matrix Effects: Co-eluting matrix components can significantly impact ionization efficiency.
-
Mitigation: The use of isotopically labeled internal standards (Isotope Dilution) is the most effective way to compensate for matrix effects, as these standards behave nearly identically to the native analyte throughout the entire analytical process.[1] Thorough sample cleanup, using techniques like Solid-Phase Extraction (SPE), is also crucial.[1]
-
-
Contamination from LC System: Fluoropolymer components within the HPLC system can leach PFAS, leading to background contamination.
-
Mitigation: Employing an analytical delay column, installed between the solvent mixer and the injector, can chromatographically separate background contamination from the injected sample analytes.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the preferred technique for volatile and semi-volatile fluorinated compounds that are amenable to gas-phase analysis. This includes certain fluorotelomer alcohols (FTOHs) and other volatile industrial fluorochemicals.[6]
Strengths:
-
Excellent for Volatiles: Provides superior separation and detection for compounds that are difficult to analyze by LC-MS.[6]
-
Complementary Information: Can help to provide a more complete picture of the total fluorinated compound profile in a sample.[6]
Common Challenges & Mitigation Strategies:
-
Limited Applicability: Not suitable for non-volatile or thermally labile compounds like perfluorinated carboxylic and sulfonic acids.
-
Derivatization Requirement: Many polar fluorinated compounds require a chemical derivatization step to increase their volatility for GC analysis, which adds complexity and potential for error to the workflow.
Performance Comparison: LC-MS/MS vs. GC-MS for PFAS Analysis
| Parameter | LC-MS/MS | GC-MS |
| Applicable Compounds | PFCAs, PFSAs, GenX, many emerging PFAS, fluorinated pharmaceuticals | FTOHs, volatile fluorinated precursors |
| Sensitivity (Typical LOQ) | Low to sub-ng/L in water | Low ng/L in water (analyte dependent) |
| Sample Preparation | SPE is common; Isotope dilution is key | Headspace, SPME, or liquid-liquid extraction; Derivatization may be required |
| Primary Challenge | Matrix effects, background contamination | Limited to volatile/thermostable compounds |
| Validation Complexity | High, due to matrix and contamination issues | Moderate to high, especially if derivatization is needed |
Experimental Protocols: A Step-by-Step Guide
Trustworthy data is built on a foundation of well-defined and reproducible protocols. Below are detailed workflows for the analysis of fluorinated compounds in both environmental and pharmaceutical contexts.
Protocol 1: PFAS in Water by LC-MS/MS with Solid-Phase Extraction (SPE)
This protocol is based on the principles of EPA Method 1633 and is designed for the extraction and quantification of a broad range of PFAS in aqueous samples.
Experimental Workflow: PFAS in Water
Caption: Workflow for forced degradation and stability-indicating method validation.
Step-by-Step Methodology:
-
Forced Degradation Studies: The core of a stability-indicating method is demonstrating that the API can be separated from its degradation products. [7] * Acid Hydrolysis: Dissolve Sitagliptin in 1N HCl and heat (e.g., at 60°C for 30 minutes). Neutralize the solution.
-
Alkaline Hydrolysis: Dissolve Sitagliptin in 1N NaOH and heat. Neutralize the solution.
-
Oxidative Degradation: Treat a solution of Sitagliptin with 6% hydrogen peroxide.
-
Thermal Degradation: Expose the solid drug powder to dry heat (e.g., 80°C for 24 hours).
-
Photolytic Degradation: Expose a solution of the drug to UV light.
-
-
Method Development & Optimization:
-
HPLC System: A standard HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 100 mm, 2.7 µm).
-
Mobile Phase: An isocratic mobile phase consisting of methanol and water with modifiers like triethylamine and acetic acid (e.g., 60:40:0.1:0.1 v/v/v/v) can be effective. [8]The choice of mobile phase is critical to achieve separation between the parent drug and its degradation products. [9] * Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detection at the lambda max of Sitagliptin (approximately 268 nm). [8]3. Method Validation:
-
Specificity: Inject solutions from all forced degradation studies. The method is specific if the peak for Sitagliptin is well-resolved from all degradation product peaks and any placebo peaks. Peak purity analysis using a PDA detector should confirm that the Sitagliptin peak is spectrally pure in the presence of its degradants.
-
Linearity: Prepare a series of standard solutions of Sitagliptin over a concentration range (e.g., 100-1000 µg/mL). [8]Plot the peak area versus concentration and determine the correlation coefficient.
-
Accuracy: Perform recovery studies by spiking a placebo mixture with known concentrations of Sitagliptin (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Precision: Assess repeatability (intra-day precision) by analyzing multiple preparations of the same sample on the same day. Assess intermediate precision (inter-day precision) by having different analysts perform the analysis on different days or with different equipment.
-
Robustness: Deliberately vary method parameters such as mobile phase composition (e.g., ±2% organic), pH (±0.2 units), and column temperature (±5°C) to ensure the method remains reliable.
-
Conclusion
The successful analysis of fluorinated organic compounds is a testament to a laboratory's commitment to rigorous method validation. For persistent environmental contaminants like PFAS, techniques such as Solid-Phase Extraction coupled with LC-MS/MS and isotope dilution are essential for achieving the required sensitivity and mitigating complex matrix effects. In the pharmaceutical realm, the focus shifts to stability-indicating methods, where forced degradation studies are paramount to ensuring that the analytical method can accurately quantify the active ingredient in the presence of its potential degradants.
By understanding the unique chemistry of the carbon-fluorine bond and deliberately choosing analytical techniques and parameters to overcome the associated challenges, researchers can generate data that is not only scientifically sound but also defensible and fit for its intended purpose.
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Li, Y., et al. (2014). Determination and Elimination of Matrix Effect in Analysis of Perfluorinated Acids Using High Performance Liquid Chromatography-Negative Electrospray Tandem Mass Spectrometry. ResearchGate. Retrieved from [Link]
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Hassan, Y. A., et al. (2018). A validated stability indicating HPLC method for determination of sitagliptin. SciSpace. Retrieved from [Link]
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Patel, D. B., et al. (2017). Application of Validated HPLC Method for Degradation Study of Sitagliptin and Metformin HCl. International Journal of Advances in Pharmaceutical Analysis. Retrieved from [Link]
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Suneetha, D., et al. (2024). Bioanalytical Method Development and Validation and forced degradation of Sitagliptin and determination of Pharmacokinetic application study in Human Plasma by RP-HPLC method. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
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Phenomenex. (n.d.). Comparison of PFAS Extraction Efficiency Between SPE + dSPE versus Single Cartridge per EPA Method 1633. Retrieved from [Link]
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Al-Degs, Y. S., et al. (2015). A Validated HPLC Stability Indicating Method for the Determination of Sitagliptin in Bulk Drug Substance and Tablets. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
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Jain, D., et al. (2021). Chromatographic study of sitagliptin and ertugliflozin under quality-by-design paradigm. Brazilian Journal of Pharmaceutical Sciences. Retrieved from [Link]
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Przybyciel, M. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Retrieved from [Link]
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Kumar, P., et al. (2016). ESTIMATION OF SITAGLIPTIN IN K2EDTA HUMAN PLASMA USING UHPLC-MS/MS METHOD. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Retrieved from [Link]
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Pharma Pill. (2024). ICH Q2 Validation of Analytical Procedures. YouTube. Retrieved from [Link]
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Peters, A. (2024). A Review of the Latest Separation Science Research in PFAS Analysis. LCGC International. Retrieved from [Link]
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Li, Y., et al. (2014). Determination and Elimination of Matrix Effect in Analysis of Perfluorinated Acids Using High Performance Liquid Chromatography-Negative Electrospray Tandem Mass Spectrometry. ResearchGate. Retrieved from [Link]
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Xia, G., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC. Retrieved from [Link]
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Pathak, S., et al. (2025). A Review of Various Analytical Techniques-Based Methods for Quantification of Sitagliptin (DPP-4 Inhibitor). ResearchGate. Retrieved from [Link]
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Semantic Scholar. (n.d.). Analytical Methods for Determination of Sitagliptin : An Updated. Retrieved from [Link]
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Pharma Pill. (2019). ICH Q2R1 Analytical method validation. YouTube. Retrieved from [Link]
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Dong, H., et al. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. IVT Network. Retrieved from [Link]
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Prajapati, D., & Patel, C. (2017). Analytical Methods for Determination of Sitagliptin. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
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Przybyciel, M. (2003). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. Retrieved from [Link]
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Xia, G., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. ResearchGate. Retrieved from [Link]
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Advanced Materials Technology. (n.d.). Current LC/MS Approaches For PFAS Testing with Ultrashort and Long Chain Mixtures. Retrieved from [Link]
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Venkateswarlu, K., & Seshaiah, K. (1988). Evaluation of analytical methods for fluorine in biological and related materials. PubMed. Retrieved from [Link]
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Hewavitharana, A. K., et al. (2007). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatographia. Retrieved from [Link]
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Ateia, M., et al. (2023). Removal of PFAS from groundwater using weak-base anion exchange resins. AWWA Water Science. Retrieved from [Link]
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Nedeljković, M., et al. (1991). Simplified sample preparation for fluoride determination in biological material. The Analyst. Retrieved from [Link]
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Waters Corporation. (n.d.). A Method for the Extraction and Analysis of PFAS from Human Serum Utilizing Weak Anion Exchange (WAX) Chemistry and Xevo TQ-S micro. Retrieved from [Link]
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Nedeljković, M., et al. (1991). Simplified sample preparation for fluoride determination in biological material. PubMed. Retrieved from [Link]
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Semantic Scholar. (n.d.). Simplified sample preparation for fluoride determination in biological material. Retrieved from [Link]
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Chasse, J. (2024). Characterizing a Mixed Mode Fluorocarbon/Weak Anion Exchange Sorbent for PFAS Separation. LCGC International. Retrieved from [Link]
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Clauwaert, K., & Van Bocxlaer, J. (n.d.). Pitfalls in LC-MS(-MS) Analysis. gtfch.org. Retrieved from [Link]
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Shimadzu. (n.d.). Advancing PFAS Detection in Drinking Water: GC-MS as a Complementary Technique to LC-MS for Closing PFAS Mass Balance. Retrieved from [Link]
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US Army Engineer Research and Development Center. (2020). Optimization of LC MS/MS Parameters for Analysis of Per and Polyfluoroalkyl Substances (PFAS). DTIC. Retrieved from [Link]
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Wang, L., et al. (2015). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
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A Comparative Guide to the Reactivity of Ortho-, Meta-, and Para-Trifluoromethylated Benzaldehydes
Executive Summary
The incorporation of the trifluoromethyl (–CF₃) group is a pivotal strategy in modern medicinal chemistry and materials science, renowned for its ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Trifluoromethylated benzaldehydes are indispensable building blocks, but the positional isomerism—ortho, meta, or para—of the –CF₃ group profoundly dictates the reactivity of the aldehyde functionality. This guide presents a comprehensive analysis of these isomers, elucidating how electronic and steric effects govern their behavior in key synthetic transformations. We will delve into the nuanced differences that are critical for optimizing reaction conditions and predicting outcomes in complex synthetic pathways. While all isomers are more reactive than unsubstituted benzaldehyde, the para-isomer generally exhibits the highest reactivity in nucleophilic additions due to maximal electronic activation, whereas the ortho-isomer's reactivity is a compromise between strong electronic activation and significant steric hindrance.[1][2]
The Trifluoromethyl Group: An Electronic and Steric Overview
The trifluoromethyl group is a potent electron-withdrawing substituent, a property that dramatically influences the reactivity of adjacent functional groups.[3][4] This influence stems from two primary effects:
-
Inductive Effect (-I): The high electronegativity of the three fluorine atoms creates a strong dipole, pulling electron density away from the aromatic ring through the sigma bond. This effect is distance-dependent and is felt at all positions (ortho, meta, and para).
-
Resonance Effect (-M): While weaker, the –CF₃ group can participate in negative hyperconjugation, further withdrawing electron density from the ring. This effect is most pronounced when the group is at the ortho or para position, as it allows for delocalization of the positive charge that develops on the carbonyl carbon during nucleophilic attack.[2][5]
From a steric perspective, the –CF₃ group is bulky. When positioned at the ortho position, it can physically impede the approach of reagents to the adjacent aldehyde group, a phenomenon known as steric hindrance.[2][6][7][8]
The interplay of these electronic and steric factors results in a unique reactivity profile for each isomer.
Caption: General experimental workflow for the Horner-Wadsworth-Emmons reaction.
Oxidation Reactions
The synthesis of trifluoromethylated benzaldehydes often involves the oxidation of the corresponding benzyl alcohols. [9][10][11]This transformation requires careful selection of the oxidizing agent to prevent over-oxidation to the carboxylic acid. [11]The reactivity of the aldehyde product towards further oxidation is also influenced by the –CF₃ group. The electron-withdrawing nature of the –CF₃ group destabilizes the hydrated intermediate necessary for oxidation, which can make these aldehydes slightly more resistant to over-oxidation compared to electron-rich benzaldehydes. However, strong oxidizing agents like potassium permanganate will readily convert them to the corresponding benzoic acids. [11] Mild, selective oxidizing agents are crucial. Systems like Pyridinium Chlorochromate (PCC), Swern oxidation, or TEMPO-based oxidations are preferred. [2][11]
Experimental Protocols
The following protocols are provided as representative examples for the comparative study of these isomers.
Protocol 1: Comparative Horner-Wadsworth-Emmons Olefination
Objective: To compare the reactivity of ortho-, meta-, and para-trifluoromethylbenzaldehyde in an HWE reaction with triethyl phosphonoacetate.
Materials:
-
2-(Trifluoromethyl)benzaldehyde
-
3-(Trifluoromethyl)benzaldehyde
-
4-(Trifluoromethyl)benzaldehyde
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Phosphonate Anion Formation: In a flame-dried, three-necked flask under an argon atmosphere, suspend sodium hydride (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Add triethyl phosphonoacetate (1.1 eq) dropwise to the stirred suspension.
-
Allow the mixture to stir at 0°C for 30 minutes, then at room temperature for an additional 30 minutes until hydrogen evolution ceases.
-
Aldehyde Addition: Cool the resulting clear solution back to 0°C.
-
Add the respective trifluoromethylbenzaldehyde isomer (1.0 eq) dissolved in a small amount of anhydrous THF dropwise.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) at regular intervals (e.g., every hour) to determine the point of completion for each isomer.
-
Work-up: Once the starting aldehyde is consumed, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0°C.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the corresponding (E)-ethyl cinnamate derivative.
-
Analysis: Characterize the product by ¹H NMR, ¹⁹F NMR, and calculate the isolated yield for each isomer to compare reactivity.
Protocol 2: Selective Oxidation of 3-(Trifluoromethyl)benzyl Alcohol
Objective: To synthesize 3-(trifluoromethyl)benzaldehyde via a selective TEMPO-catalyzed oxidation, a method applicable to all isomers.
Materials:
-
3-(Trifluoromethyl)benzyl alcohol
-
TEMPO (2,2,6,6-Tetramethyl-1-piperidinyloxy)
-
Potassium carbonate (K₂CO₃)
-
Isocyanuric acid
-
12% aqueous sodium hypochlorite (NaOCl) solution
-
Ethyl acetate
-
Dichloromethane (DCM)
Procedure:
-
Preparation: To a flask containing a solution of 3-(trifluoromethyl)benzyl alcohol (1.0 eq) in ethyl acetate (approx. 5 mL per mmol of alcohol), add potassium carbonate (2.0 eq) and isocyanuric acid (0.1 eq). [10]2. Add TEMPO (0.03 eq) to the mixture. [2][10]3. Reaction: Cool the mixture to 0-10°C using an ice bath. [2][10]4. Slowly add the 12% NaOCl solution (1.2 eq) dropwise while maintaining the temperature between 0-10°C. [2][10]5. Monitoring and Work-up: Stir the mixture vigorously at 0-10°C for approximately 5 hours, monitoring the reaction's completion by TLC. [2]6. Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate or DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The residue can be purified by silica gel column chromatography if necessary to afford the pure aldehyde. [10]
Conclusion and Field Insights
The positional isomerism of the trifluoromethyl group on a benzaldehyde ring is a critical determinant of its chemical reactivity. While all three isomers are activated towards nucleophilic attack compared to benzaldehyde, a clear hierarchy emerges:
-
para-Trifluoromethylbenzaldehyde: The most reactive isomer in nucleophilic additions due to the powerful, unhindered combination of inductive and resonance electron withdrawal. [5]It is the substrate of choice when maximum electrophilicity is desired.
-
meta-Trifluoromethylbenzaldehyde: Exhibits robust reactivity, driven primarily by a strong inductive effect. It serves as a reliable substrate that is often more cost-effective than the para isomer, providing a balance of reactivity and accessibility. [12]* ortho-Trifluoromethylbenzaldehyde: A unique case where strong electronic activation is counteracted by steric hindrance. [1][2]This can be exploited for selective transformations where the steric bulk can direct the outcome of a reaction or can be a liability, leading to sluggish reactions and lower yields.
For drug development professionals and synthetic chemists, a deep understanding of these nuanced differences is not merely academic; it is fundamental to the rational design of synthetic routes, enabling the judicious selection of isomers to achieve desired reaction rates, yields, and selectivities.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(Trifluoromethoxy)benzaldehyde Oxime
Navigating the complexities of laboratory waste management is paramount for ensuring the safety of personnel and preserving environmental integrity. This guide provides an in-depth, procedural framework for the proper disposal of 4-(Trifluoromethoxy)benzaldehyde oxime, a compound utilized in specialized research and development. By integrating established safety protocols with the specific chemical characteristics of this substance, this document aims to be the definitive resource for researchers, scientists, and drug development professionals, fostering a culture of safety and regulatory compliance.
Understanding the Hazard Profile of this compound
Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is essential. This compound is classified as an irritant, capable of causing skin, eye, and respiratory system irritation.[1][2] The trifluoromethoxy group, while imparting unique properties to the molecule, also necessitates careful consideration during disposal due to the high stability of the carbon-fluorine bonds.[3] Thermal decomposition may lead to the release of hazardous gases, including hydrogen fluoride.[4]
Table 1: Key Safety and Hazard Data for this compound
| Property | Information | Source(s) |
| CAS Number | 150162-39-3 | [1] |
| Molecular Formula | C₈H₆F₃NO₂ | [5] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][2] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][2][4] |
| Incompatible Materials | Strong oxidizing agents, strong acids. | [4][6] |
Primary Disposal Protocol: Professional Hazardous Waste Management
The most secure and compliant method for the disposal of this compound is through a licensed environmental waste management contractor. This approach ensures that the compound is handled and disposed of in accordance with all local, state, and federal regulations.[7][8]
Step-by-Step Procedure for Professional Disposal:
-
Waste Identification and Segregation:
-
Clearly label all waste containing this compound as "Hazardous Waste."
-
Include the full chemical name and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Segregate this waste stream from other laboratory waste to prevent accidental mixing with incompatible materials.[3][9]
-
-
Containerization:
-
Collect all waste, including unused product, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), in a designated, properly labeled, and sealed hazardous waste container.[10][11]
-
The container must be made of a material compatible with the chemical and be in good condition with a secure lid.[3][9]
-
-
Storage:
-
Arranging for Pickup:
-
Contact your institution's EHS office or a licensed chemical waste disposal contractor to schedule a pickup.[7]
-
Provide all necessary documentation as required by the disposal company and your institution.
-
On-Site Chemical Neutralization (For Emergency Use and Residual Quantities Only)
Disclaimer: On-site chemical treatment of hazardous waste is a complex process that should only be undertaken by trained personnel with a thorough understanding of the chemical reactions involved and in strict compliance with institutional and regulatory guidelines. The following information is provided for scientific understanding and for the neutralization of residual amounts, not for the disposal of bulk quantities. The primary and recommended disposal method remains professional hazardous waste management.
The chemical reactivity of the oxime functional group offers potential pathways for degradation. However, the stability of the trifluoromethoxy group presents a challenge for complete mineralization.
Acid Hydrolysis of the Oxime Functional Group
Oximes can be hydrolyzed back to the corresponding aldehyde or ketone and hydroxylamine in the presence of an acid.[11] This procedure would convert this compound to 4-(Trifluoromethoxy)benzaldehyde and hydroxylamine hydrochloride (if hydrochloric acid is used).
Experimental Protocol: Small-Scale Acid Hydrolysis
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat. Conduct the entire procedure in a certified chemical fume hood.
-
Reaction Setup: In a flask equipped with a magnetic stirrer and a reflux condenser, cautiously add the residual this compound to a dilute solution of hydrochloric acid (e.g., 1 M HCl).
-
Reaction Conditions: Gently heat the mixture with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully neutralize the excess acid with a base such as sodium bicarbonate until the pH is neutral. Be cautious of gas evolution (CO₂).
-
Disposal of Products: The resulting mixture, containing 4-(Trifluoromethoxy)benzaldehyde and neutralized hydroxylamine, should still be considered hazardous waste and disposed of through a licensed contractor.
Spill Management and Decontamination
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area. Restrict access to the spill site.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. For larger spills, respiratory protection may be necessary.
-
Containment and Absorption: For liquid spills, contain the spill using an inert absorbent material such as vermiculite or sand. For solid spills, carefully sweep up the material to avoid generating dust.[1]
-
Collection: Collect the absorbed material or swept solids into a designated hazardous waste container.[8]
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol) followed by a thorough wash with soap and water. All materials used for cleanup must be disposed of as hazardous waste.
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion
The responsible management of chemical waste is a cornerstone of safe and ethical scientific practice. For this compound, the primary and unequivocally recommended method of disposal is through a certified hazardous waste management service. This ensures adherence to regulatory standards and minimizes risk. While on-site chemical neutralization methods exist for the oxime functional group, they should be approached with extreme caution and reserved for specific, controlled situations by experienced personnel. By following the detailed procedures outlined in this guide, researchers can confidently manage the disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. CWU. [Link]
-
University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. UPenn EHRS. [Link]
-
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
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Northwestern University. (2023). Hazardous Waste Disposal Guide. Research Safety - Northwestern University. [Link]
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U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. EPA. [Link]
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U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. EPA. [Link]
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U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. EPA. [Link]
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SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]
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Wikipedia. (n.d.). Benzaldehyde oxime. Wikipedia. [Link]
-
AA Blocks. (2025). Safety Data Sheet - 3-(Trifluoromethoxy)benzaldehyde oxime. AA Blocks. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - syn-Benzaldehyde oxime. Cole-Parmer. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - (Trifluoromethoxy)benzene, 99+%. Cole-Parmer. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for 4-(Trifluoromethoxy)benzaldehyde oxime
This document provides essential safety protocols and logistical guidance for the handling and disposal of 4-(Trifluoromethoxy)benzaldehyde oxime (CAS No. 150162-39-3). As a fluorinated aromatic oxime, this compound requires stringent adherence to safety procedures to mitigate risks in a laboratory setting. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights that prioritize personnel safety and experimental integrity.
Hazard Assessment: Understanding the Risks
Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound is classified with specific risks that directly inform the selection of appropriate Personal Protective Equipment (PPE).
According to safety data sheets, the primary hazards are:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1][2][3] Prolonged exposure may accentuate pre-existing dermatitis.[4]
-
Serious Eye Irritation (H319): Causes serious and potentially damaging eye irritation.[1][2][3]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[1][2][3]
-
Harmful if Swallowed (H302): Accidental ingestion may be harmful.[5][6]
While comprehensive toxicological properties have not been fully investigated, the presence of the trifluoromethoxy group warrants careful handling.[2] Thermal decomposition can also lead to the release of irritating and toxic gases, including carbon oxides, nitrogen oxides, and gaseous hydrogen fluoride.[7]
Table 1: Hazard Summary for this compound
| Hazard Classification | GHS Code | Primary Exposure Route | Potential Effect |
| Skin Irritation | H315 | Dermal (Skin) | Inflammation, redness, irritation[1][2] |
| Serious Eye Irritation | H319 | Ocular (Eyes) | Irritation, potential damage[1][2] |
| Respiratory Irritation | H335 | Inhalation | Irritation of the respiratory system[2][4] |
| Acute Toxicity (Oral) | H302 | Ingestion | Harmful if swallowed[5][6] |
Core Directive: Mandatory Personal Protective Equipment (PPE)
The selection of PPE is the most critical defense against direct exposure. The following equipment is mandatory for all procedures involving this compound.
Table 2: Required PPE for Handling this compound
| Protection Type | Recommended PPE | Material/Standard | Rationale & Causality |
| Hand Protection | Chemical-resistant gloves | Nitrile or Neoprene (conforming to EN374 standard)[8][9] | Prevents direct skin contact, mitigating the H315 skin irritation hazard. Double-gloving is recommended for extended procedures or when handling concentrated solutions to provide an additional barrier against potential tears or permeation.[10] |
| Eye & Face Protection | Chemical splash goggles and face shield | Conforming to EN 166 or equivalent[8] | Goggles provide a seal around the eyes to protect against dust particles and splashes, directly addressing the H319 serious eye irritation hazard. A face shield offers a secondary layer of protection for the entire face from splashes during procedures like solution preparation or transfers.[10][11] |
| Body Protection | Chemical-resistant lab coat or coveralls | Standard laboratory coat; consider a chemical-resistant apron for large quantities. | Shields skin and personal clothing from accidental spills and contamination. Ensures no skin on the arms or torso is exposed. |
| Respiratory Protection | NIOSH-approved respirator | N95-rated respirator for solids; use a respirator with organic vapor cartridges when creating solutions or if dust/aerosols may be generated.[10] | Mitigates the H335 respiratory irritation hazard by filtering out fine dust particles. All handling of the solid compound outside of a certified chemical fume hood requires, at minimum, an N95 respirator. Work within a fume hood is the preferred engineering control.[12] |
| Foot Protection | Closed-toe shoes | Substantial, non-permeable material | Protects feet from spills. This is a standard and non-negotiable requirement for all laboratory work.[11] |
Operational Protocols: A Self-Validating System
Adherence to standardized procedures for donning (putting on) and doffing (taking off) PPE is as crucial as the equipment itself. An incorrect doffing sequence can lead to contamination and exposure.
Step-by-Step PPE Donning Protocol
-
Work Area Preparation: Confirm the work area is clean. If working outside a fume hood, ensure proper ventilation. Cover the work surface with a disposable, absorbent liner.
-
Body and Foot Protection: Don closed-toe shoes and a lab coat. Fasten all buttons.
-
Respiratory Protection: If required, perform a fit check on your respirator. Ensure a proper seal.
-
Eye & Face Protection: Put on safety goggles, adjusting for a snug fit. If splash risk is high, add a face shield.[11]
-
Hand Protection: Don the first pair of nitrile gloves. Don a second pair, pulling the cuffs of the outer glove over the sleeves of the lab coat.[8] This prevents any gap between the sleeve and glove.
Step-by-Step PPE Doffing Protocol (Contamination Avoidance)
The principle is to touch potentially contaminated surfaces (the outside of your PPE) only with other contaminated surfaces.
-
Initial Decontamination: If gross contamination has occurred, decontaminate the exterior of your PPE before removal.
-
Outer Gloves: Remove the outer pair of gloves. Peel one glove off by grasping the cuff and pulling it down, turning it inside-out. With the now-ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off without touching the exterior. Dispose of them in a designated hazardous waste container.[13]
-
Face & Eye Protection: Remove the face shield and goggles from the back of the head forward, avoiding touching the front surface.[8]
-
Body Protection: Unbutton the lab coat. Remove it by rolling it down and away from the body, ensuring the contaminated exterior is folded inward.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in Step 2.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[8]
Workflow Visualizations
PPE Selection Workflow
This diagram outlines the decision-making process for selecting the appropriate level of respiratory protection.
Caption: Procedural flow for correct PPE donning and doffing.
Storage & Disposal Plan
Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area. [2][14]* Keep it segregated from incompatible materials such as strong oxidizing agents, reducing agents, acids, and bases. [7][14][15]* Ensure containers are clearly labeled with the chemical name and hazard warnings. [16] Disposal of Contaminated PPE and Materials:
-
All disposable PPE (gloves, liners, etc.) that has come into contact with the chemical must be considered hazardous waste.
-
Collect all contaminated solid waste in a designated, puncture-proof, and clearly labeled hazardous waste container. [12][13]* Do NOT dispose of this material or contaminated items in the regular trash. [13]* Arrange for final disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. [12][17]This ensures compliance with all local, state, and federal regulations.
References
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Fisher Scientific. (2023, September 1). Sicherheitsdatenblatt: this compound. Retrieved from [Link]
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Trimaco. (2023, September 8). Essential Chemical PPE. Retrieved from [Link]
-
Unisafe. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]
-
Contec, Inc. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
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University of California, Riverside. (n.d.). Safe Handling and Storage of Chemicals. Environmental Health & Safety. Retrieved from [Link]
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AA Blocks. (2025, January 18). Safety Data Sheet: 3-(Trifluoromethoxy)benzaldehyde oxime. Retrieved from [Link]
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University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]
-
LSU Health New Orleans. (2022, April 11). EHS200.05 Chemical Ordering and Storage Procedures. Retrieved from [Link]
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Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]
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Lab Manager. (n.d.). Handling and Storing Chemicals. Retrieved from [Link]
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Storemasta Blog. (2023, October 23). How to Store and Handle Chemicals in Laboratories: A Complete Guide. Retrieved from [Link]
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Freie Universität Berlin. (n.d.). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Refubium. Retrieved from [Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
